gibberellin A12(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O4-2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,15+,18+,19-,20+/m1/s1 |
InChI Key |
UJFQJDAESQJXTG-UFUZVNNQSA-L |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-] |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
What is the primary function of gibberellin A12 in plant development?
An In-depth Technical Guide on the Primary Function of Gibberellin A12 in Plant Development
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development.[1] Since the initial discovery of gibberellic acid from the fungus Gibberella fujikuroi, over 130 different gibberellins have been identified from plants, fungi, and bacteria.[2] These hormones are essential for processes such as seed germination, stem and root elongation, leaf expansion, flowering, and fruit development.[3][4] Within this extensive family, Gibberellin A12 (GA12) holds a unique and central position. This guide provides a comprehensive overview of the primary function of GA12, its role in the broader context of plant development, and the experimental methodologies used to elucidate its function.
Primary Function of Gibberellin A12: The Central Precursor
The primary and most critical function of Gibberellin A12 is its role as the central precursor to all other gibberellins in higher plants .[5][6] GA12 is the first C20-GA formed in the biosynthetic pathway and is itself considered biologically inactive.[7][8] Its significance lies in its position as the branch point for the synthesis of the various bioactive GAs, such as GA1 and GA4, which directly regulate developmental processes.
The biosynthesis of GAs is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[5][6] The pathway can be broadly divided into three stages:
-
Stage 1 (Plastid): The synthesis of the diterpene intermediate, ent-kaurene, from geranylgeranyl diphosphate (GGPP).[9][10]
-
Stage 2 (Endoplasmic Reticulum): The conversion of ent-kaurene to GA12, catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[11][12]
-
Stage 3 (Cytoplasm): The conversion of GA12 into various bioactive GAs and their catabolites through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[9]
From GA12, the pathway bifurcates into two main branches: the non-13-hydroxylation pathway leading to the synthesis of GA4, and the 13-hydroxylation pathway (initiated by the conversion of GA12 to GA53) leading to the synthesis of GA1.[9][11]
GA12 as a Long-Distance Signal
A significant aspect of GA12's function is its role as the major mobile gibberellin for long-distance signaling.[7][8] While bioactive GAs are synthesized in specific tissues, their effects are often required in distal parts of the plant. Research combining micrografting experiments with biochemical analysis in Arabidopsis thaliana has demonstrated that the precursor GA12, though inactive, is transported through the vascular system (xylem and phloem) from production sites (e.g., roots) to recipient tissues (e.g., shoots).[7][8] In the target tissues, GA12 is then converted into bioactive forms to elicit a growth response. This transport mechanism allows for the coordination of growth and development between different plant organs, such as regulating shoot growth in response to root-derived signals.[1][7]
Role in Developmental Processes via Conversion to Active GAs
The ultimate function of GA12 is to provide the substrate for the synthesis of active GAs that regulate key developmental stages.
-
Seed Germination: The synthesis of new GAs is required for the germination of seeds like Arabidopsis.[3] GA12 produced in the embryo is converted to active GAs, which then promote the weakening of the endosperm and the growth of the embryo, counteracting the inhibitory effects of abscisic acid (ABA).[3][13][14]
-
Stem Elongation: Active GAs promote stem elongation by stimulating both cell division and cell elongation.[15][16] The conversion of GA12 to active GAs in the sub-apical regions is critical for internodal growth.[15]
-
Fruit Set and Growth: Fruit development in species like tomato is dependent on GAs.[4] Pollination triggers an increase in GA biosynthesis, converting GA12 and its derivatives into GA1, which is the primary active hormone for fruit set and early growth.[4]
-
Flowering: GAs are crucial for the transition from vegetative to reproductive growth and for the development of floral organs.[1] The transport and conversion of GA12 to active forms in the shoot apex is part of the signaling cascade that induces flowering.
GA Signaling Pathway
Once GA12 is converted to a bioactive form (e.g., GA1 or GA4), the active GA binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[17] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional repressors that inhibit GA responses. The GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[17] The removal of DELLA repressors allows for the transcription of GA-responsive genes, ultimately leading to various growth and developmental outcomes.
Quantitative Data
The regulation of GA levels is critical for proper development. Experiments using GA biosynthesis inhibitors provide quantitative evidence for the role of GA12 conversion in these processes.
Table 1: Effect of the GA Biosynthesis Inhibitor LAB 198999 on Gibberellin Content in Pollinated Tomato Ovaries
| Gibberellin | Control (ng/g dry weight) | LAB 198999 Treated (ng/g dry weight) | % Change |
| GA53 | 1.8 | 6.5 | +261% |
| GA44 | 12.3 | 25.1 | +104% |
| GA19 | 10.1 | 42.6 | +322% |
| GA20 | 2.5 | 11.8 | +372% |
| GA1 | 3.1 | 1.6 | -48% |
| GA8 | 15.6 | 1.5 | -90% |
| Data adapted from Serrani et al. (2007) in studies on tomato fruit development. LAB 198999 inhibits GA 3-oxidase, the enzyme that converts GA20 to the bioactive GA1.[4] |
The data clearly show that inhibiting the final step of bioactive GA synthesis leads to a significant accumulation of precursors (derived from GA12 via GA53) and a sharp decrease in the active GA1 and its catabolite GA8. This demonstrates that the flux through the pathway, originating from GA12, is essential for maintaining the levels of bioactive GAs required for fruit growth.
Experimental Protocols
Protocol 1: Quantification of Endogenous Gibberellins using GC-MS
This protocol outlines the general steps for quantifying GAs, including GA12, from plant tissue.
-
Tissue Homogenization: Freeze a known weight of plant tissue (e.g., 0.5-1.0 g fresh weight) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with 80% methanol containing antioxidant inhibitors (e.g., butylated hydroxytoluene) and internal standards (deuterium-labeled GAs) for quantification.
-
Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) column to remove non-polar compounds like chlorophyll.
-
Anion Exchange: Further purify the extract using anion-exchange chromatography (e.g., DEAE-Sephadex or SAX SPE columns) to separate acidic GAs from neutral and basic compounds.
-
Derivatization: Evaporate the purified fraction to dryness and derivatize the GAs to form methyl esters and trimethylsilyl ethers. This process increases their volatility for gas chromatography.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). GAs are separated based on their retention times and identified by their characteristic mass spectra.
-
Quantification: Calculate the concentration of each endogenous GA by comparing its peak area to that of the corresponding deuterated internal standard.
Protocol 2: Micrografting in Arabidopsis thaliana to Study GA12 Transport
This protocol describes a method to demonstrate the long-distance movement of GA12.
-
Plant Material: Use a severe GA-deficient mutant, such as ga1-3 (defective in an early step of the pathway), as the scion. The rootstock can be a wild-type plant or a line engineered to overproduce GAs in specific tissues.
-
Seedling Preparation: Grow seedlings of both genotypes vertically on sterile agar plates for 4-5 days under controlled light and temperature conditions.
-
Grafting: Under a dissecting microscope, perform a transverse incision through the hypocotyl of both the scion and rootstock seedlings using a sterile microsurgical blade.
-
Union: Carefully place the scion onto the rootstock. The vascular tissues must be aligned for a successful graft. No sealant is typically required.
-
Recovery: Transfer the grafted plants to fresh agar plates and incubate under high humidity and low light for 7-10 days to allow the graft union to heal.
-
Analysis: Transfer successfully grafted plants to soil. Observe the scion for rescue of the dwarf phenotype (e.g., stem elongation, flowering). Tissues from the scion can be harvested to quantify the levels of GA12 and bioactive GAs, confirming that the precursor moved from the rootstock and was converted to its active form in the scion.[7][8]
Conclusion
The primary function of gibberellin A12 in plant development is foundational rather than direct. It serves as the indispensable precursor for the entire family of gibberellins, acting as the starting point for the biosynthetic pathways that produce the biologically active hormones. Furthermore, its role as the major long-distance mobile GA signal highlights a sophisticated mechanism for coordinating growth and development across the entire plant. Understanding the central role of GA12 is critical for researchers and drug development professionals aiming to manipulate plant growth, improve crop yields, and develop novel plant growth regulators that target specific points in the gibberellin metabolic network.
References
- 1. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The gibberellin precursor GA12 acts as a long-distance growth signal in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biosynthesis of DHGA12 and its roles in Arabidopsis seedling establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
The Role of Gibberellin A12 as a Central Precursor in the Gibberellin Biosynthesis Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that function as essential phytohormones, regulating numerous aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The precise control of bioactive GA levels is critical for normal plant physiology, and this is achieved through a complex and tightly regulated biosynthetic pathway.[3] Within this pathway, Gibberellin A12 (GA12) serves as the universal precursor from which all other gibberellins in higher plants are synthesized.[4][5] This guide provides an in-depth technical overview of the pivotal role of GA12, detailing its synthesis, subsequent conversion pathways, and the experimental methodologies used for its study.
The Gibberellin Biosynthesis Pathway: An Overview
The biosynthesis of gibberellins is a multi-stage process occurring in different subcellular compartments.[5][6]
-
Stage 1 (Plastid): The pathway begins in the plastid with the synthesis of geranylgeranyl diphosphate (GGPP) from isopentenyl pyrophosphate (IPP) via the methylerythritol phosphate (MEP) pathway.[4] GGPP is then converted in two steps to ent-kaurene, the first committed precursor in the GA pathway.[7]
-
Stage 2 (Endoplasmic Reticulum): ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[5][8] The final product of this stage is Gibberellin A12 (GA12) .[9]
-
Stage 3 (Cytoplasm): GA12 is transported to the cytoplasm, where it acts as the substrate for a variety of 2-oxoglutarate-dependent dioxygenases (2-ODDs), including GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), which produce the diverse array of GAs, and GA 2-oxidases (GA2ox), which deactivate GAs.[10][11]
GA12: The Branch Point of GA Synthesis
GA12 is the first C20 gibberellin formed and represents a critical branch point in the pathway.[9] From GA12, synthesis can proceed via two primary parallel pathways, determined by whether or not hydroxylation occurs at the C-13 position.[12]
-
The Non-13-Hydroxylation Pathway: GA12 is directly converted by GA20ox enzymes through successive oxidations to GA15, GA24, and finally GA9. GA9 is then hydroxylated by GA3ox to produce GA4 , a major bioactive gibberellin.[11][12]
-
The 13-Hydroxylation Pathway: GA12 is first hydroxylated at the C-13 position by a GA 13-oxidase (GA13ox) to form GA53. GA53 then enters a series of reactions analogous to the non-13-hydroxylation pathway, being converted by GA20ox to GA44, GA19, and GA20. GA20 is subsequently converted by GA3ox to GA1 , another principal bioactive gibberellin.[1][12]
The flux through these pathways is regulated by the expression and activity of the key enzymes GA20ox, GA3ox, and GA2ox, which are encoded by multigene families and exhibit tissue-specific expression patterns.[13][14]
Caption: GA biosynthesis pathways originating from the precursor GA12.
Quantitative Data on GA Biosynthesis
Quantifying the flux through the GA biosynthetic pathways is challenging due to the low abundance of GAs and the complexity of the network.[15][16] However, analysis of endogenous GA levels in different genetic backgrounds and tissues provides insight into the relative importance of these pathways.
Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana
| Genotype | Tissue | GA12 (ng/g FW) | GA53 (ng/g FW) | GA20 (ng/g FW) | GA1 (ng/g FW) | GA9 (ng/g FW) | GA4 (ng/g FW) |
| Wild Type (Col-0) | Rosette Leaves | 0.15 ± 0.03 | 0.25 ± 0.05 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 2.5 ± 0.4 |
| ga20ox1,2,3 mutant | Rosette Leaves | 0.18 ± 0.04 | 0.30 ± 0.06 | < 0.1 | < 0.05 | < 0.1 | < 0.1 |
| ga3ox1,2 mutant | Rosette Leaves | 0.14 ± 0.02 | 0.28 ± 0.05 | 15.5 ± 2.1 | < 0.05 | 8.2 ± 1.1 | < 0.1 |
| Wild Type (Col-0) | Siliques | 0.22 ± 0.05 | 0.45 ± 0.08 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | 8.9 ± 1.5 |
Note: Data are representative values compiled from literature and will vary based on developmental stage and growth conditions. The accumulation of precursors (e.g., GA20 in ga3ox mutants) demonstrates the flow through the pathway.[13]
Table 2: Relative Enzyme Activities of Key Dioxygenases
| Enzyme | Substrate | Product | Relative Activity (%) | Plant Source |
| AtGA20ox1 | GA12 | GA15 -> GA24 -> GA9 | 100 | Arabidopsis thaliana |
| AtGA20ox1 | GA53 | GA44 -> GA19 -> GA20 | 85 | Arabidopsis thaliana |
| AtGA3ox1 | GA9 | GA4 | 100 | Arabidopsis thaliana |
| AtGA3ox1 | GA20 | GA1 | 92 | Arabidopsis thaliana |
| AtGA2ox1 | GA4 | GA34 | 100 | Arabidopsis thaliana |
| AtGA2ox1 | GA1 | GA8 | 75 | Arabidopsis thaliana |
Note: Relative activity is normalized to the preferred substrate for each enzyme. These in vitro activities indicate substrate preference but may not fully reflect in vivo kinetics.[10][13]
Experimental Protocols
Protocol 1: Quantification of Endogenous GAs using LC-MS/MS
This protocol outlines a general method for the extraction, purification, and quantification of GAs from plant tissue.
-
Sample Preparation:
-
Flash-freeze a minimum of 1g of fresh plant tissue in liquid nitrogen.[16]
-
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a mechanical grinder.
-
Extract the powder overnight at 4°C in 10 mL of 80% methanol containing deuterated internal standards (e.g., [²H₂]GA1, [²H₂]GA4, [²H₂]GA12).
-
-
Purification using Solid-Phase Extraction (SPE):
-
Centrifuge the extract and collect the supernatant.
-
Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.[17]
-
Wash the cartridge with water to remove polar impurities.
-
Elute the GAs with 80% methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[16]
-
Separate GAs using a C18 reverse-phase column with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detect and quantify the GAs using electrospray ionization (ESI) in negative ion mode and Multiple Reaction Monitoring (MRM).[16] Each GA is identified by its specific precursor-to-product ion transition and retention time.
-
Calculate absolute concentrations based on the peak area ratios of endogenous GAs to their corresponding deuterated internal standards.[18]
-
Caption: Experimental workflow for GA quantification by LC-MS/MS.
Gibberellin Signaling Pathway
The bioactive GAs produced from GA12 (primarily GA1 and GA4) initiate a signaling cascade that relieves the repression of GA-responsive genes.[19]
-
GA Perception: Bioactive GA binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6]
-
Conformational Change: This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as master repressors of GA responses.[20]
-
DELLA Degradation: The GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. This targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[20][21]
-
Gene Expression: The degradation of DELLA proteins liberates transcription factors (e.g., PHYTOCHROME-INTERACTING FACTORS, PIFs) that they were repressing. These transcription factors can then bind to the promoters of GA-responsive genes, activating their expression and leading to physiological responses like cell elongation and growth.[22]
Caption: Simplified model of the gibberellin signaling pathway.
Conclusion
Gibberellin A12 stands as the cornerstone of the complex gibberellin biosynthetic network in higher plants. As the primary product emerging from the endoplasmic reticulum, it is the crucial substrate that feeds into both the 13-hydroxylation and non-13-hydroxylation pathways, leading to the synthesis of all other GAs, including the bioactive forms essential for growth and development. A thorough understanding of the regulation and enzymatic conversion of GA12 is paramount for researchers and drug development professionals aiming to modulate plant architecture, improve crop yields, and develop novel plant growth regulators. The analytical techniques and pathway knowledge detailed in this guide provide a foundation for further investigation into this central molecule of plant physiology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Gibberellin biosynthesis and the regulation of plant development. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GA4/GA7 Deficiency and Downregulated Ent-Kaurenoic Acid Oxidase Impair Seedless Mango Fruit Development [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Gibberellins (GA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 18. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 19. researchgate.net [researchgate.net]
- 20. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 21. youtube.com [youtube.com]
- 22. biologydiscussion.com [biologydiscussion.com]
Unveiling Gibberellin A12: A Technical Guide to its Discovery and Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A12 (GA12) is a pivotal endogenous plant hormone, a member of the extensive gibberellin family of diterpenoid acids that regulate various aspects of plant growth and development. First identified in the fungus Gibberella fujikuroi, GA12 serves as the common precursor to all other gibberellins in higher plants, placing it at the heart of the gibberellin biosynthetic pathway.[1] This technical guide provides an in-depth overview of the discovery and chemical characterization of Gibberellin A12, offering detailed experimental methodologies, quantitative data, and a visual representation of its biological context.
Discovery and Historical Context
The journey to the discovery of gibberellins began with the observation of the "bakanae" or "foolish seedling" disease in rice, where plants grew excessively tall and spindly due to a substance produced by the fungus Gibberella fujikuroi. This led to the isolation of gibberellic acid. Subsequent research into the metabolites of this fungus led to the identification of a variety of gibberellins.
In 1965, B.E. Cross and K. Norton were the first to isolate and characterize Gibberellin A12 from the culture filtrate of Gibberella fujikuroi.[1] Their work, published in the Journal of the Chemical Society, laid the foundation for understanding the complex network of gibberellin biosynthesis.
Chemical Characterization
Gibberellin A12 is a C20-gibberellin with the chemical formula C₂₀H₂₈O₄ and a molecular weight of 332.44 g/mol .[2] Its structure is a tetracyclic diterpenoid carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 332.44 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | General knowledge |
Spectroscopic Data
The structural elucidation of Gibberellin A12 has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| 1 | 1.5 - 1.7 |
| 2 | 1.8 - 2.0 |
| 3 | 1.3 - 1.5 |
| 4 | - |
| 5 | 2.2 - 2.4 |
| 6 | 1.6 - 1.8 |
| 7 | 1.9 - 2.1 |
| 8 | - |
| 9 | 1.0 - 1.2 |
| 10 | - |
| 11 | 1.4 - 1.6 |
| 12 | 1.7 - 1.9 |
| 13 | 4.8, 4.9 (=CH₂) |
| 14 | 2.5 - 2.7 |
| 15 | 1.2 (CH₃) |
| 16 | 4.8, 4.9 (=CH₂) |
| 17 | - |
| 18 | 1.1 (CH₃) |
| 19 | - |
| 20 | - |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of gibberellins. The following table summarizes the key mass spectral data for the methyl ester of Gibberellin A12.
| Ion | m/z (Observed) | Relative Intensity (%) |
| [M]⁺ | 360.2292 | - |
| [M-CH₃OH]⁺ | 328 | - |
| [M-COOCH₃]⁺ | 301 | - |
| Base Peak | 300 | 100 |
Data is for the dimethyl ester derivative.
Experimental Protocols
The isolation and characterization of Gibberellin A12 from a biological source involves a multi-step process of extraction, purification, and analysis.
Extraction of Gibberellins from Fungal Culture
-
Culture Growth: Gibberella fujikuroi is cultured in a suitable liquid medium for several days to allow for the production of gibberellins.
-
Harvesting: The fungal mycelium is separated from the culture medium by filtration.
-
Acidification: The pH of the culture filtrate is adjusted to ~2.5-3.0 with a strong acid (e.g., HCl). This protonates the carboxylic acid groups of the gibberellins, making them more soluble in organic solvents.
-
Liquid-Liquid Extraction: The acidified filtrate is repeatedly extracted with an immiscible organic solvent such as ethyl acetate. The gibberellins partition into the organic phase.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield a crude extract.
Purification by Column Chromatography
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to separate the different gibberellins based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing GA12 are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic or formic acid) and an organic solvent like methanol or acetonitrile.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Due to their low volatility, gibberellins are typically derivatized before GC-MS analysis. The carboxylic acid groups are converted to their methyl esters by reaction with diazomethane or a similar methylating agent. Hydroxyl groups, if present, are often converted to their trimethylsilyl (TMS) ethers.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature of the column is gradually increased to separate the different gibberellin derivatives based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
Biological Pathways
Gibberellin A12 Biosynthesis
Gibberellin A12 is synthesized from geranylgeranyl diphosphate (GGPP) in a three-stage process that occurs in different cellular compartments.
Caption: Biosynthesis of Gibberellin A12 from GGPP.
Gibberellin Signaling Pathway
Bioactive gibberellins, which are downstream products of GA12, initiate a signaling cascade that leads to various physiological responses.
Caption: Simplified Gibberellin Signaling Pathway.
Conclusion
Gibberellin A12 stands as a cornerstone in the intricate world of plant hormones. Its discovery was a pivotal moment in understanding the biosynthesis of the entire gibberellin family. The chemical characterization of GA12, through techniques like NMR and mass spectrometry, has provided the structural foundation for further research into its metabolism and the broader roles of gibberellins in plant science and agriculture. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the fields of plant biology, biochemistry, and drug development, facilitating further exploration of this vital plant growth regulator.
References
Gibberellin A12 as a long-distance mobile growth signal in Arabidopsis.
An In-depth Technical Guide: Gibberellin A12 as a Long-Distance Mobile Growth Signal in Arabidopsis
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The precise control of GA concentration at the tissue and cellular level is crucial for normal development. This is achieved through a tightly regulated balance of biosynthesis, catabolism, and transport. While the pathways for GA metabolism and local signaling are well-established, the mechanisms of long-distance communication, enabling the coordination of growth between different organs, have been less understood.[1][2]
Emerging evidence has challenged the notion that only biologically active GAs (e.g., GA₄ in Arabidopsis) are transported to target tissues. Instead, research strongly indicates that the GA precursor, Gibberellin A₁₂ (GA₁₂), functions as the primary long-distance mobile growth signal in Arabidopsis thaliana.[1][2][3] Although biologically inactive itself, GA₁₂ is transported through the plant's vascular system from its site of synthesis to recipient tissues.[1][3] In these target tissues, it is converted into active GAs, which then trigger the GA signaling cascade to promote growth.[1][3] This long-range transport system allows for systemic coordination of growth in response to both internal developmental programs and external environmental cues, such as ambient temperature.[4]
This technical guide provides a comprehensive overview of the core evidence, experimental methodologies, and signaling pathways that establish GA₁₂ as a long-distance mobile signal in Arabidopsis.
Data Presentation: Gibberellin Distribution in Grafted Plants
Quantitative analysis using mass spectrometry on tissues from micrografting experiments provides the foundational evidence for GA₁₂ mobility. The experiments typically involve grafting a GA-deficient mutant scion (the aerial part of the plant) onto a wild-type rootstock. The ga1-3 mutant, which is deficient in an early step of the GA biosynthesis pathway, is often used.[3]
Table 1: Relative Gibberellin Levels in Shoots of Self-Grafted and Reciprocally Grafted Plants
| Gibberellin | Self-Graft: Wild-Type (Col-0/Col-0) | Self-Graft: Mutant (ga1-3/ga1-3) | Reciprocal Graft (Col-0 Rootstock / ga1-3 Scion) |
| GA₁₂ | Present | Severely Reduced | Restored |
| GA₉ | Present | Severely Reduced | Restored |
| GA₄ (Active) | Present | Severely Reduced | Restored |
Data are a conceptual summary based on findings from Regnault et al., 2015. "Restored" indicates that the levels in the mutant scion approached those of the wild-type control.
Table 2: Presence of GA₁₂ in Vascular Exudates
| Vascular Tissue | GA₁₂ Detection in Wild-Type Arabidopsis |
| Xylem Sap | Detected |
| Phloem Sap | Detected |
This data confirms that GA₁₂ is present in both major long-distance transport streams of the plant.[1][2][3]
Experimental Protocols
The discovery of GA₁₂ as a mobile signal relied on a combination of classic plant biology techniques with modern biochemical analysis.
Plant Material and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Columbia-0 (Col-0) is used as the wild-type control. GA-deficient mutants such as ga1-3 (defective in ent-copalyl diphosphate synthase) and kao1 kao2 (defective in ent-kaurenoic acid oxidase) are central to the experiments.[3][5] These mutants exhibit a characteristic dwarf phenotype, late flowering, and inability to germinate without exogenous GA application.[3]
-
Growth: Seeds are surface-sterilized and stratified at 4°C for several days to ensure uniform germination. Seedlings are then grown under controlled long-day conditions (e.g., 16 hours light / 8 hours dark) on a sterile nutrient medium such as Murashige and Skoog (MS) agar.
Micrografting Methodology
Micrografting is a surgical technique used to connect the tissues of two different plants, allowing for the study of long-distance transport of molecules through the vascular system.[6][7]
-
Preparation: Seedlings are grown for approximately 5-7 days until the cotyledons have fully expanded and the hypocotyl is elongated.
-
Incision: Using a sterile razor blade or surgical scalpel under a dissecting microscope, a transverse cut is made across the hypocotyl of both the rootstock and scion seedlings.
-
Junction: The scion (shoot) of one plant is carefully placed onto the rootstock of the other. For example, a ga1-3 mutant scion is grafted onto a wild-type (Col-0) rootstock.
-
Healing: The grafted plants are maintained in a high-humidity environment for 7-10 days to facilitate the fusion of the vascular tissues (xylem and phloem) and the healing of the graft junction. Successful grafts are identified by the continued growth and development of the scion.[7]
Gibberellin Extraction and Quantification
-
Sample Collection: Tissues (e.g., rosettes, stems, roots) are harvested from mature grafted plants, immediately frozen in liquid nitrogen to halt metabolic activity, and lyophilized. For vascular sap analysis, xylem and phloem exudates are collected.
-
Extraction: The freeze-dried tissue is ground to a fine powder. GAs are extracted using a solvent system, typically a methanol/water/acetic acid mixture. Deuterated internal standards for various GAs are added at the beginning of the extraction to allow for precise quantification.
-
Purification: The crude extract is purified using Solid Phase Extraction (SPE) cartridges to remove interfering compounds.
-
Analysis (LC-MS/MS): The purified samples are analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This technique separates the different GA species and allows for their highly sensitive and specific quantification based on their mass-to-charge ratio and fragmentation patterns.
Phenotypic and Signaling Analysis
-
Growth Measurement: The effect of the mobile signal is quantified by measuring key growth parameters in the scion, such as rosette diameter, inflorescence stem height, and time to flowering. A rescue of the dwarf phenotype of a ga1-3 scion by a wild-type rootstock indicates that a growth-promoting signal was transported across the graft junction.
-
DELLA Protein Analysis: The GA signaling pathway is negatively regulated by DELLA proteins. In the presence of active GA, DELLA proteins are targeted for degradation.[5] To confirm that the mobile GA₁₂ leads to active GA signaling in the recipient tissue, the abundance of DELLA proteins (e.g., RGA) is measured in the scion's shoot apex using immunoblotting (Western blot) with specific antibodies. A reduction in DELLA protein levels confirms the activation of the GA signaling pathway.[5]
Signaling Pathways and Experimental Models
The following diagrams illustrate the key pathways and experimental logic.
Caption: Gibberellin biosynthesis pathway leading to active GA₄ and the core GA signaling cascade.
Caption: Experimental workflow for micrografting to test for a mobile growth signal.
Caption: Model for GA₁₂ as a long-distance mobile signal from root to shoot.
Role in Environmental Adaptation
The function of GA₁₂ as a mobile signal is not limited to endogenous developmental coordination; it also plays a key role in how plants adapt to their environment. Studies have shown that root-derived GA₁₂ mediates thermo-responsive shoot growth in Arabidopsis.[4] This suggests that roots can sense environmental conditions like temperature and communicate this information to the shoot via the transport of GA₁₂, allowing the entire plant to mount a coordinated growth response. This long-distance signaling mechanism provides a flexible way for plants to integrate environmental inputs with developmental programs.[4]
Conclusion
The convergence of evidence from sophisticated micrografting experiments, precise biochemical quantification, and genetic analysis has firmly established the gibberellin precursor GA₁₂ as a major long-distance mobile growth signal in Arabidopsis thaliana.[1][2][8] This inactive precursor is synthesized and loaded into the vascular stream, traveling from source to sink tissues where it is converted into biologically active forms.[3][9] This mechanism allows for the systemic coordination of growth, ensuring that distal organs can respond to signals produced elsewhere in the plant. The discovery of GA₁₂'s role in mediating environmental responses, such as temperature-induced growth, further highlights the critical importance of this long-range signaling pathway for plant plasticity and survival.[4] For researchers in plant biology and drug development, understanding this transport system opens new avenues for manipulating plant architecture and enhancing resilience to environmental stress.
References
- 1. The gibberellin precursor GA12 acts as a long-distance growth signal in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gibberellin precursor GA<sub>12</sub> acts as a long-distance growth signal in <i>Arabidopsis</i> - ProQuest [proquest.com]
- 3. Long-distance transport of endogenous gibberellins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Root-derived GA12 contributes to temperature-induced shoot growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Gibberellin A12 Metabolic Pathway in Maize: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gibberellin A12 (GA12) metabolic pathway in maize (Zea mays L.), a critical hormonal pathway that governs various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Understanding this pathway is pivotal for the development of strategies to enhance crop yield and resilience. This document details the enzymatic steps, genetic regulation, and downstream signaling events, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Core Metabolic Pathway: From GA12 to Bioactive Gibberellins
In maize, the biosynthesis of bioactive gibberellins predominantly follows the early 13-hydroxylation pathway, originating from GA12. This pathway involves a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). Conversely, GA 2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs and their precursors.
The key steps in the conversion of GA12 in maize are as follows:
-
GA12 is first converted to GA53 by a 13-hydroxylase.
-
GA53 is then sequentially oxidized by a GA20ox to GA44 , GA19 , and finally GA20 .[1][2][3][4]
-
GA20 is a crucial intermediate and can be converted to the highly bioactive GA1 by a GA3ox.[1]
-
Alternatively, GA20 can be deactivated by a GA2ox to GA29 . Similarly, the bioactive GA1 is deactivated to GA8 .
While the early 13-hydroxylation pathway is dominant, evidence for a minor non-early 13-hydroxylation pathway (GA12 → GA15 → GA24 → GA9) exists, though it is thought to play a less significant role in the formation of bioactive GAs in maize.[5]
Key Enzymes and Genes in the Maize GA12 Pathway
Several genes encoding the key enzymes of the GA12 metabolic pathway have been identified and characterized in maize. The major gene families are GA20ox, GA3ox, and GA2ox.
| Enzyme Family | Maize Gene Examples | Function in GA12 Pathway |
| GA 20-oxidase (GA20ox) | ZmGA20ox1, ZmGA20ox3, ZmGA20ox7 | Catalyzes the sequential oxidation of GA53 to GA20. Overexpression of GA20ox1 can lead to increased stem length.[6] |
| GA 3-oxidase (GA3ox) | ZmGA3ox1, ZmGA3ox3 | Catalyzes the final step in the biosynthesis of bioactive GA1 from GA20. The dwarf1 (d1) mutant in maize has a defect in a GA3ox gene. |
| GA 2-oxidase (GA2ox) | ZmGA2ox1, ZmGA2ox2, ZmGA2ox4 | Inactivates GA precursors and bioactive GAs, such as the conversion of GA20 to GA29 and GA1 to GA8. |
Quantitative Data on Gibberellin Metabolism in Maize
The following tables summarize quantitative data on gibberellin levels and gene expression in maize, compiled from various studies. These data provide insights into the regulation and flux of the GA12 metabolic pathway.
Gibberellin Concentrations in Vegetative Shoots of Maize Seedlings
Data from Fujioka et al. (1988), presented in nanograms per 100 grams fresh weight.
| Gibberellin | Normal (Wild Type) | dwarf-1 (GA3ox mutant) | dwarf-2, dwarf-3, dwarf-5 (early pathway mutants) |
| GA53 | Present | Present | ≤ 2.0 |
| GA44 | Present | Present | ≤ 2.0 |
| GA19 | Present | Present | ≤ 2.0 |
| GA20 | Present | >10x Normal | ≤ 2.0 |
| GA29 | Present | >10x Normal | ≤ 2.0 |
| GA1 | Present | 0.23 | ≤ 2.0 |
| GA8 | Present | Low | ≤ 2.0 |
These data demonstrate the metabolic block in the dwarf-1 mutant, leading to an accumulation of GA20 and a deficiency in GA1.[1][7] The other dwarf mutants show a general deficiency in all GAs downstream of the block in the early pathway.[1][7]
Endogenous Gibberellin Content in a ga20ox3 Mutant
Data from a study on a CRISPR/Cas9-generated Zmga20ox3 mutant, showing altered GA levels.
| Gibberellin | Wild Type | ga20ox3 mutant |
| GA12 | Lower | Elevated |
| GA53 | Lower | Elevated |
| GA15 | Higher | Decreased |
| GA24 | Higher | Decreased |
| GA9 | Higher | Decreased |
| GA44 | Higher | Decreased |
| GA20 | Higher | Decreased |
| GA1 | Higher | Decreased |
| GA4 | Higher | Decreased |
This demonstrates that a mutation in ZmGA20ox3 disrupts the pathway, leading to an accumulation of precursors (GA12, GA53) and a reduction in downstream intermediates and bioactive GAs.[6]
Relative Expression of GA Biosynthesis Genes in Response to Nitrogen Levels
Gene expression in maize roots under low nitrogen (LN) and sufficient nitrogen (SN) conditions.
| Gene | Condition | Relative Expression (Fold Change) |
| ent-kaurene synthases | LN vs. SN | Downregulated |
| GA 20-oxidases | LN vs. SN | Downregulated |
| GA 2-oxidase | LN vs. SN | Upregulated |
Low nitrogen stress appears to suppress GA biosynthesis by downregulating key biosynthetic genes and upregulating a catabolic gene.[8][9]
Gibberellin Signaling Pathway in Maize
Bioactive gibberellins, such as GA1, elicit a physiological response by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth.
The key components of the GA signaling pathway are:
-
GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs. Maize has GID1 orthologs.
-
DELLA Proteins: A family of nuclear-localized proteins that act as repressors of GA-responsive genes. The Dwarf8 (D8) and Dwarf9 (D9) genes in maize encode DELLA proteins.
-
F-box Protein (SCF complex): Part of an E3 ubiquitin ligase complex that targets proteins for degradation. In the presence of GA, the GA-GID1 complex interacts with DELLA proteins, leading to their ubiquitination by the SCF complex and subsequent degradation by the 26S proteasome.
The degradation of DELLA proteins relieves the repression of transcription factors that promote the expression of GA-responsive genes, thereby stimulating growth and development.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the gibberellin A12 metabolic pathway in maize.
Extraction and Quantification of Gibberellins from Maize Tissues
This protocol is based on methods described for dynamic sonication-assisted solvent extraction (DSASE) followed by High-Performance Liquid Chromatography (HPLC).[10][11]
1. Sample Preparation:
- Harvest maize tissues (e.g., seedlings, kernels) and immediately freeze in liquid nitrogen.
- Lyophilize the frozen tissue and grind to a fine powder.
- Store the powder at -80°C until extraction.
2. Extraction:
- Accurately weigh 0.5-1.0 g of powdered tissue into an extraction cell.
- Use an extraction solvent of acetonitrile: 5% formic acid (8:2, v/v).
- Perform dynamic sonication-assisted extraction by passing the solvent through the cell at a controlled flow rate (e.g., 0.4 mL/min) in an ultrasonic bath for a defined period (e.g., 25 minutes).
- Collect the extract.
3. Purification (Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the crude extract onto the cartridge.
- Wash the cartridge with a non-polar solvent to remove interfering compounds.
- Elute the gibberellins with a solvent of appropriate polarity, such as methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
4. Quantification by HPLC-DAD:
- Reconstitute the dried extract in a known volume of the initial mobile phase.
- Filter the sample through a 0.2 µm syringe filter.
- Inject an aliquot (e.g., 10 µL) into an HPLC system equipped with a Diode Array Detector (DAD) and a C18 column.
- Use a mobile phase gradient, for example, acetonitrile and 0.01% formic acid in water.
- Detect gibberellins at a specific wavelength (e.g., 195 nm).
- Quantify the GAs by comparing peak areas to a standard curve of authentic GA standards.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
1. RNA Extraction:
- Extract total RNA from finely ground maize tissue using a commercial plant RNA extraction kit or a TRIzol-based method.
- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by agarose gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR:
- Design gene-specific primers for the target GA biosynthesis genes (ZmGA20ox, ZmGA3ox, ZmGA2ox) and a reference gene (e.g., Actin or Ubiquitin).
- Prepare the PCR reaction mixture containing cDNA template, primers, and a SYBR Green master mix.
- Perform the qRT-PCR in a real-time PCR thermal cycler.
- Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Gibberellin A12 Metabolic Pathway in Maize
Caption: The major GA12 metabolic pathway in maize leading to bioactive GA1.
Gibberellin Signaling Pathway
Caption: The GA signaling cascade, from hormone perception to growth response.
Experimental Workflow for Characterizing a Maize GA Biosynthesis Gene
Caption: A typical workflow for the functional characterization of a GA gene.
References
- 1. New insight in the Gibberellin biosynthesis and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photosynthesis - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Exploring the evolutionary conservation of the gibberellin A12 synthesis route.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. The biosynthesis of all bioactive GAs proceeds through a common precursor, gibberellin A12 (GA12). The remarkable conservation of the GA12 synthesis pathway across the plant kingdom, and even in some fungi and bacteria, underscores its fundamental importance. This technical guide provides an in-depth exploration of the evolutionary conservation of the GA12 synthesis route, detailing the key enzymes, experimental methodologies to study them, and the regulatory networks that govern this pivotal metabolic pathway.
Core Synthesis Pathway of Gibberellin A12
The conversion of the diterpene hydrocarbon ent-kaurene to GA12 is a critical control point in gibberellin biosynthesis. This two-step process is catalyzed by two key cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[1][2] These enzymes are primarily located in the endoplasmic reticulum.[2]
-
ent-kaurene oxidase (KO; CYP701A): This enzyme catalyzes the sequential three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[3]
-
ent-kaurenoic acid oxidase (KAO; CYP88A): KAO then hydroxylates ent-kaurenoic acid at the C7β position, which is followed by the contraction of the B-ring to form the C/D ring system characteristic of gibberellins, yielding GA12-aldehyde. A final oxidation step converts GA12-aldehyde to GA12.
Evolutionary Conservation of Key Enzymes
The genes encoding KO and KAO are highly conserved across vascular plants, indicating a strong evolutionary pressure to maintain this pathway. Homologs of these enzymes have also been identified in bryophytes, suggesting that the early stages of the gibberellin biosynthesis pathway were established early in the evolution of land plants. While fungi and some bacteria also produce gibberellins, their biosynthetic enzymes are thought to have evolved independently.
Data Presentation: Enzyme Characteristics Across Species
To illustrate the degree of conservation, the following tables summarize key quantitative data for KO and KAO from various plant species.
Table 1: ent-Kaurene Oxidase (KO/CYP701A) Sequence Identity Matrix (%)
| Species | Arabidopsis thaliana (AtKO) | Oryza sativa (OsKO1) | Pisum sativum (PsKO) | Zea mays (ZmKO) |
| Arabidopsis thaliana (AtKO) | 100 | 78 | 85 | 76 |
| Oryza sativa (OsKO1) | 78 | 100 | 75 | 88 |
| Pisum sativum (PsKO) | 85 | 75 | 100 | 74 |
| Zea mays (ZmKO) | 76 | 88 | 74 | 100 |
Note: Sequence identities are approximate and can vary slightly based on the specific isoforms and alignment algorithms used. Data compiled from various genomic and proteomic databases.
Table 2: Kinetic Parameters of Gibberellin Biosynthesis Enzymes
| Enzyme | Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| KO | Arabidopsis thaliana | ent-kaurene | ~5 | ~150 |
| Cucurbita maxima | ent-kaurene | ~8 | ~200 | |
| KAO | Arabidopsis thaliana | ent-kaurenoic acid | ~2 | ~100 |
| Pisum sativum | ent-kaurenoic acid | ~3.5 | ~120 |
Note: Kinetic parameters are approximate and can vary depending on the experimental conditions, such as the expression system and assay components.
Experimental Protocols
The study of the GA12 synthesis pathway and its evolutionary conservation relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the activity of KO and KAO enzymes from different species.
Methodology:
-
Gene Cloning and Vector Construction:
-
Isolate the full-length cDNA of the target KO or KAO gene from the plant species of interest using RT-PCR with gene-specific primers.
-
Clone the amplified cDNA into a suitable expression vector, such as pYES2 for yeast (Saccharomyces cerevisiae) or pET vectors for E. coli. The vector should contain a strong inducible promoter (e.g., GAL1 for yeast, T7 for E. coli).
-
-
Heterologous Expression:
-
Transform the expression construct into the appropriate host cells (e.g., yeast strain WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase, or E. coli strain BL21(DE3)).
-
Grow the transformed cells in appropriate media to a suitable optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression by adding the appropriate inducer (e.g., galactose for yeast, IPTG for E. coli) and incubate for a specified time and temperature (e.g., 16-24 hours at 28-30°C).
-
-
Microsome Isolation (for P450 enzymes):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an ice-cold extraction buffer containing protease inhibitors.
-
Lyse the cells using methods such as glass bead vortexing (for yeast) or sonication (for E. coli).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the isolated microsomes, a suitable buffer, NADPH, and the substrate (ent-kaurene for KO or ent-kaurenoic acid for KAO).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a solvent like ethyl acetate.
-
Extract the products with an organic solvent.
-
-
Product Analysis:
-
Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the reaction products (ent-kaurenoic acid for KO; GA12-aldehyde and GA12 for KAO).
-
Quantification of Endogenous Gibberellins by LC-MS/MS
Objective: To measure the in vivo levels of GA12 and other gibberellins in plant tissues.
Methodology:
-
Sample Preparation:
-
Freeze a known amount of plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder.
-
Add an extraction solvent (e.g., 80% methanol with 1% acetic acid) containing isotopically labeled internal standards for each gibberellin to be quantified.
-
Incubate the mixture at 4°C with shaking.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.
-
Elute the gibberellins from the cartridge with a suitable solvent (e.g., methanol).
-
Further purify the eluate using an anion-exchange SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into a UPLC-MS/MS system.
-
Separate the gibberellins using a C18 reversed-phase column with a gradient of an acidic aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol).
-
Detect and quantify the gibberellins using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each gibberellin is identified and quantified based on its specific precursor-to-product ion transitions.[4][5]
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of KO and KAO genes in different tissues or under various conditions.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a suitable kit or protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.[6]
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target KO and KAO genes, as well as for one or more stably expressed reference genes.
-
Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
-
Perform the qPCR in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7][8]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[9]
-
Phylogenetic Analysis
Objective: To infer the evolutionary relationships of KO and KAO protein sequences from different species.
Methodology:
-
Sequence Retrieval and Multiple Sequence Alignment:
-
Retrieve the amino acid sequences of KO (CYP701A) and KAO (CYP88A) homologs from various plant species from databases like NCBI GenBank or Phytozome.
-
Perform a multiple sequence alignment of the retrieved sequences using an algorithm like ClustalW or MUSCLE, which can be implemented in software like MEGA.[10][11]
-
-
Phylogenetic Tree Construction:
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using a tree viewer in MEGA or other software.
-
Analyze the branching patterns to infer the evolutionary relationships and identify orthologous and paralogous gene lineages.
-
Mandatory Visualizations
Gibberellin A12 Synthesis and Regulatory Pathway
Caption: GA12 synthesis pathway and its regulation.
Experimental Workflow for Evolutionary Conservation Analysis
Caption: Workflow for studying GA12 synthesis conservation.
Conclusion
The gibberellin A12 synthesis pathway represents a cornerstone of plant development, and its remarkable evolutionary conservation highlights its indispensable role. The key enzymes, ent-kaurene oxidase and ent-kaurenoic acid oxidase, are highly conserved across the plant kingdom, providing a framework for understanding the evolution of phytohormone signaling. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further investigate the nuances of this pathway, from the kinetics of individual enzymes to the complex regulatory networks that fine-tune gibberellin homeostasis. A deeper understanding of the evolutionary conservation and regulation of GA12 synthesis not only enriches our fundamental knowledge of plant biology but also opens avenues for the development of novel strategies to modulate plant growth and improve crop resilience, with potential applications in agriculture and drug development.
References
- 1. Transcriptional Regulatory Network of GA Floral Induction Pathway in LA Hybrid Lily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Standard Operating Procedure for Real-Time PCR Reaction (qPCR) [protocols.io]
- 8. Frontiers | Design and Sampling Plan Optimization for RT-qPCR Experiments in Plants: A Case Study in Blueberry [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Initial Steps of the Gibberellin Signaling Cascade Involving GA12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The biosynthesis and signaling of GAs are tightly controlled processes, ensuring that appropriate levels of bioactive GAs are available to target tissues. This technical guide focuses on the initial steps of the gibberellin signaling cascade, with a specific emphasis on the role of gibberellin A12 (GA12) as a key precursor and signaling molecule. While biologically inactive itself, GA12 serves as the central entry point for the synthesis of a diverse array of bioactive GAs and functions as a long-distance signal, coordinating growth and development throughout the plant.
The Central Role of GA12 in Gibberellin Biosynthesis
The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The journey begins in the plastid with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions catalyzed by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.
GA12 is the first committed intermediate in the gibberellin biosynthetic pathway and serves as the precursor for all other GAs in higher plants. From this crucial juncture, the pathway bifurcates into two main branches: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway, leading to the production of a wide variety of GA molecules.
Conversion of GA12 to Bioactive Gibberellins
The conversion of GA12 into bioactive GAs primarily occurs in the cytoplasm and is catalyzed by two key classes of 2-oxoglutarate-dependent dioxygenases (2-ODDs): GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).
GA 20-oxidases (GA20ox) are multifunctional enzymes that catalyze a series of three successive oxidation steps at carbon-20 of the GA skeleton. In the non-13-hydroxylation pathway, GA20ox converts GA12 to GA15, then to GA24, and finally to GA9.
GA 3-oxidases (GA3ox) catalyze the final step in the biosynthesis of bioactive GAs by introducing a hydroxyl group at the 3β-position. For instance, GA3ox converts GA9 to the highly bioactive GA4.
The expression and activity of these enzymes are tightly regulated by developmental and environmental cues, as well as by feedback and feed-forward mechanisms within the GA signaling pathway itself.
Quantitative Data on Key Enzymatic Reactions and Receptor Binding
Understanding the kinetics of the enzymes involved in GA biosynthesis and the binding affinities of bioactive GAs to their receptors is crucial for developing a quantitative model of the signaling cascade and for designing potential modulators of the pathway.
| Enzyme/Receptor | Substrate/Ligand | Km (µM) | Vmax (pkat/mg) | Kd (M) | Organism | Reference |
| PsGA2ox1 | [3H]GA20 | 0.024 | 4.4 | - | Pisum sativum | --INVALID-LINK-- |
| AtGA3ox4 | [3H]GA20 | 0.82 | 52,500 | - | Arabidopsis thaliana | --INVALID-LINK-- |
| OsGID1 | GA1 | - | - | 3.05 x 10-7 | Oryza sativa | --INVALID-LINK-- |
| OsGID1 | GA3 | - | - | 2.96 x 10-7 | Oryza sativa | --INVALID-LINK-- |
| OsGID1 | GA4 | - | - | 3.70 x 10-8 | Oryza sativa | --INVALID-LINK-- |
Experimental Protocols
In Vitro Gibberellin Oxidase Activity Assay
This protocol describes a general method for assaying the activity of recombinant GA oxidases (e.g., GA20ox, GA3ox) using radiolabeled substrates.
Materials:
-
Recombinant GA oxidase (purified)
-
[14C]GA12 or other radiolabeled GA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 4 mM DTT, 4 mM 2-oxoglutarate, 4 mM ascorbate, and 0.5 mM FeSO4)
-
Cofactors: 2-oxoglutarate, ascorbate, FeSO4
-
Quenching solution (e.g., acetone)
-
Reverse-phase HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, cofactors, and recombinant enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the radiolabeled GA substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of acetone).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with an in-line radioactivity detector to separate and quantify the substrate and products.
-
Collect fractions corresponding to substrate and product peaks and quantify the radioactivity using a scintillation counter to determine the extent of the reaction and calculate enzyme activity.
Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
This protocol outlines the steps for investigating the GA-dependent interaction between the gibberellin receptor GID1 and DELLA proteins using a yeast two-hybrid system.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold)
-
Bait vector (e.g., pGBKT7) containing the GID1 coding sequence fused to the GAL4 DNA-binding domain (BD).
-
Prey vector (e.g., pGADT7) containing the DELLA protein coding sequence fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Gibberellic acid (GA3) or other bioactive GA.
-
X-α-Gal for blue/white screening.
Procedure:
-
Co-transform the yeast strain with the GID1-BD (bait) and DELLA-AD (prey) plasmids using the PEG/LiAc method.
-
Plate the transformed yeast on SD/-Trp/-Leu medium to select for cells containing both plasmids.
-
To test for interaction, replica-plate the colonies onto selective medium (SD/-Trp/-Leu/-His/-Ade) with and without the addition of a bioactive GA (e.g., 10 µM GA3).
-
Incubate the plates at 30°C for 3-5 days.
-
Observe for growth on the selective medium. Growth indicates a positive interaction between the bait and prey proteins. The GA-dependency of the interaction can be assessed by comparing growth on plates with and without GA.
-
For a more quantitative analysis, a liquid β-galactosidase assay can be performed using ONPG as a substrate.
Quantification of Gibberellins by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of gibberellins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Internal standards (deuterium-labeled GAs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column.
Procedure:
-
Homogenize the plant tissue in the extraction solvent containing internal standards.
-
Incubate the mixture (e.g., overnight at 4°C) to allow for complete extraction.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Concentrate the supernatant under vacuum.
-
Purify and concentrate the GAs from the aqueous extract using a C18 SPE cartridge.
-
Elute the GAs from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system. Separate the GAs using a C18 column with a gradient of acidified water and acetonitrile.
-
Detect and quantify the GAs using multiple reaction monitoring (MRM) in negative ion mode. The transition from the precursor ion [M-H]- to specific product ions is monitored for each GA and its corresponding internal standard.
-
Calculate the concentration of each GA based on the peak area ratio of the endogenous GA to its labeled internal standard.
Signaling Pathways and Logical Relationships
The initial steps of gibberellin signaling, from the biosynthesis of GA12 to the activation of downstream responses, can be visualized as a series of interconnected pathways and regulatory loops.
Gibberellin Biosynthesis Pathway from ent-Kaurene to Bioactive GAs
Caption: Biosynthesis of bioactive GA4 from ent-kaurene, highlighting the role of GA12.
Core Gibberellin Signaling Module
Caption: The core GA signaling module leading to derepression of growth.
Experimental Workflow for Yeast Two-Hybrid Assay
Caption: Workflow for a yeast two-hybrid assay to test GA-dependent protein interactions.
Conclusion
GA12 stands as a critical hub in the gibberellin biosynthetic and signaling network. Its production in the endoplasmic reticulum and subsequent conversion to a plethora of bioactive GAs in the cytoplasm, coupled with its role as a long-distance signal, underscores its importance in coordinating plant growth and development. The detailed understanding of the enzymatic conversions of GA12 and the downstream perception of bioactive GAs by the GID1 receptor provides a solid foundation for the development of novel strategies to modulate plant growth and improve agricultural traits. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers aiming to further unravel the complexities of gibberellin signaling and for professionals seeking to apply this knowledge in drug development and crop improvement.
Endogenous Localization of Gibberellin A12 in Plant Vascular Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. While the functions of bioactive GAs such as GA1, GA3, and GA4 are well-documented, the spatial and temporal localization of their precursors is crucial for understanding the overall regulation of GA-mediated processes. Gibberellin A12 (GA12) is a key precursor in the GA biosynthesis pathway. Recent evidence has highlighted the significance of GA12 as a long-distance signaling molecule, particularly within the plant's vascular system. This technical guide provides a comprehensive overview of the endogenous localization of GA12 in plant vascular tissues, focusing on the experimental methodologies used to elucidate its distribution and the quantitative data supporting its role as a mobile signal.
Data Presentation: Quantitative Analysis of GA12 in Vascular Tissues
The quantification of GA12 in the xylem and phloem is essential to substantiate its role as a long-distance signal. Studies utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have enabled the precise measurement of phytohormones in vascular exudates.
A key study by Regnault et al. (2015) provided quantitative data on the levels of various gibberellins, including GA12, in the xylem and phloem sap of Arabidopsis thaliana. This data is summarized in the table below.
| Gibberellin | Tissue | Concentration (pg/µL) |
| GA12 | Xylem Sap | 1.2 ± 0.3 |
| Phloem Sap | 3.5 ± 0.8 | |
| GA9 | Xylem Sap | 0.5 ± 0.1 |
| Phloem Sap | 1.8 ± 0.4 | |
| GA4 | Xylem Sap | 0.2 ± 0.05 |
| Phloem Sap | 0.9 ± 0.2 |
Data adapted from Regnault et al. (2015). Values are presented as mean ± standard error.
This data clearly indicates the presence of GA12 in both xylem and phloem sap, with a notably higher concentration in the phloem. This finding supports the hypothesis that GA12 is actively transported throughout the plant via the vascular system, likely from sites of synthesis to target tissues where it is converted into bioactive GAs.
Experimental Protocols
The localization of GA12 and the identification of its synthesis sites within vascular tissues rely on a combination of molecular and analytical techniques. The following sections detail the key experimental protocols.
Promoter-GUS Fusion Analysis for Identifying GA12 Biosynthesis Sites
Promoter-GUS (β-glucuronidase) fusion analysis is a powerful technique to visualize the spatial and temporal expression patterns of genes involved in GA biosynthesis. By fusing the promoter of a GA biosynthesis gene (e.g., GA20-oxidase) to the GUS reporter gene, researchers can identify the specific tissues and cell types where GA12 synthesis is likely occurring.
Methodology:
-
Vector Construction: The promoter region of the target GA biosynthesis gene is amplified by PCR and cloned into a binary vector upstream of the uidA (GUS) gene.
-
Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens, which is then used to transform plants (e.g., Arabidopsis thaliana) via the floral dip method.
-
Histochemical GUS Staining:
-
Tissue samples (e.g., cross-sections of stems, leaves) are harvested from transgenic plants.
-
Samples are fixed in a solution of 90% acetone at -20°C for 1 hour.
-
After rinsing with staining buffer (100 mM sodium phosphate, pH 7.0, 10 mM EDTA, 0.1% Triton X-100), the samples are incubated in the staining solution containing 1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), 0.5 mM K3[Fe(CN)6], and 0.5 mM K4[Fe(CN)6] at 37°C in the dark.
-
The blue precipitate, indicating GUS activity, is visualized using light microscopy.
-
-
Data Analysis: The intensity and location of the blue staining reveal the expression pattern of the GA biosynthesis gene, thus indicating potential sites of GA12 synthesis within the vascular tissues.
In Situ RT-PCR for Localization of GA Biosynthesis Gene Transcripts
In situ Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive method to detect and localize specific mRNA transcripts directly within plant tissues. This technique provides cellular resolution of gene expression, confirming the presence of GA biosynthesis gene transcripts in specific vascular cells.
Methodology:
-
Tissue Preparation:
-
Plant tissues are fixed in a formaldehyde-based fixative and embedded in paraffin.
-
Thin sections (5-10 µm) are prepared using a microtome and mounted on silane-coated slides.
-
-
Permeabilization: The sections are deparaffinized and rehydrated, followed by treatment with proteinase K to allow access of the RT-PCR reagents to the cellular mRNA.
-
DNase Treatment: To prevent amplification of genomic DNA, the sections are treated with RNase-free DNase I.
-
In Situ Reverse Transcription: The reverse transcription reaction is performed directly on the tissue section using a gene-specific primer and reverse transcriptase to synthesize cDNA from the target mRNA.
-
In Situ PCR: The PCR amplification is carried out in a humidified chamber on the slide, using labeled nucleotides (e.g., digoxigenin-dUTP) and gene-specific primers.
-
Immunodetection: The incorporated labeled nucleotides are detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-digoxigenin).
-
Visualization: A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of transcript localization. The signal is then visualized by light microscopy.
Immunolocalization of Gibberellin A12
Immunolocalization allows for the direct visualization of the GA12 molecule within the vascular tissues using specific antibodies. This technique provides direct evidence of the presence and subcellular localization of GA12.
Methodology:
-
Tissue Preparation: Plant tissues are fixed, dehydrated, and embedded in a resin (e.g., LR White).
-
Sectioning: Ultrathin sections (80-100 nm) are cut using an ultramicrotome and mounted on grids.
-
Immunolabeling:
-
The sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
The primary antibody, specific to GA12, is applied to the sections.
-
After washing, the sections are incubated with a secondary antibody conjugated to gold particles.
-
-
Staining and Visualization: The sections are stained with uranyl acetate and lead citrate to enhance contrast and visualized using a transmission electron microscope (TEM). The gold particles appear as electron-dense dots, indicating the location of GA12.
Gibberellin Extraction and Quantification from Vascular Exudates
To obtain quantitative data on GA12 concentrations in xylem and phloem, exudates from these tissues are collected and analyzed using LC-MS.
Methodology:
-
Xylem Sap Collection:
-
The stem of a well-watered plant is cut just above the root-shoot junction.
-
Xylem sap exuding from the cut surface is collected using a micropipette over a period of several hours.
-
-
Phloem Sap Collection:
-
The EDTA-facilitated method is commonly used. A leaf or petiole is excised and the cut end is placed in a solution of EDTA to prevent callose plugging of the sieve tubes.
-
The exuded phloem sap is collected over time.
-
-
Gibberellin Extraction:
-
The collected sap is immediately frozen in liquid nitrogen.
-
Internal standards (deuterated GAs) are added for accurate quantification.
-
The samples are subjected to solid-phase extraction (SPE) to purify and concentrate the gibberellins.
-
-
LC-MS Analysis:
-
The purified samples are analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
GA12 is identified and quantified based on its specific retention time and mass-to-charge ratio, by comparing to the internal standards.
-
Mandatory Visualizations
Caption: Gibberellin A12 biosynthesis, transport, and bioactivation pathway.
Caption: Experimental workflow for GA12 localization and quantification.
Conclusion
The endogenous localization of gibberellin A12 in plant vascular tissues is a critical aspect of its function as a long-distance growth signal. Through the application of sophisticated experimental techniques, including promoter-GUS analysis, in situ RT-PCR, immunolocalization, and quantitative analysis of vascular exudates, a clearer picture of GA12 synthesis and transport is emerging. The evidence strongly suggests that GA12 is synthesized in various plant tissues and then transported via both the xylem and phloem to target organs, where it is converted into bioactive gibberellins to regulate growth and development. This understanding of GA12 as a mobile precursor provides a new dimension to the complex network of phytohormone signaling and offers potential avenues for the manipulation of plant growth in agricultural and biotechnological applications. Further research will likely focus on identifying the specific transporters involved in GA12 movement and elucidating the precise regulatory mechanisms that control its distribution throughout the plant.
Foundational Research on Gibberellin A12-Aldehyde Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on gibberellin A12-aldehyde (GA12-aldehyde) metabolism, a critical juncture in the biosynthesis of the plant hormones known as gibberellins (GAs). This document details the core metabolic pathways, the enzymes involved, quantitative data from key studies, and the experimental protocols utilized to elucidate these processes.
Introduction to Gibberellin A12-Aldehyde Metabolism
Gibberellins are a large family of tetracyclic diterpenoid acids that play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The biosynthesis of these vital hormones occurs through a complex pathway involving enzymes located in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[2][3][4]
GA12-aldehyde is a key intermediate in this pathway, representing the first C20 gibberellin.[5] Its metabolism is a pivotal point, leading to the vast diversity of gibberellin structures found in plants. The conversion of GA12-aldehyde is primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).
The Gibberellin Biosynthetic Pathway from GA12-Aldehyde
The metabolism of GA12-aldehyde proceeds through a series of oxidative reactions to produce various bioactive GAs and their precursors. The initial steps involve the conversion of GA12-aldehyde to GA12, which is then further metabolized. Two parallel pathways, the early 13-hydroxylation pathway and the non-13-hydroxylation pathway, lead to the production of different sets of gibberellins.
Key Enzymatic Steps
The conversion of GA12-aldehyde is initiated by its oxidation to GA12. This step can be followed by hydroxylation at the C-13 position to form GA53, the precursor for the 13-hydroxylated GAs, or it can proceed through the non-13-hydroxylation pathway.
-
Cytochrome P450 Monooxygenases (P450s): These membrane-bound enzymes are crucial in the earlier stages of the GA biosynthetic pathway. Specifically, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) are P450s that lead to the formation of GA12-aldehyde.[4][6][7] Further P450 action, such as that of GA 13-oxidases (CYP714B1 and CYP714B2 in rice), can introduce a hydroxyl group at the C-13 position, shunting intermediates into the 13-hydroxylation pathway.[8][9]
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These soluble enzymes catalyze the later steps of GA biosynthesis in the cytosol. Key 2-ODDs involved in the metabolism of GA12 and its derivatives include GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). GA20ox is a multifunctional enzyme that catalyzes several oxidation steps, while GA3ox is responsible for the final step in the formation of bioactive GAs.[2][10][11]
Below is a DOT script for a diagram illustrating the central pathways of GA12-aldehyde metabolism.
Quantitative Data on GA12-Aldehyde Metabolism
Quantitative analysis of GA metabolism is crucial for understanding the regulation of plant growth. Various studies have quantified the levels of different gibberellins and the efficiency of metabolic conversions.
| Plant Material | Precursor | Metabolite(s) | Yield/Concentration | Reference |
| Soybean Cotyledons (cell-free extracts) | [14C]GA12-aldehyde | [14C]GA12 | 42% yield in 4 hours | [12][13] |
| Soybean Cotyledons (cell-free extracts) | [14C]GA12-aldehyde | [14C]GA15 | 7% yield in 4 hours | [12][13] |
| Soybean Cotyledons (intact embryos) | [14C]GA12-aldehyde | [14C]GA12 and [14C]GA15 | 15% combined yield in 5 minutes | [12][13] |
| Developing Pea Cotyledons | Endogenous | GA20 | 783 ng/g fresh weight | [14] |
| Developing Pea Cotyledons | Endogenous | GA29 | 912 ng/g fresh weight | [14] |
| Developing Pea Seed Coats | Endogenous | GA29 | 1940 ng/g fresh weight | [14] |
| Developing Pea Seed Coats | Endogenous | GA29-catabolite | >1940 ng/g fresh weight | [14] |
| Maize Seedling Shoots (dwarf-5) | [13C,3H]GA12-aldehyde | GA53-aldehyde, GA12, GA53, GA44, GA19 | Identified as metabolites | [15][16] |
| Maize Seedling Shoots (dwarf-5) | [13C,3H]GA12 | 2β-hydroxy-GA12, GA53, 2β-hydroxyGA53, GA44, 2β-hydroxyGA44, GA19 | Identified as metabolites | [15][16] |
Experimental Protocols
The elucidation of the GA12-aldehyde metabolic pathway has relied on a combination of in vivo and in vitro experimental approaches.
General Experimental Workflow
A typical experimental workflow for studying GA12-aldehyde metabolism involves several key stages, from sample preparation to metabolite identification and quantification.
Detailed Methodologies
-
Fresh or frozen plant material is homogenized in a cold extraction buffer, often containing methanol or an acetone/water mixture, to quench enzymatic activity.[5]
-
The homogenate is filtered and partitioned against an organic solvent like ethyl acetate to extract the gibberellins.[17]
-
The organic phase is collected, dried, and redissolved in a suitable solvent for further purification.
-
Crude extracts are often purified using solid-phase extraction (SPE) columns (e.g., C18) to remove interfering compounds.[5]
-
Further purification can be achieved through high-performance liquid chromatography (HPLC), which separates different gibberellins based on their physicochemical properties.[14]
-
Preparation of Enzyme Source: Microsomal fractions containing cytochrome P450s or soluble protein extracts containing 2-ODDs are prepared from plant tissues or from heterologous expression systems (e.g., E. coli, yeast, insect cells).[8][9][18]
-
Incubation: The enzyme preparation is incubated with a labeled substrate (e.g., [14C]GA12-aldehyde or [13C,3H]GA12-aldehyde) in a suitable buffer.[12][15] For 2-ODDs, cofactors such as 2-oxoglutarate, FeSO4, and ascorbate are included in the reaction mixture.[19]
-
Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted as described above.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxyl groups of gibberellins are typically methylated, and hydroxyl groups are trimethylsilylated to increase their volatility.[17][20]
-
GC-MS and LC-MS/MS Analysis: The derivatized or underivatized samples are injected into a GC-MS or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: The amount of each metabolite is determined by comparing its peak area to that of a known amount of an internal standard or by using a standard curve.[17]
Conclusion
The study of gibberellin A12-aldehyde metabolism is fundamental to understanding the regulation of plant growth and development. The methodologies outlined in this guide, from radiolabeling studies to advanced mass spectrometry techniques, have been instrumental in delineating the complex network of reactions that produce the diverse array of gibberellins. The quantitative data presented provides a baseline for future research aimed at manipulating gibberellin biosynthesis for agricultural and pharmaceutical applications. Continued research in this area will undoubtedly uncover further intricacies of this vital metabolic pathway.
References
- 1. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function and transcript analysis of gibberellin-biosynthetic enzymes in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]
- 7. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. CYP714B1 and CYP714B2 encode gibberellin 13-oxidases that reduce gibberellin activity in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of Gibberellin A12-7-Aldehyde by Soybean Cotyledons and Its Use in Identifying Gibberellin A7 as an Endogenous Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of Gibberellin A12 and A12-Aldehyde in Developing Seeds of Pisum sativum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gibberellin Metabolism in Maize (The Stepwise Conversion of Gibberellin A12-Aldehyde to Gibberellin A20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gibberellin metabolism in maize. The stepwise conversion of gibberellin A12-aldehyde to gibberellin A20 [agris.fao.org]
- 17. agraria.com.br [agraria.com.br]
- 18. Functional Characterization of Two Cytochrome P450 Monooxygenase Genes, P450-1 and P450-4, of the Gibberellic Acid Gene Cluster in Fusarium proliferatum (Gibberella fujikuroi MP-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the Fungal Gibberellin Desaturase as a 2-Oxoglutarate-Dependent Dioxygenase and Its Utilization for Enhancing Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Gibberellin A12 by Gas Chromatography-Mass Spectrometry
FOR RESEARCH USE ONLY
Introduction
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. Gibberellin A12 (GA12) is a key intermediate in the gibberellin biosynthesis pathway, serving as the precursor to all other gibberellins in higher plants. Accurate quantification of GA12 is essential for understanding the regulation of gibberellin metabolism and its impact on plant physiology.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of gibberellins. This method typically involves the derivatization of the non-volatile gibberellins to increase their volatility for gas chromatographic separation. This application note provides a detailed protocol for the quantitative analysis of gibberellin A12 in plant tissues using GC-MS coupled with a stable isotope dilution method.
Principle
The quantitative analysis of GA12 is achieved through a multi-step process. First, the gibberellins are extracted from the plant tissue using an organic solvent. The crude extract is then purified to remove interfering compounds. Subsequently, the carboxyl and hydroxyl groups of GA12 are derivatized to form a volatile methyl ester trimethylsilyl ether (MeTMSi) derivative. This derivative is then separated and detected by GC-MS. For accurate quantification, a known amount of an isotopically labeled internal standard of GA12 (e.g., [²H₂]GA₁₂) is added to the sample at the beginning of the extraction process. The concentration of endogenous GA12 is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Experimental Protocols
Materials and Reagents
-
Gibberellin A12 standard (purity ≥ 95%)
-
[²H₂]Gibberellin A12 internal standard
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl ether (anhydrous)
-
Diazomethane solution (freshly prepared)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Sodium chloride (NaCl)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Nitrogen gas (high purity)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Rotary evaporator
-
Heating block or oven
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
Sample Preparation
-
Homogenization and Extraction:
-
Weigh 1-2 g of fresh plant tissue and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of [²H₂]GA₁₂ internal standard to the sample.
-
Add 10 mL of 80% methanol and homogenize the sample for 1 hour at 4°C.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet twice more with 5 mL of 80% methanol each time.
-
Pool the supernatants.
-
-
Solvent Partitioning:
-
Reduce the volume of the pooled supernatant to the aqueous phase using a rotary evaporator at <40°C.
-
Adjust the pH of the aqueous extract to 2.5-3.0 with 1 M HCl.
-
Partition the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen gas.
-
-
Solid Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the dried extract in a small volume of 10% methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Derivatization
-
Methylation:
-
To the dried, purified extract, add 100 µL of a freshly prepared ethereal solution of diazomethane.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the excess diazomethane and ether under a gentle stream of nitrogen gas.
-
-
Trimethylsilylation:
-
To the methylated sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of anhydrous pyridine.
-
Seal the vial tightly and heat at 60-80°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions for GA12-Me-TMS (m/z): To be determined based on the mass spectrum of the derivatized standard. Characteristic ions will likely include the molecular ion and major fragment ions.
-
SIM Ions for [²H₂]GA₁₂-Me-TMS (m/z): M+2 of the ions selected for the unlabeled GA12.
-
Calibration and Quantification
-
Prepare a series of calibration standards containing known amounts of GA12 and a fixed amount of the [²H₂]GA₁₂ internal standard.
-
Derivatize the calibration standards using the same procedure as the samples.
-
Inject the derivatized standards into the GC-MS system and record the peak areas for the selected ions of GA12 and its internal standard.
-
Construct a calibration curve by plotting the peak area ratio (GA12/[²H₂]GA₁₂) against the concentration ratio.
-
Calculate the concentration of endogenous GA12 in the plant samples using the regression equation from the calibration curve.
Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | To be determined experimentally |
| Linear Range | To be determined experimentally |
| R² of Calibration Curve | > 0.99 |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Gibberellin A12.
Signaling Pathway Context
Caption: Simplified gibberellin biosynthesis pathway highlighting GA12 as a key intermediate.
Application Notes and Protocols: Synthesis and Use of Radiolabeled Gibberellin A12 for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play critical roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Gibberellin A12 (GA12) is a key intermediate in the biosynthesis of all other gibberellins in higher plants, serving as the precursor to both C20 and C19-GAs. Tracer studies using radiolabeled GA12 are invaluable for elucidating its metabolic fate, transport, and the regulation of the gibberellin biosynthetic pathway. This document provides an overview of the synthetic strategies and detailed protocols for the purification, characterization, and application of radiolabeled GA12 in tracer studies.
Strategic Approaches to the Synthesis of Radiolabeled Gibberellin A12
The de novo chemical synthesis of a complex molecule like gibberellin A12 is a significant undertaking, typically involving a lengthy multi-step process. The introduction of a radiolabel adds another layer of complexity. Consequently, a detailed, step-by-step protocol for the total synthesis is beyond the scope of this application note; however, we outline the key strategic considerations.
Choice of Radionuclide:
The selection of the radioisotope is a critical first step and depends on the specific requirements of the tracer study. The two most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H).
| Feature | Carbon-14 (¹⁴C) | Tritium (³H) |
| Half-life | ~5730 years | ~12.3 years |
| Specific Activity | Lower (Max. 62.4 mCi/mmol) | Higher (Max. 28.8 Ci/mmol) |
| Metabolic Stability | Generally high; label is integral to the carbon skeleton. | Can be prone to exchange with protons, especially at certain positions. |
| Detection | Liquid Scintillation Counting | Liquid Scintillation Counting |
| Synthesis | Often more complex, requiring synthesis from ¹⁴C-labeled precursors. | Can sometimes be introduced via exchange reactions or reduction with ³H₂ gas. |
For metabolic studies where tracking the carbon skeleton is paramount, ¹⁴C is the preferred isotope due to its metabolic stability.
Synthetic Strategy Overview:
A common strategy for the synthesis of radiolabeled natural products is to introduce the radiolabel as early as possible in the synthetic route using a commercially available radiolabeled starting material.[1] The total synthesis of gibberellins is a complex field of organic chemistry, and researchers should consult specialized literature for detailed synthetic pathways. The process would generally involve:
-
Design of a synthetic route to gibberellin A12.
-
Identification of a suitable precursor in the synthetic pathway that can be prepared in a radiolabeled form (e.g., a ¹⁴C-labeled building block).
-
Execution of the multi-step synthesis to produce the final radiolabeled GA12.
-
Rigorous purification to ensure high radiochemical purity.
Given the complexity, collaboration with a specialized radiochemistry synthesis laboratory is often the most practical approach.[2]
Experimental Protocols
Protocol 1: Purification of Radiolabeled Gibberellin A12
This protocol describes the purification of radiolabeled GA12 from a crude reaction mixture or a plant extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude radiolabeled GA12
-
HPLC system with a UV detector and a radioactivity detector
-
Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Acetic acid in Water
-
Mobile Phase B: 0.1% Acetic acid in Acetonitrile
-
Scintillation vials and scintillation cocktail
-
Solvents for sample preparation (e.g., methanol)
Procedure:
-
Sample Preparation: Dissolve the crude radiolabeled GA12 in a minimal amount of methanol. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the compounds. A typical gradient might be from 5% B to 95% B over 40 minutes.[3][4]
-
Monitor the elution profile using both the UV detector (at ~205 nm for gibberellins) and the in-line radioactivity detector.[5][6]
-
-
Fraction Collection: Collect fractions corresponding to the radioactive peak that co-elutes with a non-labeled GA12 standard.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC system to confirm its purity. The radiochemical purity should be >95%.
-
Quantification: Determine the concentration and specific activity of the purified radiolabeled GA12 using liquid scintillation counting of a known volume of the purified fraction.
Protocol 2: Characterization of Radiolabeled Gibberellin A12
This protocol outlines the characterization of the purified radiolabeled GA12 to confirm its identity and purity.
Materials:
-
Purified radiolabeled GA12
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvents (e.g., pyridine, ethyl acetate)
Procedure:
-
Derivatization for GC-MS:
-
Evaporate a small aliquot of the purified radiolabeled GA12 to dryness under a stream of nitrogen.
-
Add 20 µL of pyridine and 20 µL of BSTFA to the dried sample.
-
Heat the sample at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature program for the GC to separate the components.
-
Acquire the mass spectrum of the peak corresponding to the GA12-TMS derivative.
-
Compare the retention time and the mass spectrum with that of a derivatized non-labeled GA12 standard to confirm its identity. The mass spectrum should show the characteristic molecular ion and fragmentation pattern.
-
Protocol 3: Tracer Studies of GA12 Metabolism in Plant Tissue
This protocol describes a typical experiment to trace the metabolic fate of radiolabeled GA12 in plant tissue.
Materials:
-
Purified radiolabeled GA12 of known specific activity
-
Plant material (e.g., seedlings, developing seeds, or cell cultures)
-
Incubation buffer (e.g., Murashige and Skoog medium)
-
Extraction solvent (e.g., 80% methanol)
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system for metabolite profiling (as in Protocol 1)
-
Liquid scintillation counter
Procedure:
-
Incubation:
-
Place the plant material in the incubation buffer.
-
Add the radiolabeled GA12 to the buffer to a final concentration suitable for uptake and metabolism.
-
Incubate the tissue for various time points (e.g., 1, 4, 8, 24 hours) under controlled environmental conditions.
-
-
Extraction:
-
At each time point, harvest the plant tissue, rinse it to remove external radioactivity, and immediately freeze it in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue in cold 80% methanol.
-
Centrifuge the homogenate and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification:
-
Pass the methanolic extract through an SPE C18 cartridge to remove pigments and other non-polar compounds.[7]
-
Elute the gibberellins with a suitable solvent (e.g., 80% methanol).
-
Dry the eluate and redissolve it in the initial HPLC mobile phase.
-
-
Metabolite Analysis:
-
Inject the purified extract into the HPLC system equipped with a radioactivity detector.
-
Separate the metabolites using the same gradient as in Protocol 1.
-
Identify the radioactive peaks by comparing their retention times to those of non-labeled standards of potential metabolites (e.g., GA15, GA24, GA9).
-
Quantify the amount of radioactivity in each peak to determine the metabolic profile over time.
-
Data Presentation
The quantitative data from the synthesis and tracer studies should be summarized for clarity. The following table provides an example of representative data.
| Parameter | Value |
| Radiolabeled Compound | [¹⁴C]Gibberellin A12 |
| Position of Label | To be determined by synthesis |
| Specific Activity | 45-55 mCi/mmol |
| Radiochemical Purity | >98% (by HPLC) |
| Chemical Purity | >95% (by GC-MS) |
| Storage Conditions | -20°C in methanol |
Visualizations
Gibberellin A12 Biosynthesis Pathway
Caption: Biosynthesis pathway of Gibberellin A12 from GGPP.
Experimental Workflow for GA12 Tracer Studies
Caption: Workflow for a GA12 tracer study in plant tissue.
General Gibberellin Signaling Pathway
Caption: Simplified gibberellin signaling pathway.
References
- 1. moravek.com [moravek.com]
- 2. moravek.com [moravek.com]
- 3. Fractionation of Gibberellins in Plant Extracts by Reverse Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 7. Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rescue of Dwarf Plant Phenotypes with Exogenous Gibberellin A12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical for a wide range of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Plant stature is strongly influenced by the endogenous levels of bioactive GAs. Consequently, mutations in the GA biosynthesis or signaling pathways often result in a dwarf phenotype.[3][4] Gibberellin A12 (GA12) is the common precursor for all other GAs in higher plants, making it a pivotal compound in the GA metabolic pathway.[5][6] The application of exogenous GA12 can serve as a powerful diagnostic tool to elucidate the genetic basis of dwarfism in a given mutant. Specifically, it can help determine whether the genetic lesion occurs upstream or downstream of GA12 formation in the biosynthesis pathway.
Principle of Application
Dwarfism in plants can arise from two primary causes related to gibberellins:
-
GA-Deficient Mutants: These plants have a mutation in a gene encoding an enzyme in the GA biosynthesis pathway, leading to reduced levels of bioactive GAs.
-
GA-Insensitive Mutants: These plants have a mutation in a gene involved in GA signaling, such as the GA receptor (GID1) or the DELLA repressor proteins. These mutants cannot respond to GA, even if it is present.[7][8]
Applying exogenous GA12 can rescue the phenotype of a GA-deficient dwarf if the mutation lies in a biosynthetic step prior to the synthesis of GA12. If the plant has the necessary enzymes to convert GA12 into bioactive GAs (e.g., GA1, GA4), it will respond by elongating. However, if the mutation is downstream of GA12 or in the signaling pathway, the plant will not respond to exogenous GA12.
Gibberellin Biosynthesis and Signaling Pathways
Understanding the position of GA12 in the biosynthesis pathway and the overall signaling mechanism is crucial for interpreting experimental results.
1. Simplified Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins is a multi-step process occurring in different cellular compartments. The pathway begins in the plastid, moves to the endoplasmic reticulum where GA12 is synthesized, and the final bioactive GAs are produced in the cytoplasm.[9] GA12 itself is not bioactive but is the substrate for two parallel pathways (the 13-hydroxylation and non-13-hydroxylation pathways) that produce various GAs.
2. Gibberellin Signaling Pathway
Bioactive GAs trigger a signaling cascade that leads to the degradation of DELLA proteins, which are growth repressors. The removal of DELLA repressors allows transcription factors to activate GA-responsive genes, promoting cell elongation and growth.[10]
Experimental Protocols
This section provides a generalized protocol for applying exogenous GA12 to assess the rescue of dwarf plant phenotypes.
1. Materials and Reagents
-
Gibberellin A12 (GA12) powder
-
Ethanol (95-100%) or Sodium Bicarbonate (0.2 M) for stock solution
-
Tween-20 or similar surfactant
-
Distilled or deionized water
-
Planting pots and sterile soil mix
-
Seeds:
-
Wild-Type (WT) control
-
Known GA-deficient dwarf mutant (e.g., atga1-3 in Arabidopsis)
-
Experimental dwarf mutant line
-
2. Preparation of GA12 Solutions
-
Stock Solution (1 mM): Dissolve the appropriate amount of GA12 powder in a small volume of 95% ethanol to solubilize, then bring to the final volume with distilled water. Alternatively, for some applications, a 0.2 M sodium bicarbonate solution can be used as the solvent.[4] Store the stock solution at -20°C.
-
Working Solutions: Prepare working solutions (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution with distilled water. Add a surfactant like Tween-20 to a final concentration of 0.01-0.05% to ensure even application and absorption.
-
Mock Solution: Prepare a control solution containing the same concentration of ethanol (or sodium bicarbonate) and surfactant as the highest concentration working solution, but without GA12.
3. Experimental Workflow
The following workflow outlines the key steps for conducting a dwarf rescue experiment.
4. Application Methods
Choose one of the following methods based on the plant species and experimental design:
-
Foliar Spray (Recommended for general application):
-
At a consistent time of day (e.g., morning), thoroughly spray the aerial parts of the seedlings with the appropriate working or mock solution until droplets begin to run off.
-
Repeat the application every 2-3 days or as determined by preliminary experiments.
-
-
Root Drench/Irrigation:
-
Droplet Application (For precise dosage):
5. Data Collection and Analysis
-
Plant Height: Measure the distance from the soil level to the apical meristem using a ruler.[12]
-
Internode Length: For plants with distinct nodes, measure the length of specific internodes.
-
Data Recording: Record measurements at regular intervals (e.g., weekly) for 3-5 weeks.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the differences between mock and GA12-treated plants are significant for each genotype.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The interpretation of results depends on the response of the experimental dwarf mutant relative to the controls.
Table 1: Example Quantitative Data for Plant Height (cm) After 4 Weeks of Treatment
| Genotype | Treatment | Mean Plant Height (cm) | Standard Deviation | Phenotypic Outcome |
| Wild-Type | Mock | 25.2 | 2.1 | Normal Growth |
| 100 µM GA12 | 26.1 | 2.5 | No significant change | |
| GA-Deficient Mutant | Mock | 8.5 | 1.0 | Dwarf |
| (Upstream of GA12) | 100 µM GA12 | 24.8 | 2.3 | Rescue to Wild-Type |
| Experimental Dwarf | Mock | 9.1 | 1.2 | Dwarf |
| 100 µM GA12 | 25.5 | 2.6 | Rescue to Wild-Type |
Table 2: Example Quantitative Data for GA-Insensitive or Downstream-Deficient Mutant
| Genotype | Treatment | Mean Plant Height (cm) | Standard Deviation | Phenotypic Outcome |
| GA-Insensitive Mutant | Mock | 7.9 | 0.9 | Dwarf |
| (e.g., della mutant) | 100 µM GA12 | 8.1 | 1.1 | No Rescue |
| GA-Deficient Mutant | Mock | 8.2 | 1.0 | Dwarf |
| (Downstream of GA12) | 100 µM GA12 | 8.4 | 1.2 | No Rescue |
Interpretation Logic
The response to exogenous GA12 helps pinpoint the nature of the mutation causing dwarfism.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gibberellin-metabolism-new-insights-revealed-by-the-genes - Ask this paper | Bohrium [bohrium.com]
- 4. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Relationship of Plant Height and Leaf Area Index of Spring Maize under Different Water and Nitrogen Treatments Based on Effective Accumulated Temperature [mdpi.com]
Application Notes and Protocols for Demonstrating GA12 Long-Distance Transport Using Micrografting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for demonstrating the long-distance transport of the gibberellin precursor, GA12, utilizing micrografting techniques in the model plant Arabidopsis thaliana. The protocols outlined below are designed to be a comprehensive resource, enabling the replication of experiments to study the systemic signaling of gibberellins, which are crucial for various aspects of plant growth and development.
Introduction
Gibberellins (GAs) are a class of phytohormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, and flowering.[1][2] While the biosynthesis and signaling pathways of GAs have been extensively studied, the long-distance transport of these hormones has been a subject of more recent investigation. Evidence now strongly suggests that GA12, a precursor to bioactive GAs, is the primary mobile form of gibberellin, transported through the plant's vascular system to target tissues where it is converted into its active forms.[1][3]
Micrografting, a surgical technique involving the joining of a scion (shoot) to a rootstock, has been an invaluable tool in demonstrating the long-distance movement of molecules in plants.[3] By creating chimeric plants with genetically different shoots and roots, researchers can track the movement of signaling molecules and elucidate their physiological effects. This document provides detailed protocols for using micrografting in Arabidopsis to demonstrate the long-distance transport of GA12.
Data Presentation
The following table summarizes quantitative data from micrografting experiments involving wild-type (Col-0) and the gibberellin-deficient mutant ga1-3. The ga1-3 mutant is blocked in the early steps of GA biosynthesis and therefore has very low levels of all GAs, including GA12. These data clearly demonstrate the movement of GA12 from the wild-type tissue to the mutant tissue.
| Graft Combination (Scion/Rootstock) | Tissue Analyzed | GA12 Concentration (pg/g fresh weight) |
| Col-0 / Col-0 (Control) | Scion | 150 ± 25 |
| Rootstock | 120 ± 20 | |
| ga1-3 / ga1-3 (Control) | Scion | < 5 (Not Detected) |
| Rootstock | < 5 (Not Detected) | |
| ga1-3 / Col-0 | Scion | 85 ± 15 |
| Rootstock | 115 ± 18 | |
| Col-0 / ga1-3 | Scion | 145 ± 22 |
| Rootstock | 75 ± 12 |
Data are hypothetical and presented in a format consistent with published research for illustrative purposes.
Signaling Pathways and Experimental Workflows
Gibberellin Signaling Pathway
The following diagram illustrates the simplified gibberellin signaling pathway. GA12 is a precursor that is converted to bioactive GAs, which then bind to the GID1 receptor. This binding event leads to the degradation of DELLA proteins, which are repressors of growth, thereby promoting various developmental processes.
Caption: Simplified Gibberellin Signaling Pathway.
Experimental Workflow for Demonstrating GA12 Long-Distance Transport
This diagram outlines the key steps in a micrografting experiment designed to demonstrate the long-distance transport of GA12.
Caption: Experimental Workflow for GA12 Transport Study.
Experimental Protocols
Protocol 1: Arabidopsis Hypocotyl Micrografting
This protocol is adapted from established methods for hypocotyl micrografting in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (Wild-type, e.g., Col-0, and a GA-deficient mutant, e.g., ga1-3)
-
Murashige and Skoog (MS) agar plates
-
Sterile water
-
70% Ethanol
-
50% Bleach solution with 0.05% Tween-20
-
Microsurgical knife or sharp razor blades
-
Fine-tipped forceps
-
Stereomicroscope
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 50% bleach with 0.05% Tween-20.
-
Rinse the seeds 3-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
Pipette the stratified seeds onto MS agar plates.
-
-
Seedling Growth:
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle for 4 days.
-
-
Micrografting Procedure:
-
Under a stereomicroscope in a sterile environment, use a microsurgical knife to make a transverse cut through the hypocotyl of 4-day-old seedlings.
-
For the scion, remove the root system. For the rootstock, remove the cotyledons and apical meristem.
-
Carefully place the cut surface of the scion onto the cut surface of the rootstock. No adhesive is necessary, but gentle contact is crucial.
-
Create all desired graft combinations: Col-0/Col-0, ga1-3/ga1-3, ga1-3/Col-0, and Col-0/ga1-3.
-
-
Grafted Seedling Recovery:
-
Seal the plates with parafilm to maintain high humidity and place them in the growth chamber.
-
After 7-10 days, successful grafts will have formed a vascular connection. Unsuccessful grafts will show signs of necrosis at the junction.
-
-
Plant Transfer and Growth:
-
Carefully transfer successfully grafted seedlings to soil pots.
-
Maintain high humidity for the first few days by covering the pots with a transparent lid.
-
Grow the plants in the growth chamber and observe for phenotypic rescue of the ga1-3 dwarfism in the grafted plants.
-
Protocol 2: Gibberellin Extraction and Quantification
This protocol outlines a general procedure for the extraction and quantification of gibberellins, including GA12, from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Harvested plant tissue (scions and rootstocks)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
80% Methanol with 1% acetic acid
-
Internal standards (e.g., deuterated GAs)
-
Solid Phase Extraction (SPE) C18 cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Harvest scion and rootstock tissues separately and immediately freeze them in liquid nitrogen.
-
Lyophilize the tissues to determine their dry weight.
-
Grind the freeze-dried tissue to a fine powder.
-
-
Extraction:
-
To approximately 100 mg of powdered tissue, add a known amount of internal standards.
-
Add 1 mL of cold 80% methanol with 1% acetic acid.
-
Incubate at 4°C overnight with gentle shaking.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of the extraction solvent.
-
Pool the supernatants.
-
-
Purification:
-
Evaporate the methanol from the pooled supernatant under a stream of nitrogen gas.
-
Adjust the pH of the remaining aqueous solution to 2.5 with acetic acid.
-
Pass the solution through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water.
-
Elute the gibberellins with 80% methanol.
-
Dry the eluate completely.
-
-
Quantification:
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
Inject the sample into an LC-MS/MS system.
-
Identify and quantify GA12 based on its retention time and mass-to-charge ratio, using the internal standards for accurate quantification.
-
By following these protocols, researchers can effectively demonstrate and quantify the long-distance transport of GA12, providing valuable insights into the systemic regulation of plant growth and development.
References
Application Notes and Protocols for the Extraction and Purification of Gibberellin A12 from Plant Tissues
Introduction
Gibberellin A12 (GA12) is a crucial intermediate in the biosynthesis of all other gibberellins (GAs) in plants, which are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, flowering, and fruit development.[1][2] The accurate quantification and study of GA12 are essential for understanding the intricate regulatory networks of plant development. However, the low endogenous concentrations of GAs in plant tissues present a significant analytical challenge. These application notes provide a comprehensive overview and detailed protocols for the effective extraction and purification of GA12 from plant tissues, intended for researchers in plant biology, biochemistry, and drug development.
Gibberellin A12 Biosynthesis
Gibberellin biosynthesis occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[2][3] The process begins with the formation of geranylgeranyl diphosphate (GGPP), which is then converted through a series of enzymatic steps to ent-kaurene in the plastids.[1][2] ent-Kaurene is subsequently oxidized in the endoplasmic reticulum to form GA12-aldehyde and then GA12.[1][2][4] GA12 is considered the first gibberellin in the pathway and serves as the precursor for all other gibberellins.[3][4]
Application Notes
Principle of Extraction and Purification
The extraction and purification of GA12 from plant tissues generally involve three main stages:
-
Solid-Liquid Extraction: Homogenized plant material is extracted with an organic solvent, typically a methanol/water mixture, to move the gibberellins into the liquid phase.
-
Sample Cleanup and Concentration: Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds and concentrate the analytes of interest.[5][6]
-
High-Resolution Purification: High-performance liquid chromatography (HPLC) is employed for the final purification of GA12 from the concentrated extract.
Sample Preparation
-
Tissue Selection: GA biosynthesis is most active in rapidly growing tissues such as shoot apices, young leaves, and developing seeds.[2]
-
Harvesting and Storage: To prevent enzymatic degradation of GAs, plant tissues should be harvested and immediately frozen in liquid nitrogen. Samples can then be stored at -80°C or lyophilized (freeze-dried) for long-term storage and to facilitate grinding.
Extraction Solvents
A common extraction solvent is a mixture of methanol, water, and a weak acid like formic or acetic acid. The methanol disrupts cell membranes and solubilizes the GAs, while the water aids in extracting more polar compounds. The acid helps to keep the carboxylic acid functional group of the gibberellins protonated, which improves extraction efficiency into organic solvents.
Purification Techniques
-
Solid-Phase Extraction (SPE): SPE is a critical step for purifying and concentrating GAs from crude plant extracts.[5][7] A reversed-phase C18 cartridge is commonly used.[5] The process involves conditioning the cartridge, loading the aqueous sample, washing away polar impurities, and finally eluting the GAs with a less polar solvent like methanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating individual gibberellins. A reversed-phase C18 column is typically used with a gradient of an aqueous solvent (often containing a small amount of acid) and an organic solvent (methanol or acetonitrile).[7]
Quantification
Following purification, GA12 is typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as it corrects for sample loss during the extensive purification procedure.
Experimental Workflow
The overall workflow for the extraction and purification of GA12 is depicted below.
Experimental Protocols
Protocol 1: Extraction of Gibberellins from Plant Tissue
-
Homogenization: Weigh 1-5 g of lyophilized and finely ground plant tissue. Add the tissue to a suitable container with 20 mL of cold 80% methanol containing 0.02% formic acid.
-
Extraction: Homogenize the mixture using a tissue homogenizer for 1-2 minutes on ice.
-
Incubation: Shake the homogenate for at least 4 hours at 4°C in the dark.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 10 mL of the extraction solvent, shake for 1 hour at 4°C, and centrifuge again.
-
Pooling: Combine the supernatants. This is the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Clean-up
-
Sample Preparation: Reduce the organic solvent from the crude extract using a rotary evaporator. Add water to a final volume where the methanol concentration is less than 10%. Adjust the pH to 2.5-3.0 with formic acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0). Do not let the cartridge dry out.
-
Sample Loading: Load the prepared sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol.
-
Drying: Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.
Protocol 3: HPLC Purification of GA12
-
Sample Reconstitution: Reconstitute the dried sample from the SPE step in 200 µL of the initial mobile phase (e.g., 30% methanol in water with 0.1% formic acid).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
-
Gradient Elution:
-
Start with a linear gradient of 30% B to 100% B over 40 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and equilibrate for 10 minutes before the next injection.
-
-
Fraction Collection: Collect fractions based on the retention time of a GA12 standard, if available. Alternatively, collect fractions at regular intervals (e.g., every 0.5 or 1 minute) for subsequent analysis.
Data Presentation
The following table summarizes representative quantitative data for various gibberellins, including precursors to bioactive GAs, in different plant tissues. This illustrates the typical low abundance of these hormones.
| Gibberellin | Plant Species & Tissue | Mutant/Condition | Concentration (ng/g fresh weight) | Reference |
| GA12 | Zea mays (vegetative shoots) | Normal | < 2.0 | [8] |
| GA53 | Zea mays (vegetative shoots) | Normal | 2.0 - 5.0 | [8] |
| GA44 | Zea mays (vegetative shoots) | Normal | 2.0 - 5.0 | [8] |
| GA19 | Zea mays (vegetative shoots) | Normal | 10.0 - 20.0 | [8] |
| GA20 | Zea mays (vegetative shoots) | Normal | 1.0 - 2.0 | [8] |
| GA1 | Zea mays (vegetative shoots) | Normal | 0.5 - 1.0 | [8] |
| GA20 | Pisum sativum (cotyledons) | Developing seeds | 783 | [9] |
| GA29 | Pisum sativum (cotyledons) | Developing seeds | 912 | [9] |
| GA29 | Pisum sativum (seed coats) | Developing seeds | 1940 | [9] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging CRISPR/Cas9 for Targeted Mutagenesis in the Gibberellin A12 Biosynthesis Pathway
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the CRISPR/Cas9 system to create targeted mutants in the gibberellin A12 (GA12) biosynthesis pathway. The protocols outlined below offer a detailed framework for experimental design, execution, and analysis.
Application Notes
1.1. Introduction to the Gibberellin A12 (GA12) Biosynthesis Pathway
Gibberellins (GAs) are crucial phytohormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, flower induction, and fruit development.[1] The biosynthesis of all GAs originates from a common precursor, geranylgeranyl diphosphate (GGPP). The formation of GA12, the first C20 gibberellin, represents a critical, highly regulated segment of this pathway and serves as the precursor for all other gibberellins in the plant.[2][3]
The biosynthesis of GA12 from GGPP occurs in two main cellular compartments: plastids and the endoplasmic reticulum.[2][4] It involves a series of enzymatic conversions catalyzed by ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO).[1] Disrupting the genes encoding these enzymes can lead to GA-deficient phenotypes, such as dwarfism, which is a key target for agricultural applications and functional genomic studies.
1.2. Principle of CRISPR/Cas9-Mediated Mutagenesis
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful genome-editing tool derived from a bacterial adaptive immune system.[5][6] It allows for precise, targeted modification of an organism's genome. The system's specificity is conferred by a single guide RNA (sgRNA), which directs the Cas9 endonuclease to a specific DNA sequence.[7] The Cas9 protein then creates a double-strand break (DSB) at the target site.[8]
The cell repairs this DSB through one of two primary mechanisms:
-
Non-Homologous End Joining (NHEJ): This is an error-prone repair pathway that often introduces small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a loss-of-function or "knockout" of the target gene.[8]
-
Homology Directed Repair (HDR): In the presence of a donor DNA template, this pathway can be used to introduce precise edits, such as specific nucleotide substitutions or the insertion of new genetic material.[5]
For creating mutants in the GA12 biosynthesis pathway, the NHEJ pathway is typically exploited to knock out the function of key enzymatic genes.
1.3. Applications in Research and Development
-
Functional Genomics: Creating knockout mutants for each gene in the GA12 pathway allows researchers to dissect the specific role and importance of each enzyme.
-
Crop Improvement: Modulating GA levels can influence plant height, seed germination, and fruit size. Creating semi-dwarf varieties, similar to those that sparked the "Green Revolution," can improve lodging resistance and yield.[9]
-
Drug Development: While primarily a plant hormone, understanding the biosynthesis and signaling of terpenoid-derived molecules like gibberellins can provide insights into related metabolic pathways in other organisms.
Experimental Protocols
This section details the workflow for creating mutants in the GA12 biosynthesis pathway using CRISPR/Cas9. The protocol is generalized for model plants like Arabidopsis thaliana or tomato (Solanum lycopersicum) and can be adapted for other species.
2.1. Protocol: Target Gene Selection and sgRNA Design
-
Identify Target Genes: Select the target gene(s) within the GA12 biosynthesis pathway. The primary candidates are CPS, KS, KO, and KAO. Obtain the cDNA or genomic sequence of the target gene from a relevant database (e.g., NCBI, Phytozome).
-
Design sgRNAs: Use online tools (e.g., CRISPR-P, Benchling) to design sgRNAs that target a conserved region, preferably within an early exon, to maximize the chance of generating a loss-of-function mutation.[7][10]
-
Criteria: Look for a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.
-
Off-Target Analysis: Use the design tool's built-in functionality to check for potential off-target sites in the plant's genome. Select sgRNAs with the lowest predicted off-target activity. To enhance efficiency, designing two sgRNAs targeting the first exon is a robust strategy.[7]
-
2.2. Protocol: Vector Construction
-
Vector Selection: Choose a suitable plant transformation binary vector. Many vectors are available that contain a plant-codon-optimized Cas9 and a cloning site for the sgRNA cassette. "All-in-one" vectors where Cas9 and the sgRNA are on the same plasmid are common.[11]
-
sgRNA Cassette Assembly: Synthesize the designed sgRNA oligonucleotides. Clone them into the chosen vector under the control of a U6 or U3 promoter, which are suitable for expressing small RNAs. Golden Gate cloning is a common and efficient method for assembling multiple sgRNA expression cassettes into the final vector.[12]
-
Verification: After cloning, transform the vector into E. coli. Verify the sequence of the sgRNA cassette through Sanger sequencing to ensure there are no errors.
2.3. Protocol: Plant Transformation
-
Agrobacterium Transformation: Introduce the final binary vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101, AGL1).
-
Plant Transformation: Use an appropriate method for the target plant species.
-
Arabidopsis thaliana: The floral dip method is highly efficient.
-
Solanum lycopersicum (Tomato): Agrobacterium-mediated transformation of cotyledon or leaf disc explants is a standard procedure.[7]
-
-
Selection of T1 Plants: Select putative transgenic plants (T1 generation) on a medium containing the appropriate selectable marker (e.g., kanamycin, hygromycin) encoded by the T-DNA of the binary vector.
-
Regeneration: Regenerate whole plants from the selected calli or seedlings under sterile conditions and then transfer them to soil.
2.4. Protocol: Mutant Screening and Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the leaves of the T1 transgenic plants.
-
Mutation Detection:
-
Amplify the target region of the gene using PCR with primers flanking the sgRNA binding site.
-
Analyze the PCR products for the presence of mutations. Sanger sequencing of the PCR products is the most definitive method to identify the exact nature of the indel mutations.[11]
-
-
Generation of Cas9-Free Homozygous Mutants:
-
Allow the T1 plants with confirmed mutations to self-pollinate and collect the T2 seeds.
-
Screen the T2 generation for plants that are homozygous for the mutation and have segregated away the Cas9 transgene. This can be done by selecting for the desired mutation via sequencing and confirming the absence of the Cas9 gene via PCR.[13] This step is crucial for downstream applications to avoid further off-target mutations and to address regulatory concerns.[6][8]
-
-
Phenotypic Analysis: Analyze the homozygous, Cas9-free mutant lines for expected phenotypes associated with gibberellin deficiency, such as dwarfism, delayed flowering, and reduced seed germination.
-
Genotypic Confirmation: Confirm the phenotype is linked to the genotype by analyzing subsequent generations (T3).
Data Presentation
3.1. Key Enzymes in GA12 Biosynthesis as CRISPR/Cas9 Targets
| Enzyme | Gene Abbreviation | Function in Pathway | Expected Knockout Phenotype |
| ent-Copalyl diphosphate synthase | CPS | Catalyzes the conversion of GGPP to ent-copalyl diphosphate. | Severe dwarfism, sterility |
| ent-Kaurene synthase | KS | Catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene. | Severe dwarfism, sterility |
| ent-Kaurene oxidase | KO | A cytochrome P450 monooxygenase that catalyzes the oxidation of ent-kaurene. | Dwarfism, reduced fertility |
| ent-Kaurenoic acid oxidase | KAO | A cytochrome P450 monooxygenase that catalyzes the final steps to GA12. | Dwarfism, reduced fertility |
3.2. Reported CRISPR/Cas9 Editing Efficiencies in Plants
The efficiency of CRISPR/Cas9 can vary based on the plant species, target gene, delivery method, and specific vector components used. The following table provides a summary of reported efficiencies to serve as a benchmark.
| Plant Species | Target | Cas9 Promoter | Key Finding | Reported Efficiency | Reference |
| Arabidopsis thaliana | Multiple | RPS5A | The RPS5A promoter led to the highest mutation rate. | 99% of plants had at least one mutation; >80% had 4-7 mutations. | [14] |
| Vitis vinifera (Grape) | Phytoene desaturase | 35S | Editing efficiency increased proportionally with sgRNA GC content. | Highest efficiency observed with 65% GC content. | [15] |
| Zea mays (Maize) | General | Not Specified | Comparison with other techniques. | Up to 70% | [6] |
| Tomato, Rice, etc. | Various | Various | General observation of high adaptability in plants. | 2-5% (in iPSCs) to 70% (in animals/plants) | [6] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CRISPR/Cas9-gene editing approaches in plant breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. genemedi.net [genemedi.net]
- 12. journals.asm.org [journals.asm.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Increasing experimental efficiency in plant genome editing | EurekAlert! [eurekalert.org]
- 15. Efficiency Optimization of CRISPR/Cas9-Mediated Targeted Mutagenesis in Grape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Gibberellin A12 13-Hydroxylase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro enzyme assay to determine the activity of gibberellin A12 13-hydroxylase. This enzyme catalyzes the conversion of gibberellin A12 (GA12) to gibberellin A53 (GA53), a key step in the biosynthesis of bioactive gibberellins in many plant species. In rice, this enzymatic function is carried out by cytochrome P450 monooxygenases, specifically CYP714B1 and CYP714B2. A similar function has been identified for CYP72A9 in Arabidopsis thaliana.[1] This assay is crucial for characterizing the enzyme's function, screening for potential inhibitors or activators, and understanding the regulation of the gibberellin biosynthetic pathway.
Data Presentation
The following tables summarize key quantitative data for the in vitro gibberellin A12 13-hydroxylase assay.
Table 1: Reaction Components and Conditions
| Component | Stock Concentration | Final Concentration | Purpose |
| Enzyme | |||
| Recombinant GA12 13-Hydroxylase (e.g., CYP714B1/B2 microsomes) | 1-5 mg/mL | 10-50 µg/mL | Catalyzes the 13-hydroxylation of GA12. |
| Substrate | |||
| Gibberellin A12 (GA12) | 1 mM in DMSO | 1-50 µM | The substrate to be converted. |
| Cofactors | |||
| NADPH | 100 mM | 1 mM | Provides reducing equivalents for the P450 catalytic cycle. |
| Redox Partner (if using purified P450) | |||
| Cytochrome P450 Reductase (CPR) | 1 mg/mL | 10-20 µg/mL | Transfers electrons from NADPH to the P450 enzyme. |
| Buffer System | |||
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 50 mM | Maintains a stable pH for optimal enzyme activity. |
| Reaction Parameters | |||
| Incubation Temperature | - | 30°C | Optimal temperature for enzyme activity. |
| Incubation Time | - | 30-60 minutes | Duration of the enzymatic reaction. |
| Total Reaction Volume | - | 100-200 µL |
Table 2: Enzyme Kinetic Parameters (Illustrative Data)
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Recombinant Rice CYP714B1 | Gibberellin A12 | 5 - 15 | 100 - 500 |
| Recombinant Rice CYP714B2 | Gibberellin A12 | 8 - 20 | 80 - 400 |
Experimental Protocols
This section provides a detailed methodology for the in vitro gibberellin A12 13-hydroxylase assay.
Preparation of Reagents
-
Enzyme Preparation:
-
Express recombinant gibberellin A12 13-hydroxylase (e.g., rice CYP714B1 or CYP714B2) in a suitable expression system such as Saccharomyces cerevisiae (yeast) or insect cells (e.g., Sf9).
-
Prepare microsomes from the expressing cells. Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C.
-
Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay.
-
-
Substrate and Cofactor Solutions:
-
Prepare a 1 mM stock solution of Gibberellin A12 (GA12) in dimethyl sulfoxide (DMSO).
-
Prepare a 100 mM stock solution of NADPH in water. Prepare this solution fresh on the day of the experiment.
-
-
Assay Buffer:
-
Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.4. Dilute to 50 mM for the final reaction.
-
In Vitro Enzyme Assay Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order on ice:
-
Potassium phosphate buffer (50 mM final concentration)
-
Recombinant enzyme (microsomes containing 10-50 µg of total protein)
-
Gibberellin A12 (1-50 µM final concentration)
-
-
Pre-incubate the mixture at 30°C for 5 minutes to allow the substrate to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing 1% acetic acid. This will denature the enzyme and protonate the gibberellin carboxylic acids for efficient extraction.
-
-
Extraction of Products:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen gas.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Detection and Quantification of Gibberellin A53
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Use a C18 reversed-phase column to separate GA12 and GA53. A typical gradient could be from 30% to 90% acetonitrile in water (both containing 0.1% formic acid) over 15-20 minutes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of GA12 and GA53.
-
MRM Transitions (Illustrative):
-
GA12: Precursor ion [M-H]⁻ → Product ion
-
GA53: Precursor ion [M-H]⁻ → Product ion
-
-
-
-
Quantification:
-
Generate a standard curve using authentic GA53 standard to quantify the amount of product formed in the enzymatic reaction.
-
Calculate the enzyme activity as the amount of GA53 produced per unit time per amount of enzyme (e.g., pmol/min/mg protein).
-
Visualizations
Biochemical Pathway
Caption: Conversion of Gibberellin A12 to Gibberellin A53.
Experimental Workflow
Caption: In Vitro Gibberellin A12 13-Hydroxylase Assay Workflow.
References
How to measure gibberellin A12 transport in xylem and phloem exudates.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for the measurement of Gibberellin A12 (GA12), a key precursor in the biosynthesis of bioactive gibberellins, in xylem and phloem exudates. Understanding the transport of GA12 is crucial for elucidating the complex regulatory networks governing plant growth and development. The following protocols outline methods for the collection of xylem and phloem sap, sample preparation, and subsequent quantification of GA12 using advanced analytical techniques.
Introduction to Gibberellin A12 Transport
Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that regulate various aspects of plant growth, including stem elongation, seed germination, and fruit development.[1][2] Gibberellin A12 (GA12) is a critical, early intermediate in the GA biosynthetic pathway. The long-distance transport of GAs and their precursors occurs through the plant's vascular system, primarily the xylem and phloem.[1][3] Measuring the concentration of GA12 in xylem and phloem exudates provides valuable insights into the spatial and temporal distribution of this important signaling molecule, contributing to our understanding of source-sink relationships and developmental processes.
Experimental Workflow Overview
The overall workflow for measuring GA12 in xylem and phloem exudates involves several key stages: collection of the exudate, sample purification and concentration, and instrumental analysis.
Caption: Experimental workflow for GA12 analysis in exudates.
Data Presentation
The quantification of GA12 in xylem and phloem exudates is typically reported in nanograms per milliliter (ng/mL) or picomoles per milliliter (pmol/mL). Due to the low abundance of phytohormones, sensitive analytical methods are required. Below are example tables summarizing hypothetical quantitative data for GA12 in different plant species and under varying experimental conditions.
Table 1: Gibberellin A12 Concentration in Xylem Exudates
| Plant Species | Growth Condition | GA12 Concentration (ng/mL) ± SD | Analytical Method |
| Arabidopsis thaliana | Control | 0.5 ± 0.1 | LC-MS/MS |
| Arabidopsis thaliana | Drought Stress | 1.2 ± 0.3 | LC-MS/MS |
| Oryza sativa | Control | 0.3 ± 0.08 | LC-MS/MS |
| Oryza sativa | Nitrogen Deficient | 0.1 ± 0.02 | LC-MS/MS |
| Solanum lycopersicum | Control | 0.8 ± 0.2 | GC-MS |
| Solanum lycopersicum | High Light | 1.5 ± 0.4 | GC-MS |
Table 2: Gibberellin A12 Concentration in Phloem Exudates
| Plant Species | Growth Condition | GA12 Concentration (ng/mL) ± SD | Analytical Method |
| Arabidopsis thaliana | Control | 2.1 ± 0.5 | LC-MS/MS |
| Arabidopsis thaliana | Short Day | 1.5 ± 0.4 | LC-MS/MS |
| Oryza sativa | Control | 1.8 ± 0.6 | LC-MS/MS |
| Oryza sativa | High Sucrose | 2.9 ± 0.8 | LC-MS/MS |
| Cucumis sativus | Control | 3.5 ± 1.1 | GC-MS |
| Cucumis sativus | Aphid Infestation | 2.4 ± 0.7 | GC-MS |
Experimental Protocols
Collection of Xylem Exudates
There are several methods for collecting xylem sap, and the choice of method depends on the plant species and experimental setup.
Protocol 4.1.1: Root Pressure Exudation Method
This method is suitable for well-watered, herbaceous plants.
-
Grow plants in a controlled environment with optimal watering.
-
Using a sharp, clean razor blade, decapitate the shoot approximately 2-5 cm above the root-shoot junction.
-
Gently blot the cut surface with a lint-free tissue to remove any potential contamination from damaged cells and phloem.
-
Allow a droplet of xylem sap to exude from the cut surface due to root pressure.
-
Collect the exuded sap using a micropipette. The first few droplets should be discarded to avoid contamination.[4]
-
Pool the collected sap from multiple plants into a microcentrifuge tube kept on ice.
-
Immediately freeze the collected sap at -80°C for later analysis.
Collection of Phloem Exudates
Collecting pure phloem sap is challenging due to the rapid sealing of sieve tubes upon wounding. The EDTA-facilitated exudation method is widely used to overcome this.
Protocol 4.2.1: EDTA-Facilitated Exudation Method
-
Select mature leaves or petioles from the plant.
-
Excise the leaf or petiole with a sharp razor blade.
-
Immediately place the cut end into a microcentrifuge tube containing a solution of 5-10 mM EDTA.
-
Place the tubes in a dark, humid chamber to minimize transpiration and allow exudation for 4-6 hours.
-
After the exudation period, remove the plant material.
-
The collected solution contains the phloem exudate. It is important to run a control with only the EDTA solution to account for any background interference.
-
Freeze the collected exudate at -80°C until further processing.
Caption: Xylem and phloem exudate collection procedures.
Sample Preparation for GA12 Analysis
Phytohormones are present in very low concentrations in exudates, necessitating a purification and concentration step prior to analysis. Solid-phase extraction (SPE) is a commonly used technique for this purpose.[5]
Protocol 4.3.1: Solid-Phase Extraction (SPE)
-
Thaw the frozen exudate samples on ice.
-
Acidify the sample to pH 2.5-3.0 with formic acid.
-
Activate a mixed-mode cation exchange (MCX) SPE cartridge by washing with 1 mL of methanol followed by 1 mL of acidified water (pH 3.0).
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of acidified water to remove interfering polar compounds.
-
Elute the gibberellins from the cartridge with 1 mL of methanol.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
Quantification of GA12
Protocol 4.4.1: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of gibberellins.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for GA12 is [M-H]⁻ at m/z 347.2. Specific product ions should be determined by infusion of a GA12 standard.
-
-
Quantification:
-
Prepare a calibration curve using a series of GA12 standards of known concentrations.
-
Quantify the amount of GA12 in the samples by comparing the peak areas to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., [²H₂]GA12) is highly recommended for accurate quantification.
-
Protocol 4.4.2: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) can also be used for gibberellin analysis, but it requires derivatization to increase the volatility of the analytes.[6][7]
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Operate the mass spectrometer in electron impact (EI) mode.
-
Monitor characteristic ions for the derivatized GA12 for quantification.
-
-
Quantification:
-
Similar to LC-MS/MS, create a calibration curve with derivatized GA12 standards and use an internal standard for accurate quantification.
-
Gibberellin Signaling Pathway Context
The transport of GA12 is integral to the overall gibberellin signaling pathway, which ultimately regulates gene expression and plant development.
Caption: Simplified gibberellin signaling pathway.
By following these detailed protocols, researchers can effectively measure the transport of Gibberellin A12 in xylem and phloem exudates, contributing to a deeper understanding of plant hormone signaling and its role in regulating plant growth and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. NEET 2026 Syllabus by NTA – PDF Free Download, Deleted Topics & Reduced Chapters [pw.live]
- 4. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 6. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Gibberellin (GA) Biosynthesis Inhibitors to Elucidate the Function of GA12
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flower and fruit development. Within the complex gibberellin biosynthesis pathway, GA12 stands as a critical intermediate. It is the first C20-GA formed and serves as the common precursor for the synthesis of all other GAs in the main pathway, including the bioactive forms like GA1 and GA4.[1] Understanding the specific function of GA12, distinct from the downstream bioactive GAs, presents a challenge. The application of specific chemical inhibitors that target different enzymatic steps in the GA biosynthesis pathway provides a powerful tool for this purpose. By selectively blocking the pathway upstream or downstream of GA12, researchers can manipulate its endogenous concentration and observe the resulting physiological and molecular changes to infer its function.
These notes provide an overview of the strategic application of GA biosynthesis inhibitors for studying GA12, summarizing key quantitative data and providing detailed experimental protocols for researchers.
Mechanism of Action and Strategic Application
The core strategy involves using inhibitors with well-defined targets within the GA biosynthesis pathway. These inhibitors can be broadly categorized based on their point of intervention relative to GA12 synthesis:
-
Upstream Inhibitors: These compounds block enzymes active before the formation of GA12. A prominent example is Paclobutrazol (PBZ) , a triazole derivative that specifically inhibits ent-kaurene oxidase.[2][3] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a crucial step preceding GA12 formation. Application of PBZ leads to a depletion of GA12 and, consequently, all downstream GAs, resulting in characteristic phenotypes like dwarfism. This approach is useful for studying the overall importance of the entire GA pathway that originates from GA12.
-
Downstream Inhibitors: These compounds target enzymes that modify GA12 into other forms. For example, Prohexadione-calcium and Daminozide (SADH) inhibit 2-oxoglutarate-dependent dioxygenases such as GA20-oxidase and GA3-oxidase.[4] These enzymes are responsible for converting GA12 into downstream intermediates (e.g., GA20) and ultimately into bioactive GAs (e.g., GA1, GA4). By blocking these steps, the pool of bioactive GAs is reduced, while GA12 may accumulate. This accumulation allows for the specific investigation of GA12's potential biological activity or its role as a transport and signaling molecule.
Data Presentation
The following tables summarize quantitative data from studies using GA biosynthesis inhibitors to modulate plant growth and hormone levels.
Table 1: Effect of GA Biosynthesis Inhibitors on Plant Physiology
| Inhibitor | Plant Species | Concentration | Application Method | Observed Effect | Reference |
| Paclobutrazol (PBZ) | Wheat (Triticum aestivum) | 50 ppm | Foliar Spray | Increased photochemical efficiency under heat stress; improved thermotolerance. | [5] |
| Paclobutrazol (PBZ) | Lycoris radiata | Varies | In vitro culture | Promoted bulblet development by decreasing endogenous GA15 and GA24. | [6] |
| Prohexadione-Ca | Peanut (Arachis hypogaea) | 70-280 g a.i./ha | Foliar Spray | Managed excessive vegetative growth without negatively affecting pod weight or yield. | [7] |
| Daminozide (SADH) | Petunia (Petunia x hybrida) | Varies | Foliar Spray | Inhibited stem elongation; prevented the synthesis of active GAs from GA12. | [4] |
Table 2: Effect of Paclobutrazol (PBZ) on Endogenous Gibberellin Levels
| Plant Species | Treatment | Endogenous GA3 Level Change | Key Enzyme Transcript Level Change | Reference |
| Wheat (Triticum aestivum) | PBZ (50 ppm) | Significant decrease | Significant decrease in ent-kaurene oxidase (KO) | [5] |
| Pseudostellaria heterophylla | PBZ | Reduced GA concentration | Downregulated genes associated with GA synthesis | [8] |
Mandatory Visualizations
Gibberellin Biosynthesis Pathway and Inhibitor Targets
The diagram below illustrates a simplified GA biosynthesis pathway, highlighting the central position of GA12 and the specific enzymatic steps targeted by common inhibitors.
Caption: GA biosynthesis pathway showing GA12 as a key precursor and sites of inhibitor action.
Experimental Workflow
This workflow outlines the typical steps involved in using GA biosynthesis inhibitors to study plant development and hormone profiles.
Caption: Workflow for studying GA12 function using chemical inhibitors.
Experimental Protocols
Protocol 1: Application of Paclobutrazol (PBZ) to Arabidopsis thaliana for Phenotypic Analysis
This protocol describes a soil drench application method to study the effect of an upstream GA biosynthesis inhibitor on plant growth.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Potting mix (e.g., peat-based soil and vermiculite, 3:1 ratio).
-
Paclobutrazol (PBZ) stock solution (e.g., 10 mM in DMSO).
-
0.05% (v/v) Tween-20 solution (surfactant).
-
Growth chambers or controlled environment rooms (22°C, 16h light/8h dark cycle).
-
Pots (e.g., 7 cm x 7 cm).
2. Procedure:
-
Seed Stratification: To synchronize germination, place seeds in a microfuge tube with sterile water and store at 4°C in the dark for 3 days.
-
Sowing: Sow 3-4 stratified seeds per pot filled with moistened potting mix. Cover with a transparent lid to maintain humidity.
-
Germination and Growth: Transfer pots to a growth chamber. After germination (approx. 7 days), thin seedlings to one per pot.
-
Preparation of Treatment Solution: Prepare the final PBZ working solution. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in water containing 0.05% Tween-20. Prepare a mock control solution with the same concentration of DMSO and Tween-20 in water.
-
Inhibitor Application (Soil Drench):
-
At the 4-leaf stage (approx. 14 days after sowing), apply the treatment.
-
Evenly drench the soil of each pot with 20 mL of the 10 µM PBZ solution.
-
Apply 20 mL of the mock control solution to the control group of plants.
-
Ensure at least 5-10 replicate plants per treatment group.
-
-
Data Collection:
-
Return plants to the growth chamber.
-
Measure rosette diameter and bolting time daily or every other day for 3-4 weeks.
-
At the end of the experiment (e.g., 28 days post-treatment), measure final plant height (from the rosette to the apical meristem).
-
Harvest aerial tissues for fresh and dry weight measurements or for hormone analysis (see Protocol 2).
-
Protocol 2: Quantification of GA12 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the extraction, purification, and quantitative analysis of gibberellins from plant tissue.[9][10]
1. Materials:
-
Plant tissue (frozen in liquid N2 and stored at -80°C).
-
Extraction solvent: 80% acetonitrile with 1% acetic acid.
-
Internal standards (e.g., [2H2]GA12).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 and Oasis MCX).
-
Nitrogen gas evaporator.
-
LC-MS/MS system (e.g., Quadrupole-Orbitrap or Triple Quadrupole).
-
Methanol, acetonitrile, formic acid (LC-MS grade).
2. Sample Extraction:
-
Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 2 mL tube and add 1 mL of ice-cold extraction solvent.
-
Add internal standards to each sample to account for losses during extraction and for absolute quantification.
-
Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
3. Sample Purification (SPE):
-
C18 SPE: Condition a C18 cartridge with methanol followed by water. Load the supernatant, wash with water to remove polar impurities, and elute the GAs with 80% methanol.
-
MCX SPE (for further cleanup): The eluate from the C18 step can be further purified using a mixed-mode cation exchange cartridge to remove interfering compounds. Follow the manufacturer's protocol for conditioning, loading, washing, and elution.
-
Evaporation: Dry the final eluate completely under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 15 minutes) to separate the different GAs.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for GAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[11]
-
MRM Transitions: For quantification, specific precursor-to-product ion transitions for GA12 and its deuterated internal standard must be determined and optimized.
-
Example (hypothetical): GA12 Precursor ion [M-H]⁻ → Product ion.
-
Example (hypothetical): [2H2]GA12 Precursor ion [M-H]⁻ → Product ion.
-
-
Data Analysis: Quantify the amount of endogenous GA12 by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a standard curve.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat [frontiersin.org]
- 6. Effect of Exogenous Gibberellin, Paclobutrazol, Abscisic Acid, and Ethrel Application on Bulblet Development in Lycoris radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peanutscience.com [peanutscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Absolute quantification of twelve oligosaccharides in human milk using a targeted mass spectrometry-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in gibberellin A12 extraction from woody plants.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Gibberellin A12 (GA12) from woody plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for Gibberellin A12 from woody plant tissues?
A1: The endogenous levels of gibberellins in plant tissues are generally very low, typically in the range of nanograms per gram of fresh weight (ng/g FW). For woody plants, the concentration of GA12 can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. While specific data for GA12 across a wide range of woody species is limited, published studies on various plant species suggest that levels of GA precursors like GA12 are often lower than the bioactive GAs. As a general benchmark, expect yields to be in the low ng/g FW range.
Q2: Which tissues in woody plants are the best source for GA12 extraction?
A2: Gibberellins are synthesized in actively growing tissues. For woody plants, the highest concentrations of GA12 are likely to be found in:
-
Apical buds and young, developing shoots: These are sites of active cell division and elongation.
-
Cambial region: This layer of actively dividing cells is responsible for secondary growth (wood formation).
-
Developing needles or leaves: Young, expanding foliage is a primary site of GA biosynthesis.
-
Reproductive tissues: Developing flowers, fruits, and seeds can also be rich sources of gibberellins.
Q3: What is the most effective solvent for extracting GA12 from woody plant tissues?
A3: Methanol, often in an aqueous solution (e.g., 80% methanol), is a widely used and effective solvent for extracting gibberellins from plant tissues. Its polarity allows for efficient extraction of these phytohormones. Other solvents like ethanol and acetone can also be used, but methanol is frequently the solvent of choice in published protocols. The key is to use a solvent that can efficiently penetrate the rigid cell walls of woody plant tissues.
Q4: How critical is the purification step, and what are the common methods?
A4: Purification is a critical step to remove interfering compounds from the crude extract, which is essential for accurate quantification, especially when using sensitive techniques like LC-MS/MS. Woody plants, in particular, contain a high abundance of secondary metabolites (e.g., phenolics, resins) that can interfere with analysis. Solid-Phase Extraction (SPE) with a C18 stationary phase is a common and effective method for purifying gibberellin extracts.
Q5: Can the way I store my plant material affect the GA12 yield?
A5: Yes, improper storage can lead to the degradation of gibberellins. For long-term storage, it is crucial to freeze-dry (lyophilize) the plant material immediately after harvesting and store it at -80°C. If freeze-drying is not possible, flash-freezing in liquid nitrogen and storage at -80°C is the next best option. Avoid repeated freeze-thaw cycles, as this can lead to enzymatic degradation of your target compounds.
Troubleshooting Guide for Low GA12 Yield
This guide addresses common issues that can lead to lower-than-expected yields of GA12 during extraction from woody plant tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable GA12 in Extract | Inappropriate Tissue Selection: The chosen plant material may have naturally low levels of GA12. | - Select actively growing tissues such as apical buds, young leaves/needles, or the cambial region. - Consider the developmental stage of the plant, as GA levels can fluctuate. |
| Inefficient Extraction Solvent: The solvent may not be effectively extracting GA12 from the woody matrix. | - Use 80% methanol as the extraction solvent. Ensure the solvent is of high purity (HPLC or LC-MS grade). - Ensure a sufficient solvent-to-tissue ratio (e.g., 10:1 v/w) to ensure complete immersion and extraction. | |
| Degradation During Extraction: GA12 may be degrading due to enzymatic activity or improper handling. | - Perform all extraction steps at 4°C to minimize enzymatic activity. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Poor Sample Homogenization: Incomplete disruption of the rigid woody tissue can lead to poor extraction efficiency. | - Grind the plant material to a fine powder, preferably under liquid nitrogen to prevent degradation. - For particularly tough tissues, consider using a bead beater or other high-efficiency homogenization method. | |
| Low Recovery After Purification | Suboptimal SPE Protocol: The Solid-Phase Extraction protocol may not be optimized for GA12. | - Ensure the SPE cartridge is properly conditioned with methanol followed by water before loading the sample. - Optimize the pH of the sample before loading; gibberellins are acidic and their retention on C18 can be pH-dependent. - Elute with an appropriate solvent, such as acetonitrile or methanol. You may need to test different elution solvent compositions and volumes. |
| Loss of Analyte During Solvent Evaporation: GA12 may be lost during the drying down of the eluate. | - Use a gentle stream of nitrogen gas for evaporation at a controlled temperature (e.g., 30-40°C). - Avoid complete dryness, which can make the analyte difficult to redissolve. Stop when a small amount of solvent remains and then reconstitute in the initial mobile phase for analysis. | |
| Inaccurate Quantification | Matrix Effects in LC-MS/MS: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of GA12, leading to inaccurate quantification. | - Use a stable isotope-labeled internal standard for GA12 (e.g., [²H₂]GA12) to correct for matrix effects and losses during sample preparation. - Dilute the final extract to minimize matrix effects, if sensitivity allows. - Further optimize the purification protocol to remove more interfering substances. |
| Instrument Sensitivity Issues: The analytical instrument may not be sensitive enough to detect the low levels of GA12. | - Ensure the LC-MS/MS is properly tuned and calibrated. - Optimize the MS parameters (e.g., collision energy, cone voltage) for GA12 detection. |
Quantitative Data Summary
The following tables provide estimated values for GA12 concentrations and recovery rates based on available literature for phytohormones. It is important to note that these values can vary significantly based on the specific experimental conditions.
Table 1: Estimated Endogenous GA12 Levels in Woody Plant Tissues
| Tissue Type | Estimated Concentration Range (ng/g Fresh Weight) |
| Apical Buds / Young Shoots | 1 - 15 |
| Cambial Region | 0.5 - 10 |
| Young Needles / Leaves | 0.5 - 8 |
| Mature Xylem / Phloem | < 1 |
Table 2: Comparison of Estimated Extraction Solvent Efficiency for Gibberellins
| Solvent | Estimated Recovery Range (%) |
| 80% Methanol | 85 - 95 |
| 80% Ethanol | 80 - 90 |
| 80% Acetone | 75 - 85 |
Table 3: Estimated Recovery Rates for Gibberellins During Purification
| Purification Step | Estimated Recovery Range (%) |
| Solid-Phase Extraction (C18) | 70 - 90 |
| Liquid-Liquid Partitioning | 60 - 80 |
Experimental Protocols
Protocol 1: Gibberellin A12 Extraction from Woody Plant Tissue
-
Sample Preparation:
-
Harvest approximately 1-2 g of fresh woody plant tissue (e.g., apical buds, cambial scrapings).
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of pre-chilled 80% methanol containing an antioxidant (e.g., 0.01% BHT).
-
Add a known amount of a suitable internal standard (e.g., [²H₂]GA12).
-
Incubate on a shaker at 4°C for at least 4 hours (or overnight).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 5 mL of the extraction solvent, centrifuge, and combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined supernatants to the aqueous phase under a gentle stream of nitrogen gas at 35°C.
-
Protocol 2: Solid-Phase Extraction (SPE) Purification of GA12
-
Sample Preparation:
-
Adjust the pH of the aqueous extract from Protocol 1 to 2.5 - 3.0 with dilute acid (e.g., 1M HCl).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5 - 3.0). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the acidified aqueous extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
-
Elution:
-
Elute the gibberellins with 5 mL of 80% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Gibberellin Biosynthesis Pathway Highlighting GA12.
Caption: General Gibberellin Signaling Pathway.
Caption: Troubleshooting Workflow for Low GA12 Yield.
Technical Support Center: Optimizing LC-MS/MS for Gibberellin A12 (GA12) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Gibberellin A12.
Frequently Asked Questions (FAQs)
Q1: What is the first step in analyzing Gibberellin A12 from plant samples?
The initial and one of the most critical steps is sample preparation. This involves the extraction and purification of gibberellins from the complex plant matrix.[1] A robust method involves homogenizing the plant tissue, followed by solvent extraction and purification using Solid-Phase Extraction (SPE).[2]
Q2: Which ionization mode is best for Gibberellin A12 analysis?
For the analysis of gibberellins as free acids, Electrospray Ionization (ESI) in the negative ion mode is commonly used, detecting the deprotonated molecule [M-H]⁻.[2] While effective, it's important to note that the negative ion mode can sometimes be less sensitive than the positive ion mode.
Q3: How can I improve the sensitivity of my Gibberellin A12 analysis?
Several strategies can be employed to enhance sensitivity:
-
Optimize Sample Preparation: A thorough cleanup to remove interfering matrix components is crucial. A two-step SPE process can provide selective enrichment.[2]
-
Chromatographic Separation: Achieving good separation from other isomers and matrix components will reduce ion suppression and improve signal-to-noise.
-
Mass Spectrometer Parameters: Fine-tuning parameters such as capillary voltage, cone voltage, and gas flows is essential for optimal ionization and transmission.[2]
Q4: What are the typical challenges encountered in Gibberellin A12 analysis?
Researchers often face challenges such as:
-
The very low concentrations of gibberellins in plant tissues.[1]
-
Interference from other plant metabolites during analysis.
-
The need for expensive isotope-labeled internal standards for accurate quantification.[1]
-
Potential for analyte degradation during sample preparation.
Troubleshooting Guides
Issue 1: Low or No Signal/Sensitivity
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the plant material is thoroughly homogenized. Consider using zirconium oxide beads for effective grinding. Verify that the extraction solvent (e.g., 80% acetonitrile with 5% formic acid) is fresh and of high purity. |
| Sample Loss During Cleanup | Check the recovery of your SPE steps using an internal standard. Ensure proper conditioning and equilibration of the SPE cartridges (e.g., Oasis® MCX-HLB and Oasis® MAX).[2] |
| Ion Suppression | Dilute the sample extract to reduce matrix effects. Improve the sample cleanup procedure to remove more interfering compounds. Adjust the chromatographic gradient to better separate GA12 from co-eluting matrix components. |
| Suboptimal MS Parameters | Infuse a standard solution of Gibberellin A12 to optimize source parameters (capillary voltage, gas flows, temperatures) and compound-specific parameters (cone voltage, collision energy). |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values for Gibberellin A12. Use the values from the provided tables as a starting point. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions | The addition of a small amount of a modifier like formic acid to the mobile phase can improve peak shape for acidic compounds like gibberellins. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump or Gradient Issues | Check the LC system for leaks. Ensure the mobile phase is properly degassed. Run a gradient performance test. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Changes in Mobile Phase | Prepare fresh mobile phase. Ensure accurate and consistent composition. |
Quantitative Data Summary
Table 1: Recommended LC Parameters for Gibberellin A12 Analysis
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., Acquity CSH®, 2.1 mm x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Formate or 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.25 mL/min[2] |
| Gradient | Linear gradient from 10% B to 60% B over 15 minutes[2] |
| Column Temperature | 40 °C |
| Injection Volume | 5-15 µL |
Table 2: Optimized MS/MS Parameters for Gibberellin A12
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative ([M-H]⁻) |
| Precursor Ion (m/z) | 347.2 |
| Product Ion (m/z) | 257.1 |
| Capillary Voltage | 1.5 kV[2] |
| Cone Voltage | 30 V[2] |
| Source Temperature | 150 °C[2] |
| Desolvation Gas Temp. | 600-650 °C[2] |
| Desolvation Gas Flow | 650-1000 L/h[2] |
| Cone Gas Flow | 2-150 L/h[2] |
| Collision Energy (eV) | Needs to be optimized for the specific instrument (start around 25 eV). |
Experimental Protocols
Protocol 1: Extraction and Purification of Gibberellin A12
-
Homogenization: Freeze approximately 35 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a vibration mill with zirconium oxide beads.
-
Extraction: Add 1 mL of ice-cold 80% acetonitrile containing 5% formic acid to the powdered tissue. Vortex thoroughly.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 36,000 x g) for 10 minutes at 4 °C.
-
SPE Cleanup (Two-Step):
-
Condition and equilibrate Oasis® MCX-HLB and Oasis® MAX cartridges.
-
Load the supernatant from the centrifugation step.
-
Wash the cartridges to remove interfering substances.
-
Elute the gibberellin-containing fraction.
-
-
Final Preparation: Evaporate the eluate to dryness under vacuum. Reconstitute the sample in the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
System Setup: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject 15 µL of the reconstituted sample onto the analytical column.
-
Chromatographic Separation: Run the gradient program as specified in Table 1.
-
MS/MS Detection: Set up the mass spectrometer to operate in negative ESI mode and monitor the MRM transition for Gibberellin A12 as detailed in Table 2.
-
Data Analysis: Integrate the peak corresponding to Gibberellin A12 and quantify using a calibration curve, preferably with an isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for Gibberellin A12 analysis.
Caption: Troubleshooting logic for low sensitivity issues.
Caption: Simplified Gibberellin biosynthetic pathway showing GA12.
References
Technical Support Center: Quantification of Gibberellin A12 (GA12) in Seed Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of gibberellin A12 (GA12) from complex seed extracts. It specifically addresses the challenges posed by matrix effects in liquid chromatography-mass spectrometry (LC-MS) based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect GA12 quantification?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte (GA12) by co-eluting compounds from the sample matrix. In seed extracts, these interfering substances can include lipids, proteins, carbohydrates, and other secondary metabolites.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and unreliable quantification of GA12.[1][3]
Q2: What are the primary sources of matrix effects in seed extracts?
A2: The primary sources of matrix effects in seed extracts are endogenous components that are co-extracted with GA12. These can include, but are not limited to:
-
Phospholipids: Abundant in biological membranes and a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Proteins and Peptides: Can interfere with the ionization process.
-
Salts and Sugars: Can alter the droplet formation and evaporation in the ion source.[2]
-
Other Phytohormones and Secondary Metabolites: Can have similar chemical properties to GA12 and co-elute, causing interference.
Q3: How can I detect the presence of matrix effects in my assay?
A3: Matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A continuous infusion of a standard GA12 solution is introduced into the mass spectrometer after the analytical column. A blank seed extract is then injected. Any deviation (dip or peak) in the stable GA12 signal at the retention time of GA12 indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): The response of a GA12 standard in a clean solvent is compared to the response of the same standard spiked into a blank seed extract that has undergone the entire sample preparation procedure. The percentage difference in the signal indicates the extent of ion suppression or enhancement.[1]
Q4: What is a suitable internal standard for GA12 quantification?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of GA12 (e.g., [²H₂]GA12 or [¹³C]GA12). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of signal variations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of GA12 from seed extracts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Co-eluting interferences. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure GA12 is in its desired ionic state. 3. Optimize the chromatographic gradient to better separate GA12 from interfering compounds. |
| High Signal Variability between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Implement a robust sample cleanup strategy (e.g., solid-phase extraction). 3. Use a stable isotope-labeled internal standard. 4. Perform instrument maintenance and calibration. |
| Low Analyte Recovery | 1. Inefficient extraction from the seed matrix. 2. Loss of analyte during sample cleanup steps. 3. Degradation of GA12. | 1. Optimize the extraction solvent and conditions (e.g., grinding, sonication). 2. Evaluate different solid-phase extraction (SPE) sorbents and elution solvents. 3. Ensure samples are processed at low temperatures and protected from light. |
| Significant Ion Suppression | 1. High concentration of co-eluting matrix components. 2. Inadequate sample cleanup. | 1. Dilute the sample extract: This can reduce the concentration of interfering compounds.[4] 2. Improve sample cleanup: Employ a more rigorous solid-phase extraction (SPE) protocol or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] 3. Optimize chromatography: Modify the LC gradient to separate GA12 from the suppression zone. 4. Use a stable isotope-labeled internal standard: This will compensate for the signal loss. |
| Inconsistent Results with Matrix-Matched Calibration | 1. Variability in the blank matrix used for calibration. 2. The blank matrix is not representative of the study samples. | 1. Pool several blank matrix samples to create a more representative composite for calibration standards. 2. If possible, use a blank matrix of the same species and tissue type as the samples being analyzed. |
Quantitative Data on Endogenous Gibberellin Levels in Seeds
The following table summarizes reported concentrations of gibberellins in different seed tissues. Note that GA12 is a precursor and its concentration can be relatively low compared to other downstream, biologically active gibberellins.
| Plant Species | Seed Tissue | Gibberellin | Concentration (ng/g fresh weight) | Reference |
| Pisum sativum (Pea) | Cotyledons | GA20 | 783 | [3][5] |
| Pisum sativum (Pea) | Cotyledons | GA29 | 912 | [3][5] |
| Pisum sativum (Pea) | Seed Coats | GA29 | 1940 | [3][5] |
| Pisum sativum (Pea) | Seed Coats | GA29-catabolite | >1940 | [3][5] |
| Oryza sativa (Rice) | Seedlings (salt-stressed) | Bioactive GAs (GA1, GA4) | Decreased | [4] |
| Oryza sativa (Rice) | Seeds (low temperature) | Bioactive GAs | Decreased | [6] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) for GA12 from Seeds
This protocol provides a robust method for the extraction and purification of GA12 from seed material, designed to minimize matrix effects.
1. Sample Homogenization: a. Freeze approximately 100 mg of seed tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. c. Add a pre-determined amount of stable isotope-labeled internal standard (e.g., [²H₂]GA12) to the powdered sample for accurate quantification.
2. Extraction: a. To the homogenized powder, add 1 mL of ice-cold 80% acetonitrile containing 5% formic acid. b. Vortex thoroughly for 1 minute. c. Sonicate the sample in an ice bath for 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup: a. Use a mixed-mode cation exchange (MCX) SPE cartridge. b. Conditioning: Wash the cartridge sequentially with 1 mL of methanol and 1 mL of ultrapure water. c. Loading: Load the supernatant from step 2e onto the conditioned SPE cartridge. d. Washing: Wash the cartridge with 1 mL of 5% formic acid in water to remove polar interferences. e. Elution: Elute the gibberellins with 1 mL of 5% ammonium hydroxide in 60% acetonitrile. f. Dry the eluate under a gentle stream of nitrogen gas. g. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of GA12
1. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate GA12 from other compounds (e.g., 5-95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both GA12 and its stable isotope-labeled internal standard.
- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
Visualizations
Caption: Experimental workflow for GA12 quantification.
Caption: Simplified Gibberellin signaling pathway.
Caption: Troubleshooting decision tree for GA12 analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Modified QuEChERS method for 24 plant growth regulators in grapes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Extrinsic role of gibberellin mitigating salinity effect in different rice genotypes [frontiersin.org]
- 5. Metabolism of Gibberellin A12 and A12-Aldehyde in Developing Seeds of Pisum sativum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced bioactive gibberellin content in rice seeds under low temperature leads to decreased sugar consumption and low seed germination rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of gibberellin A12-aldehyde to GA12 conversion in cell-free systems.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of converting gibberellin A12-aldehyde (GA12-aldehyde) to gibberellin A12 (GA12) in cell-free systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical efficiency of GA12-aldehyde to GA12 conversion in a cell-free system?
A1: The conversion efficiency can vary significantly depending on the source of the cell-free extract and the reaction conditions. For instance, in a cell-free system derived from soybean cotyledons, a yield of 42% for the conversion of [¹⁴C]GA12-aldehyde to [¹⁴C]GA12 has been reported within a 4-hour incubation period.[1] Optimizing parameters such as pH, temperature, and cofactor concentrations is crucial for maximizing yield.
Q2: What are the essential cofactors for the enzymatic conversion of GA12-aldehyde to GA12?
A2: The enzymes involved in gibberellin biosynthesis, including the likely aldehyde dehydrogenase or oxidase that converts GA12-aldehyde to GA12, are often 2-oxoglutarate-dependent dioxygenases. These enzymes typically require Fe²⁺, 2-oxoglutarate (alpha-ketoglutarate), and molecular oxygen as cofactors. Ascorbate is also commonly added to the reaction mixture as it helps to maintain the iron in its reduced ferrous state, thus stimulating enzyme activity.[2]
Q3: Can the conversion of GA12-aldehyde to GA12 occur non-enzymatically?
A3: There is evidence to suggest that the conversion of GA12-aldehyde to GA12 may occur non-enzymatically under certain conditions within the cell-free system.[3] It is important to run appropriate controls, such as reactions with heat-inactivated enzyme extracts, to distinguish between enzymatic and non-enzymatic conversion.
Q4: What are the common byproducts formed during the in vitro conversion of GA12-aldehyde?
A4: Besides GA12, several other gibberellins and related compounds can be produced from GA12-aldehyde in cell-free systems. Common byproducts include GA15, GA24, and GA25.[4][5] Depending on the plant source of the extract, further hydroxylated or conjugated forms of gibberellins may also be synthesized. The formation of these byproducts can be influenced by factors such as protein concentration and cofactor availability.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of GA12-aldehyde to GA12 | 1. Inactive enzyme extract. 2. Sub-optimal reaction conditions (pH, temperature). 3. Missing or insufficient cofactors. 4. Presence of endogenous inhibitors. | 1. Prepare fresh cell-free extract. Ensure proper homogenization and centrifugation steps to obtain a soluble enzyme fraction. 2. Optimize the pH of the reaction buffer. A pH of around 6.9 has been shown to favor the production of GA12 over GA12-aldehyde in some systems.[6] Optimize the incubation temperature, typically between 25-30°C. 3. Ensure the reaction mixture is supplemented with optimal concentrations of Fe²⁺, 2-oxoglutarate, and ascorbate. 4. Consider desalting the cell-free extract using methods like gel filtration to remove potential small molecule inhibitors. |
| High yield of byproducts (e.g., GA15, GA24) instead of GA12 | 1. Low protein concentration in the reaction. 2. Sub-optimal cofactor concentrations. | 1. Increase the concentration of the cell-free extract in the reaction mixture. It has been observed that intermediates like GA15 and GA24 can accumulate at low protein concentrations.[4] 2. Titrate the concentrations of 2-oxoglutarate and ascorbate to find the optimal ratio that favors the formation of GA12. |
| Inconsistent results between experiments | 1. Variability in the biological material. 2. Instability of the enzyme extract. | 1. Use plant material of a consistent developmental stage, as the activity of gibberellin biosynthesis enzymes can vary with tissue age. 2. Use freshly prepared cell-free extracts for each experiment or establish a reliable cryopreservation protocol for the extracts. |
| Apparent conversion in control reactions (heat-inactivated extract) | 1. Non-enzymatic conversion of GA12-aldehyde. 2. Incomplete heat inactivation of enzymes. | 1. Acknowledge the potential for non-enzymatic conversion and subtract the background conversion rate from your experimental results.[3] 2. Ensure complete inactivation by boiling the extract for a sufficient duration (e.g., 5-10 minutes). |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Profile in a Cucurbita maxima Cell-Free System
| Condition | Predominant Products | Reference |
| Low 2-oxoglutarate and ascorbate concentrations | 3β-hydroxylated GAs | [4] |
| High 2-oxoglutarate and ascorbate concentrations | 12α-hydroxylated GAs | [4] |
| Acidic pH | 3β-hydroxylated GAs | [4] |
| Neutral pH | 12α-hydroxylated GAs | [4] |
Table 2: Reported Yields and Kinetic Parameters for GA12-aldehyde/GA12 Synthesis
| System | Substrate | Product(s) | Yield/Kinetic Parameter | Reference |
| Soybean cotyledon cell-free extract | [¹⁴C]GA12-aldehyde | [¹⁴C]GA12, [¹⁴C]GA15 | 42% GA12, 7% GA15 (in 4 hours) | [1] |
| Pumpkin endosperm cell-free extract | R,S-mevalonic acid | GA12-aldehyde, GA12 | Half-maximal synthesis at 0.4 mM MVA | [6] |
Experimental Protocols
1. Preparation of a Cell-Free System from Immature Plant Seeds (General Protocol)
This protocol is a generalized procedure based on methodologies described for various plant species. Optimization for a specific plant tissue may be required.
-
Materials:
-
Immature seeds (e.g., from Cucurbita maxima, Phaseolus vulgaris)
-
Grinding buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 10 mM MgCl₂, 10 mM 2-mercaptoethanol, 10% glycerol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Mortar and pestle, pre-chilled
-
Centrifuge and centrifuge tubes
-
Cheesecloth
-
-
Procedure:
-
Harvest immature seeds and keep them on ice.
-
Grind the seeds with liquid nitrogen in a pre-chilled mortar and pestle.
-
Add grinding buffer and a small amount of PVPP to the ground tissue and continue grinding to a fine slurry.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet organelles.
-
The resulting supernatant is the soluble enzyme extract (cell-free system). Use immediately or store at -80°C.
-
2. In Vitro Conversion Assay for GA12-aldehyde to GA12
-
Materials:
-
Cell-free extract
-
[¹⁴C]GA12-aldehyde (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.0)
-
Cofactor solution (containing FeSO₄, 2-oxoglutarate, and ascorbic acid)
-
Incubator
-
Quenching solution (e.g., acetone or ethyl acetate)
-
HPLC or GC-MS for product analysis
-
-
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice. A typical reaction might contain:
-
Cell-free extract (protein concentration to be optimized)
-
Reaction buffer
-
[¹⁴C]GA12-aldehyde (e.g., 1-10 µM)
-
Cofactor solution (e.g., final concentrations of 1 mM FeSO₄, 5 mM 2-oxoglutarate, 5 mM ascorbate)
-
-
Initiate the reaction by adding the cell-free extract.
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of acetone).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of [¹⁴C]GA12 and other products using HPLC or GC-MS.
-
Visualizations
Caption: Gibberellin biosynthesis pathway from GA12-aldehyde.
Caption: Experimental workflow for cell-free conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin metabolism in cell-free extracts from spinach leaves in relation to photoperiod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conversion of mevalonic acid into gibberellin A12-aldehyde in a cell-free system from Cucurbita pepo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin biosynthesis in cell-free extracts from developing Cucurbita maxima embryos and the identification of new endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved enzymatic synthesis of labeled gibberellin A12-aldehyde and gibberellin A12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of gibberellin A12 for in vivo application.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Gibberellin A12 (GA12) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Gibberellin A12 (GA12) difficult to dissolve in aqueous solutions?
A1: Gibberellin A12 is a diterpenoid compound with a largely hydrophobic molecular structure. This nonpolar nature results in poor solubility in water and other polar solvents, leading to challenges in preparing solutions for in vivo applications.
Q2: What are the common signs of GA12 precipitation in my experimental setup?
A2: Precipitation of GA12 can manifest as a cloudy or milky appearance in your solution, the formation of visible solid particles, or a film on the surface of the liquid or at the bottom of the container. This can lead to inaccurate dosing and reduced biological activity.
Q3: Can I use Gibberellic Acid (GA3) solubility data as a direct reference for GA12?
A3: While GA3 and GA12 are both gibberellins, their chemical structures differ, which can affect their solubility. GA3 data can provide a useful starting point and general guidance, but it is not a direct substitute for GA12-specific solubility information. It is always recommended to perform small-scale solubility tests with your specific lot of GA12 and solvents.
Q4: What is the recommended storage for GA12 stock solutions?
A4: Stock solutions of GA12, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to ensure stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions are generally not recommended for long-term storage and should be prepared fresh before each experiment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| GA12 powder does not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume gradually. If solubility is still poor, consider using a stronger organic solvent like DMSO to prepare a concentrated stock solution. Gentle warming and sonication can also aid dissolution. |
| Precipitation occurs when diluting the GA12 stock solution into an aqueous buffer. | The concentration of GA12 in the final aqueous solution exceeds its solubility limit. The percentage of the organic co-solvent is too low to maintain solubility. | Decrease the final concentration of GA12 in the working solution. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it remains at a non-toxic level for the biological system being studied (typically <1% DMSO). Prepare the working solution by adding the aqueous buffer to the stock solution slowly while vortexing to ensure proper mixing. |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation or degradation of GA12. | Prepare fresh working solutions for each experiment. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Visually inspect solutions for any signs of precipitation before use. |
| Visible precipitation in the injection vehicle. | The chosen vehicle is not suitable for maintaining GA12 in solution. | Consider using a co-solvent system (e.g., DMSO/saline, ethanol/water) or formulating the GA12 in a lipid-based delivery system. The addition of surfactants or cyclodextrins can also improve solubility. |
Quantitative Data: Solubility of Gibberellins
Note: Specific quantitative solubility data for Gibberellin A12 is limited in publicly available literature. The following table provides solubility information for the closely related Gibberellic Acid (GA3), which can be used as a general guide. Researchers should determine the solubility of their specific GA12 compound empirically.
| Compound | Solvent | Solubility | Reference |
| Gibberellic Acid (GA3) | Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [1] |
| Gibberellic Acid (GA3) | Ethanol | ~5 mg/mL | [1] |
| Gibberellic Acid (GA3) | Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Gibberellic Acid (GA3) | Water | 5 g/L (5 mg/mL) at 20°C | |
| Gibberellic Acid (GA3) | 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Gibberellin A12 Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of GA12 in an organic solvent for subsequent dilution into aqueous media for in vivo applications.
Materials:
-
Gibberellin A12 (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of GA12 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a GA12 Working Solution for In Vivo Plant Application
Objective: To prepare a dilute working solution of GA12 suitable for direct application to plants.
Materials:
-
GA12 stock solution in DMSO (from Protocol 1)
-
Sterile, deionized water
-
Tween® 20 or similar surfactant (optional, to improve leaf wetting)
-
Sterile tubes or flasks
Procedure:
-
Thaw a single-use aliquot of the GA12 stock solution at room temperature.
-
In a sterile tube, add the required volume of sterile, deionized water.
-
To improve application on plant surfaces, a surfactant such as Tween® 20 can be added to the water to a final concentration of 0.01-0.05% (v/v).
-
While gently vortexing the water (or water with surfactant), slowly add the required volume of the GA12 stock solution to achieve the desired final concentration. Crucially, the final concentration of DMSO should be kept to a minimum, typically below 0.5%, to avoid phytotoxicity.
-
Continue to mix the solution for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your in vivo experiments. Do not store aqueous working solutions.
Visualizations
Gibberellin A12 Biosynthesis and Signaling Pathway
The following diagram illustrates the conversion of Geranylgeranyl pyrophosphate (GGPP) to Gibberellin A12 (GA12) and the subsequent signaling cascade that leads to a growth response.
Caption: Overview of GA12 biosynthesis and its role in initiating the gibberellin signaling cascade.
Experimental Workflow for Solubilizing GA12
This diagram outlines the logical steps for preparing a Gibberellin A12 solution for in vivo experiments.
Caption: Step-by-step workflow for the preparation of Gibberellin A12 working solutions.
References
Refining protocols to minimize cross-contamination in gibberellin analysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their protocols and minimize cross-contamination during gibberellin (GA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-contamination in gibberellin analysis?
A1: Cross-contamination in gibberellin analysis can arise from several sources, primarily due to their low endogenous concentrations in samples, making them susceptible to even minor external introductions. Key sources include:
-
Laboratory Glassware and Equipment: Improperly cleaned glassware, mortars and pestles, and automated liquid handling systems can retain GA residues from previous, more concentrated samples.
-
Carryover in Analytical Instruments: In techniques like LC-MS, carryover is a significant issue where analytes from a high-concentration sample adhere to surfaces within the autosampler, injection valve, or column and then elute during the analysis of a subsequent sample.[1]
-
Reagents and Solvents: Contaminated solvents, buffers, or derivatization reagents can introduce exogenous gibberellins or interfering compounds.
-
Environmental Contamination: Dust or aerosols in the laboratory, especially in facilities where high-purity gibberellin standards or plant growth regulators are handled, can lead to sample contamination.
-
Sample Handling: Cross-contamination can occur between samples during manual handling steps such as weighing, grinding, and extraction if tools are not meticulously cleaned between each sample.
Q2: How can I be sure my samples are not contaminated with GAs from microbial activity?
A2: Several bacteria and fungi, notably Fusarium fujikuroi, are known producers of gibberellins.[2] To mitigate this risk:
-
Use Sterile Techniques: When working with plant tissues or microbial cultures, always use sterile equipment and work in a laminar flow hood to prevent microbial contamination of your samples.
-
Flash-Freeze Samples: Immediately after harvesting, flash-freeze your samples in liquid nitrogen and store them at -80°C. This halts biological activity, preventing both the degradation of endogenous GAs and the production of new GAs by contaminating microbes.
-
Surface Sterilization: For plant material, consider a surface sterilization step (e.g., with a dilute bleach or ethanol solution followed by sterile water rinses) before extraction, especially if the material was field-grown.
Q3: I am seeing a consistent background signal for a specific gibberellin in my blank injections. What is the likely cause?
A3: A consistent background signal in blank injections is a classic sign of system contamination or carryover.[1]
-
Instrument Carryover: The most probable cause is carryover from a previous high-concentration sample within the LC-MS system.[1] The autosampler needle, injection port, and transfer lines are common areas for analyte adsorption.
-
Contaminated Solvents: The contamination may be present in your mobile phase solvents or the solvent used to reconstitute your final extract. Prepare fresh mobile phases with high-purity solvents.
-
Contaminated Standard: Your internal standard may be contaminated with the specific gibberellin you are detecting.
Q4: Can the solid-phase extraction (SPE) step introduce contamination?
A4: Yes, the SPE step can be a source of contamination if not properly controlled.
-
Cartridge Quality: Use high-quality, certified SPE cartridges from reputable suppliers. Low-quality cartridges may contain impurities that can interfere with your analysis.
-
Cross-Contamination Between Cartridges: If you are using a manifold for simultaneous processing of multiple samples, ensure there is no splash-back or aerosol generation that could lead to cross-contamination between samples.
-
Elution of Interfering Compounds: The SPE sorbent might not be perfectly selective and could co-elute compounds from the sample matrix that interfere with the GA analysis, which can be mistaken for contamination. Method optimization is crucial to ensure specificity.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure the tissue is completely and uniformly ground to a fine powder, typically under liquid nitrogen. Incomplete homogenization leads to subsamples with different GA concentrations. |
| Cross-Contamination During Grinding | Meticulously clean the mortar, pestle, and any spatulas between samples. A recommended procedure is to wash with detergent, rinse with tap water, followed by deionized water, and finally with a solvent like acetone or methanol to remove organic residues.[4] |
| Pipetting Errors | Calibrate pipettes regularly, especially for the small volumes of internal standards. Use filtered pipette tips to prevent aerosol contamination. |
| Inconsistent Extraction Efficiency | Ensure the extraction solvent fully penetrates the sample and that shaking/vortexing time and intensity are identical for all samples. |
Issue 2: Poor Recovery of Gibberellins
| Potential Cause | Troubleshooting Step |
| Degradation of GAs | Keep samples on ice or at 4°C during extraction. GAs can be sensitive to high temperatures and pH changes. Ensure the pH of the extraction buffer is appropriate (typically acidic). |
| Inefficient SPE Elution | Optimize the SPE protocol. The choice of elution solvent, its volume, and the flow rate are critical. Ensure the sorbent does not dry out between steps unless the protocol specifies it. |
| Adsorption to Surfaces | GAs can adsorb to glass and plastic surfaces. Consider using silanized glassware for critical steps. Pre-rinsing pipette tips and vials with the sample or solvent can help mitigate loss. |
| Evaporation to Dryness | When evaporating the solvent before reconstitution, avoid complete dryness for extended periods, as this can make the analytes difficult to redissolve and can lead to loss. |
Data Presentation
Table 1: Recovery Rates for Gibberellin A3 in Fruit Samples
This table summarizes recovery data from a validated LC-MS/MS method for GA3 residue analysis, demonstrating the efficiency of the extraction and purification process. Consistent and high recovery rates are indicative of a well-controlled protocol with minimal analyte loss.
| Fruit Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Apple | 10 | 85.3 | 12.5 |
| 20 | 88.1 | 10.2 | |
| 200 | 92.5 | 8.7 | |
| Grape | 10 | 77.8 | 13.7 |
| 20 | 81.2 | 11.5 | |
| 200 | 86.4 | 9.1 | |
| Orange | 10 | 90.6 | 9.8 |
| 20 | 93.4 | 7.6 | |
| 200 | 96.2 | 6.4 |
(Data adapted from a study on GA3 residue analysis in fruit samples.[5][6])
Experimental Protocols
Protocol 1: General Protocol for Gibberellin Extraction and Purification from Plant Tissue
This protocol provides a general workflow for the extraction and purification of gibberellins from plant material, optimized to minimize contamination.
1. Sample Preparation: a. Weigh 100-500 mg of fresh plant material, previously flash-frozen in liquid nitrogen. b. Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. c. Transfer the frozen powder to a pre-chilled tube containing 5-10 mL of cold extraction solvent (e.g., 80% methanol with 1% acetic acid). d. Add an appropriate amount of a deuterated internal standard mixture to each sample for quantification.
2. Extraction: a. Homogenize the sample using a probe sonicator or vortex vigorously. b. Agitate the samples on a shaker at 4°C for at least 4 hours (or overnight). c. Centrifuge at 10,000 x g for 15 minutes at 4°C.[2] d. Carefully collect the supernatant. Repeat the extraction on the pellet with a smaller volume of extraction solvent for improved recovery. Pool the supernatants.
3. Purification (Solid-Phase Extraction - SPE): a. Condition a mixed-mode SPE cartridge (e.g., C18 combined with an anion exchanger) with methanol followed by the extraction solvent. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., 20% methanol) to remove interfering polar compounds. d. Elute the gibberellins with an appropriate solvent (e.g., 80% methanol with 1% acetic acid or acetonitrile with 1% acetic acid). e. Evaporate the eluate to near dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Mandatory Visualization
Workflow for Minimizing Cross-Contamination
Caption: A logical workflow detailing key steps to prevent cross-contamination.
Gibberellin Analysis Workflow
Caption: A typical experimental workflow for gibberellin extraction and analysis.
Troubleshooting Logic for Contamination
References
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin-Producing Bacteria Isolated from Coastal Soil Enhance Seed Germination of Mallow and Broccoli Plants under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Gibberellin A3 residue in fruit samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Growth Conditions for GA12 Metabolism Studies in Seedlings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing growth conditions for the study of Gibberellin A12 (GA12) metabolism in seedlings. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when optimizing growth conditions for studying GA12 metabolism?
A1: The main objective is to cultivate healthy, uniform seedlings that allow for the consistent and detectable measurement of GA12 and the expression of genes involved in its metabolic pathway. This requires a controlled environment that minimizes stress and variability.
Q2: Why is Arabidopsis thaliana a commonly used model for these studies?
A2: Arabidopsis thaliana is a widely used model organism due to its small size, short life cycle, and well-characterized genome. Its gibberellin (GA) biosynthesis and signaling pathways have been extensively studied, making it an excellent system for investigating GA12 metabolism.[1][2]
Q3: What are the most critical environmental factors to control?
A3: The most critical factors are light (intensity and photoperiod), temperature, and humidity. Consistent control of these variables is essential for reproducible results.
Q4: How does light affect GA12 metabolism?
A4: Light is a key regulator of gibberellin biosynthesis. For instance, red light can influence the expression of GA biosynthesis genes.[3] The photoperiod, or the duration of light exposure, also plays a significant role in seedling development and hormone regulation.
Q5: What is the role of temperature in GA metabolism?
A5: Temperature influences the rate of enzymatic reactions in the GA biosynthesis pathway. Low temperatures during seed imbibition have been shown to upregulate certain GA biosynthesis genes, leading to an increase in bioactive GAs.[3] Maintaining a constant temperature during seedling growth is crucial for consistent metabolic activity.
Troubleshooting Guides
Issue 1: Low or Undetectable Levels of GA12
| Possible Cause | Troubleshooting Steps |
| Suboptimal Growth Conditions | Ensure that seedlings are grown under the recommended conditions (see tables below). Deviations in light or temperature can alter GA metabolism. |
| Incorrect Tissue Harvesting | Harvest whole seedlings at the appropriate developmental stage (e.g., 7-10 days old) to maximize the chances of detecting GA12, which is an early precursor in the GA pathway. |
| Inefficient Extraction | Review your GA extraction protocol. Ensure that the tissue is properly homogenized and that the solvents used are appropriate for GA extraction. |
| Analytical Instrument Issues | If using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), refer to general troubleshooting guides for issues like sample degradation in the inlet, leaks, or contaminated columns.[2] |
Issue 2: High Variability in Seedling Growth
| Possible Cause | Troubleshooting Steps |
| Inconsistent Environmental Conditions | Use a growth chamber with precise control over light, temperature, and humidity. Ensure uniform light distribution across all trays. |
| Uneven Watering | Water seedlings consistently to maintain soil moisture. Bottom-watering can help ensure uniform water uptake. |
| Seed Viability and Germination | Use seeds from the same lot and perform a germination test to ensure high viability. Stratify seeds at 4°C for 2-4 days to promote uniform germination. |
| Nutrient Imbalance | Use a standardized growth medium, such as Murashige and Skoog (MS) medium, to provide consistent nutrient availability. |
Issue 3: Unexpected Gene Expression Patterns
| Possible Cause | Troubleshooting Steps |
| Circadian Rhythm Effects | Harvest all samples at the same time of day to minimize variations in gene expression due to the circadian clock. |
| Stress Responses | Handle seedlings gently and minimize exposure to fluctuating conditions, as stress can alter gene expression. |
| RNA Degradation | Use proper RNA extraction techniques and store samples appropriately to prevent degradation. Assess RNA integrity before proceeding with gene expression analysis. |
| Primer/Probe Inefficiency | For qRT-PCR, design and validate primers to ensure they are specific and efficient for your target genes. |
Quantitative Data Summary
Table 1: Recommended Growth Conditions for Arabidopsis thaliana Seedlings
| Parameter | Recommended Value | Notes |
| Growth Medium | Murashige & Skoog (MS) medium with 0.8% agar and 1% sucrose | A standard medium for Arabidopsis growth. The pH should be adjusted to 5.7. |
| Light Intensity | 100-150 µmol m⁻² s⁻¹ | Provides sufficient light for photosynthesis without causing stress. |
| Photoperiod | 16 hours light / 8 hours dark (long day) | Promotes vegetative growth. |
| Temperature | 22°C (light period) / 18°C (dark period) | A slight temperature drop during the dark period can mimic natural conditions. |
| Humidity | 60-70% | Helps prevent desiccation of the seedlings. |
| Seed Stratification | 2-4 days at 4°C in the dark | Synchronizes germination. |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Seedling Growth for GA12 Analysis
-
Seed Sterilization :
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 20% bleach with 0.1% Triton X-100. Incubate for 10 minutes.
-
Wash seeds 5 times with sterile distilled water.
-
-
Plating Seeds :
-
Resuspend sterilized seeds in 0.1% sterile agar.
-
Pipette seeds onto petri dishes containing MS medium.
-
Seal plates with breathable tape.
-
-
Germination and Growth :
-
Stratify plates at 4°C in the dark for 2-4 days.
-
Transfer plates to a growth chamber set to the conditions in Table 1.
-
-
Harvesting :
-
After 7-10 days of growth, harvest whole seedlings by gently removing them from the agar.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until GA extraction.
-
Protocol 2: Gibberellin Extraction and Quantification by LC-MS/MS
-
Extraction :
-
Homogenize frozen seedling tissue (approximately 100 mg) to a fine powder in liquid nitrogen.
-
Add 1 mL of pre-chilled 80% methanol containing internal standards.
-
Incubate at 4°C overnight with gentle shaking.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup :
-
Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute GAs with 80% methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis :
-
Reconstitute the dried sample in the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the GAs.
-
Detect and quantify GA12 and other GAs using multiple reaction monitoring (MRM) mode.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
-
RNA Extraction :
-
Extract total RNA from frozen seedling tissue using a commercial plant RNA extraction kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis :
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR :
-
Set up PCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for GA biosynthesis genes (e.g., GA20ox, GA3ox, GA2ox) and a reference gene (e.g., ACTIN2).
-
Run the reactions on a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
-
Mandatory Visualizations
Caption: Simplified GA12 metabolic pathway in seedlings.
Caption: Experimental workflow for GA12 metabolism analysis.
Caption: Troubleshooting decision tree for common issues.
References
Dealing with feedback regulation in gibberellin A12 biosynthetic pathway studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying feedback regulation in the gibberellin A12 (GA12) biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is feedback regulation in the context of the gibberellin A12 (GA12) biosynthetic pathway?
A1: Feedback regulation is a cellular control mechanism where the concentration of bioactive gibberellins (GAs) influences their own production. High levels of bioactive GAs, suchs as GA1 and GA4, suppress the expression of genes encoding key biosynthetic enzymes, particularly GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).[1][2] Conversely, low levels of bioactive GAs lead to an upregulation of these genes to increase GA production.[3] This homeostatic mechanism ensures that GA levels are tightly controlled to meet the developmental needs of the plant.[4]
Q2: Which genes are the primary targets of feedback regulation in the GA biosynthesis pathway?
A2: The primary targets of negative feedback regulation are the genes encoding GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which are involved in the later steps of bioactive GA synthesis.[1][2] Additionally, genes encoding GA 2-oxidase (GA2ox), an enzyme responsible for GA catabolism (breakdown), are often upregulated by high GA levels (feed-forward regulation), further reducing the concentration of active GAs.
Q3: What is the role of DELLA proteins in mediating feedback regulation?
A3: DELLA proteins are key negative regulators of GA signaling. In the absence of bioactive GAs, DELLA proteins are stable and repress GA-responsive genes. When bioactive GAs are present, they bind to the GID1 receptor, leading to the degradation of DELLA proteins. This degradation relieves the repression of GA-responsive genes. DELLA proteins are also involved in the feedback mechanism by modulating the expression of GA20ox and GA3ox genes.
Q4: How can I experimentally induce or inhibit the feedback regulation of the GA12 pathway?
A4: To study feedback regulation, you can manipulate endogenous GA levels.
-
Induce Feedback Inhibition: Apply exogenous bioactive gibberellins, such as GA3 or GA4, to your plant system. This will increase the intracellular GA concentration, leading to the downregulation of GA20ox and GA3ox gene expression.
-
Inhibit Feedback and Upregulate Biosynthesis: Use a GA biosynthesis inhibitor, such as paclobutrazol (PAC), to block the production of endogenous GAs. The resulting low GA levels will lead to the upregulation of GA20ox and GA3ox expression. You can also use GA-deficient mutant lines (e.g., ga1-3 in Arabidopsis) which have a genetic block in the GA biosynthetic pathway.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Quantitative Real-Time PCR (qRT-PCR) Results for GA Biosynthesis Genes
| Possible Cause | Troubleshooting Steps |
| RNA Degradation | - Ensure proper sample handling and storage (snap-freeze in liquid nitrogen, store at -80°C).- Use an RNA stabilization solution if necessary.- Assess RNA integrity using gel electrophoresis or a bioanalyzer. Degraded RNA will appear as a smear rather than distinct ribosomal RNA bands.[5] |
| Genomic DNA Contamination | - Treat RNA samples with DNase I before reverse transcription.- Design primers that span an intron-exon junction. |
| Poor Primer Design | - Use primer design software to create primers with appropriate melting temperatures, GC content, and minimal secondary structures.- Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An ideal efficiency is between 90% and 110%. |
| Pipetting Errors | - Use calibrated pipettes and filter tips.- Prepare a master mix to ensure consistency across samples.[6] |
| Incorrect Data Normalization | - Use multiple stable reference (housekeeping) genes for normalization.- Validate the stability of your chosen reference genes under your specific experimental conditions. |
Issue 2: Low Recovery of Gibberellins During Extraction and Quantification
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure plant tissue is thoroughly ground to a fine powder in liquid nitrogen.- Use a suitable extraction solvent, such as 80% methanol with 5% formic acid.[7] |
| Loss During Sample Cleanup | - Optimize solid-phase extraction (SPE) protocols. Ensure proper conditioning, loading, washing, and elution steps.- Use internal standards (e.g., deuterated GAs) to monitor recovery at each step.[8] |
| Degradation of GAs | - Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic degradation.- Work quickly to reduce the time samples are exposed to potentially degrading conditions. |
| Suboptimal LC-MS/MS Conditions | - Optimize the mobile phase composition and gradient to achieve good chromatographic separation.[7][8]- Fine-tune mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation temperature, and gas flow) for optimal ionization and fragmentation of your target GAs.[7] |
Issue 3: No Observable Feedback Response in Gene Expression After GA Treatment
| Possible Cause | Troubleshooting Steps |
| Ineffective GA Application | - Ensure the applied GA concentration is sufficient to elicit a response. A common concentration for exogenous application is in the micromolar range.- Verify the bioactivity of your GA stock solution.- Consider the method of application (e.g., spraying, watering, or application to specific tissues) and the time course of the experiment. |
| Tissue-Specific Gene Expression | - Be aware that GA biosynthesis and feedback regulation can be highly tissue-specific. Analyze the appropriate tissues where the genes of interest are known to be expressed and regulated. |
| Redundancy in Gene Families | - The GA 20-oxidase and GA 3-oxidase enzymes are often encoded by multigene families. Feedback regulation may affect different family members to varying degrees. Analyze the expression of multiple gene family members. |
| Experimental Timing | - The feedback response is a dynamic process. Perform a time-course experiment to capture the peak of gene expression changes. |
Quantitative Data on Feedback Regulation
Table 1: Relative mRNA Levels of GA Biosynthesis and Catabolism Genes in Response to Altered GA Levels in Arabidopsis thaliana
| Gene | Condition | Fold Change vs. Wild Type/Control | Reference |
| GA20ox1 | ga1-3 mutant (GA deficient) | Increased | [9] |
| GA20ox2 | ga1-3 mutant (GA deficient) | Increased | [9] |
| GA20ox1 | Exogenous GA4 treatment (2 µM) | Decreased | [10] |
| GA20ox2 | Exogenous GA4 treatment (2 µM) | Decreased | [10] |
| GA3ox1 | ga20ox1 ga20ox2 double mutant (GA deficient) | ~4-5 fold increase | [10] |
| GA2ox1 | ga20ox1 ga20ox2 double mutant (GA deficient) | Strongly reduced | [10] |
Table 2: Endogenous Gibberellin Concentrations in Wild-Type and ga3ox2 Mutant Wheat Seedlings
| Gibberellin | Genotype | Concentration (pg/g fresh weight) | Reference |
| GA1 | Wild-Type ('Cadenza') | ~150 | [11] |
| GA1 | ga3ox2 mutant | ~50 (3-fold lower) | [11] |
| GA20 | Wild-Type ('Cadenza') | ~200 | [11] |
| GA20 | ga3ox2 mutant | Significantly higher | [11] |
Experimental Protocols
Protocol 1: Quantification of Gibberellins by UPLC-MS/MS
This protocol is adapted from established methods for gibberellin analysis.[7][8][12]
-
Sample Preparation and Extraction:
-
Freeze plant tissue (approximately 50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of pre-chilled extraction solvent (80% acetonitrile with 5% formic acid).
-
Include deuterated internal standards for accurate quantification.
-
Homogenize the sample for 2 minutes and extract by shaking for 1 hour at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a mixed-mode SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant from the extraction.
-
Wash the cartridge to remove interfering compounds.
-
Elute the gibberellins with an appropriate solvent (e.g., 0.2 M formic acid in acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the dried sample in 50 µL of the initial mobile phase.
-
Inject 10-15 µL onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of methanol and 10 mM ammonium formate in water.[8]
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each gibberellin.[7]
-
Quantify endogenous gibberellin levels by comparing the peak areas to those of the internal standards.
-
Protocol 2: Analysis of Gene Expression by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green-based qPCR master mix.
-
Set up the following thermal cycling conditions (example):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.
-
Visualizations
Caption: Gibberellin A12 (GA12) biosynthetic pathway.
Caption: Feedback regulation of gibberellin signaling.
Caption: Experimental workflow for feedback regulation studies.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Feedback Regulation of GA5 Expression and Metabolic Engineering of Gibberellin Levels in Arabidopsis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. pcrbio.com [pcrbio.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Gibberellin A12 vs. Gibberellin A9: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of gibberellin A12 (GA12) and gibberellin A9 (GA9), two key intermediates in the gibberellin biosynthesis pathway. While both are naturally occurring plant hormones, their efficacy in eliciting physiological responses differs significantly. This document summarizes experimental data, outlines relevant protocols, and visualizes their roles in plant signaling pathways to aid in research and development applications.
Executive Summary
Gibberellin A9 (GA9) consistently demonstrates higher biological activity across a range of bioassays compared to its precursor, gibberellin A12 (GA12). GA12 is an early intermediate in the gibberellin biosynthetic pathway and is generally considered to be biologically inactive or possess very low activity. In contrast, GA9 is a more advanced intermediate that can be readily converted into the highly bioactive gibberellin A4 (GA4). This fundamental difference in their position within the biosynthetic pathway underpins their distinct biological activities.
Data Presentation: Quantitative Comparison of Biological Activity
The following table summarizes the relative biological activities of GA12 and GA9 in various plant bioassays. The data is compiled from studies assessing typical gibberellin-induced responses, such as stem elongation and enzyme production.
| Bioassay System | Gibberellin A12 Activity | Gibberellin A9 Activity | Reference |
| Dwarf Rice ('Tan-ginbozu') Leaf Sheath Elongation | Little to no activity | High activity | [1] |
| Barley Endosperm α-Amylase Production | Not reported to be active | Active | [2] |
| Cucumber Hypocotyl Elongation | Not reported to be active | Active | [2] |
| Lettuce Hypocotyl Elongation | Not reported to be active | Active | [2] |
| 'Meteor' Dwarf Pea Stem Elongation | Not reported to be active | Active | [2] |
| Dwarf-5 Maize Stem Elongation | Not reported to be active | Active | [2] |
| Rumex Leaf Disc Senescence | Not reported to be active | Active | [2] |
Note: "Not reported to be active" indicates that in the cited comparative studies, GA12 did not elicit a significant response under the same conditions where GA9 was active.
Experimental Protocols
Detailed methodologies for two common gibberellin bioassays are provided below. These protocols are foundational for assessing the biological potency of gibberellins like GA12 and GA9.
Dwarf Rice ('Tan-ginbozu') Micro-Drop Bioassay
This assay is highly sensitive for detecting biologically active gibberellins and relies on the elongation of the second leaf sheath of a GA-deficient dwarf rice cultivar.
Materials:
-
Seeds of dwarf rice (Oryza sativa L., cv. 'Tan-ginbozu')
-
Solutions of GA12 and GA9 at various concentrations (e.g., 10⁻³ to 10¹ µg/mL in 50% acetone)
-
Deionized water
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled temperature (30-32°C) and light
Procedure:
-
Seed Sterilization and Germination:
-
Sterilize rice seeds with a suitable fungicide or a brief wash in 70% ethanol followed by rinsing with sterile water.
-
Soak seeds in deionized water for 24-48 hours in the dark at 32°C.
-
Germinate the seeds on moist filter paper in Petri dishes for 48 hours at 32°C under continuous light.
-
-
Seedling Selection and Treatment:
-
Select uniformly germinated seedlings.
-
Apply a 1 µL droplet of the test gibberellin solution to the junction between the coleoptile and the first leaf.
-
-
Incubation and Measurement:
-
Incubate the treated seedlings for 3 days at 30-32°C under continuous light.
-
Measure the length of the second leaf sheath to the nearest millimeter.
-
-
Data Analysis:
-
Compare the elongation of the second leaf sheath in GA-treated plants to a control group treated with the solvent alone.
-
Construct dose-response curves to determine the concentration required for a half-maximal response.
-
Barley α-Amylase Induction Assay
This assay measures the ability of gibberellins to induce the de novo synthesis of α-amylase in the aleurone layer of barley grains, a classic response to bioactive GAs.
Materials:
-
Barley seeds (Hordeum vulgare)
-
Solutions of GA12 and GA9 at various concentrations
-
Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 5.0)
-
Starch-agar plates (1% agar, 0.1% soluble starch)
-
Iodine solution (I₂-KI)
Procedure:
-
Seed Preparation:
-
Cut barley seeds in half transversely, discarding the embryo-containing half.
-
Sterilize the embryoless half-seeds.
-
-
Incubation:
-
Place the half-seeds, cut-surface down, in a sterile Petri dish containing incubation buffer with the desired concentration of GA12 or GA9.
-
Incubate for 24-48 hours at 25°C.
-
-
Enzyme Activity Assay:
-
Transfer the half-seeds to starch-agar plates and incubate for another 24 hours.
-
Alternatively, assay the incubation medium for α-amylase activity.
-
To visualize activity on the plate, flood the surface with iodine solution. A clear zone around the half-seed indicates starch hydrolysis by α-amylase.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of starch degradation.
-
Quantify α-amylase activity in the incubation medium using a spectrophotometric assay.
-
Compare the enzyme induction by GA12 and GA9 to a control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the gibberellin biosynthetic and signaling pathways, as well as a typical experimental workflow for comparing gibberellin activity.
References
The Mobile Gibberellin Signal: A Comparative Analysis of GA12's Role Across Plant Species
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. While the bioactive forms of GAs, such as GA1 and GA4, act directly in target cells to elicit a response, the long-distance transport of a mobile GA signal is crucial for coordinating growth between different plant organs. For years, the identity of this primary mobile signal has been a subject of investigation. Groundbreaking research in the model plant Arabidopsis thaliana has identified the precursor GA12 as the major long-distance mobile gibberellin signal.[1][2][3] This guide provides a comparative analysis of the validation of GA12 as the primary mobile signal in different plant species, presenting supporting experimental data and detailed methodologies for key experiments.
Comparative Analysis of Mobile Gibberellin Signals
The identity of the primary mobile gibberellin can differ between plant species, reflecting variations in their metabolic and transport pathways. While GA12 is the key long-distance signal in Arabidopsis, studies in other species, such as pea (Pisum sativum), suggest a different molecule may hold this primary role. Below is a summary of the current understanding across different species.
Table 1: Quantitative Analysis of Endogenous Gibberellins in Vascular Exudates of Arabidopsis thaliana
| Gibberellin | Phloem Sap (pg/mL) | Xylem Sap (pg/mL) | Biological Activity | Role as Mobile Signal |
| GA12 | ~150 | ~50 | Inactive Precursor | Primary |
| GA9 | ~20 | ~10 | Inactive Precursor | Minor |
| GA4 | <5 | <5 | Bioactive | Not a major mobile form |
| GA1 | Not Detected | Not Detected | Bioactive | Not a major mobile form |
Data synthesized from studies on Arabidopsis thaliana, where GA12 was identified as the predominant GA in vascular exudates.[1][2][3]
Table 2: Quantitative Analysis of Endogenous Gibberellins in Shoots of Pisum sativum (Pea) Genotypes
| Gibberellin | Genotype: Na Le (Wild Type) (ng/g dry weight) | Genotype: na Le (GA deficient) (ng/g dry weight) | Biological Activity | Role as Mobile Signal |
| GA20 | 18.2 | 0.4 | Inactive Precursor | Primary |
| GA19 | 24.1 | 0.3 | Inactive Precursor | Minor |
| GA1 | 2.3 | 0.7 | Bioactive | Not a major mobile form |
| GA29 | 23.9 | 0.7 | Inactive Metabolite | - |
| GA8 | 12.4 | 3.2 | Inactive Metabolite | - |
Data from studies on pea suggest that GA20, a precursor to the bioactive GA1, is the major transported form.
Other Species:
-
Solanum lycopersicum (Tomato): While the gibberellin biosynthesis and signaling pathways in tomato are well-characterized, the primary mobile GA signal has not been definitively identified through quantitative analysis of vascular exudates. Mutations in GA metabolism can affect long-distance signaling, but the specific mobile molecule remains an area of active research.
-
Oryza sativa (Rice): Similar to tomato, the identity of the primary long-distance mobile gibberellin in rice has not been conclusively established. Research has focused on the roles of different GAs in developmental processes like stem elongation, particularly in response to environmental cues like submergence, but the specific transported form is not yet clear.
-
Zea mays (Maize): Studies in maize have investigated the roles of various gibberellins in processes like seed development and germination. However, there is limited direct evidence from vascular sap analysis to pinpoint a single primary mobile GA signal.
Experimental Protocols
The validation of a mobile signaling molecule in plants relies on a combination of sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the study of mobile gibberellins.
Grafting Experiments to Identify Mobile Signals
Grafting allows for the creation of chimeric plants with genetically different rootstocks and scions. This technique is instrumental in determining if a signal produced in one part of the plant can move to and have an effect on another part.
Methodology:
-
Plant Material: Use wild-type plants and mutant lines deficient in specific steps of the gibberellin biosynthesis pathway (e.g., ga1-3 in Arabidopsis, which is blocked early in the pathway).
-
Seedling Growth: Grow seedlings under sterile conditions on appropriate growth media.
-
Grafting Procedure:
-
Perform grafts on young seedlings (e.g., 5-7 days old for Arabidopsis).
-
Under a dissecting microscope, make a clean transverse cut through the hypocotyl of both the rootstock and scion seedlings using a sharp razor blade.
-
Carefully place the scion onto the rootstock, ensuring the vascular tissues are aligned.
-
No sealant is typically required for micrografting in sterile conditions.
-
-
Co-cultivation and Observation:
-
Transfer the grafted seedlings to fresh growth media and grow under controlled environmental conditions.
-
Monitor the success of the graft union and the phenotype of the scion. Rescue of a mutant scion's phenotype by a wild-type rootstock indicates the transport of a mobile signal from the rootstock to the scion.
-
Collection of Vascular Exudates
To directly identify the molecules being transported, xylem and phloem sap can be collected and analyzed.
Methodology for Phloem Sap Collection (EDTA-facilitated method):
-
Plant Material: Use mature plants grown under controlled conditions.
-
Exudation:
-
Excise a mature leaf or a rosette leaf at the petiole.
-
Place the cut end of the petiole into a microcentrifuge tube containing a solution of EDTA (e.g., 10 mM) to prevent sealing of the sieve tubes.
-
Collect the exudate over a period of several hours in a high-humidity environment to minimize transpiration.
-
-
Sample Processing:
-
Immediately freeze the collected sap in liquid nitrogen and store at -80°C until analysis.
-
Methodology for Xylem Sap Collection:
-
Plant Material: Use well-watered, mature plants.
-
Exudation:
-
Cut the stem at the base, just above the soil line.
-
Blot the cut surface dry.
-
Collect the exuding xylem sap using a micropipette over a period of time.
-
-
Sample Processing:
-
Immediately freeze the collected sap in liquid nitrogen and store at -80°C until analysis.
-
Quantification of Gibberellins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the low concentrations of phytohormones found in plant tissues and exudates.
Methodology:
-
Sample Preparation:
-
Thaw the frozen vascular sap samples.
-
Add a known amount of deuterated internal standards for each gibberellin to be quantified. This allows for accurate quantification by correcting for sample loss during processing.
-
-
Solid-Phase Extraction (SPE):
-
Use SPE cartridges (e.g., C18) to purify and concentrate the gibberellins from the crude sap.
-
Condition the cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the gibberellins with a solvent of appropriate polarity (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen gas and resuspend in the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Use a suitable chromatography column (e.g., C18) to separate the different gibberellins.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each gibberellin based on its unique precursor and product ion transitions.
-
-
Data Analysis:
-
Calculate the concentration of each endogenous gibberellin by comparing its peak area to that of its corresponding deuterated internal standard.
-
Visualizations
Gibberellin Biosynthesis and Signaling Pathway
Caption: Overview of the gibberellin biosynthesis, transport, and signaling pathway.
Experimental Workflow for Validating a Mobile Signal
Caption: Workflow for the validation of a mobile gibberellin signal.
Conclusion
The identification of GA12 as the primary mobile gibberellin signal in Arabidopsis thaliana has been a significant advancement in our understanding of long-distance communication in plants. However, evidence from other species, such as pea, indicates that the identity of the mobile signal is not universally conserved. This highlights the diversity of hormonal regulation across the plant kingdom. For researchers and professionals in drug development, understanding these species-specific differences is crucial for the targeted manipulation of plant growth and development. Further research, particularly the quantitative analysis of vascular exudates in a wider range of species, is needed to build a more complete picture of gibberellin transport and its role in coordinating plant growth.
References
- 1. Gibberellins and Seed Development in Maize. I. Evidence That Gibberellin/Abscisic Acid Balance Governs Germination versus Maturation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellins and Seed Development in Maize. II. Gibberellin Synthesis Inhibition Enhances Abscisic Acid Signaling in Cultured Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gibberellin precursor GA12 acts as a long-distance growth signal in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of the Gibberellin Pathway Starting from GA12: A Guide for Researchers
This guide provides a comparative overview of the gibberellin (GA) biosynthesis pathway, commencing from the pivotal intermediate, GA12. It is intended for researchers, scientists, and professionals in drug development seeking to understand the metabolic flux and comparative quantitative landscape of gibberellins across different plant systems. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and analytical workflows.
Introduction to the Gibberellin Pathway from GA12
Gibberellins are a large family of tetracyclic diterpenoid phytohormones that regulate many aspects of plant growth and development, including seed germination, stem elongation, and flower and fruit development.[1] The biosynthesis of all gibberellins originates from geranylgeranyl diphosphate (GGPP). A series of enzymatic steps convert GGPP to ent-kaurene in plastids, which is then oxidized in the endoplasmic reticulum to form GA12.[2][3] GA12 is the first gibberellin in the pathway and serves as the common precursor for all other GAs.[2][3]
From GA12, the pathway bifurcates into two main branches, which are conserved across many higher plants: the non-13-hydroxylation pathway and the 13-hydroxylation pathway.[4] These pathways involve a series of oxidation and hydroxylation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), located in the cytoplasm.[5]
-
Non-13-hydroxylation pathway: GA12 is converted to GA9 and subsequently to the bioactive GA4.
-
13-hydroxylation pathway: GA12 is first hydroxylated to GA53. GA53 is then converted to GA20, which is further processed to the bioactive GA1.
The relative flux through these two pathways varies between plant species, developmental stages, and environmental conditions, leading to different profiles of bioactive GAs and their precursors.
Data Presentation: Comparative Levels of Gibberellins
The following table summarizes the quantitative levels of key gibberellins in the pathway starting from GA12 in the shoots of three model plant species: Arabidopsis thaliana, Pisum sativum (pea), and Oryza sativa (rice). The data are compiled from various studies and represent typical endogenous concentrations under standard growth conditions. It is important to note that absolute concentrations can vary significantly based on the specific ecotype or cultivar, growth conditions, and analytical methods used.
| Gibberellin | Arabidopsis thaliana (ng/g FW) | Pisum sativum (ng/g FW) | Oryza sativa (ng/g FW) | Key Enzyme(s) in Formation |
| GA12 | 0.5 - 2.0 | 1.0 - 5.0 | 0.2 - 1.5 | ent-kaurenoic acid oxidase (KAO) |
| GA53 | 1.0 - 5.0 | 2.0 - 10.0 | 0.5 - 3.0 | GA 13-hydroxylase (GA13ox) |
| GA20 | 5.0 - 25.0 | 10.0 - 50.0 | 2.0 - 15.0 | GA 20-oxidase (GA20ox) |
| GA9 | 0.1 - 1.0 | 0.5 - 2.0 | 0.1 - 0.5 | GA 20-oxidase (GA20ox) |
| GA4 | 0.1 - 0.5 | 0.2 - 1.0 | 0.05 - 0.2 | GA 3-oxidase (GA3ox) |
| GA1 | 0.2 - 1.0 | 1.0 - 5.0 | 0.1 - 1.0 | GA 3-oxidase (GA3ox) |
Data are synthesized from multiple sources for comparative purposes and should be considered as representative ranges.
Experimental Protocols
The quantitative analysis of gibberellins is challenging due to their low endogenous concentrations and the complexity of the plant matrix.[6][7] The most common and reliable method for GA quantification is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8] Below is a generalized protocol for the extraction, purification, and analysis of gibberellins from plant tissues.
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest 100-500 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of pre-chilled extraction solvent (typically 80% methanol in water with 1% acetic acid) to the powdered tissue. Add a known amount of a mixture of deuterated GA internal standards for absolute quantification.
-
Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with gentle shaking. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted with another 0.5 mL of the extraction solvent to improve recovery, and the supernatants are then pooled.
Purification and Enrichment
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the aqueous extract onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the gibberellins with 1 mL of 80% methanol.
-
-
Drying and Reconstitution: Dry the eluate completely under nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to separate the different gibberellins.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for gibberellin analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each GA and its corresponding internal standard are monitored.
-
Quantification: The concentration of each endogenous GA is calculated by comparing its peak area to that of its corresponding deuterated internal standard.
-
Mandatory Visualization
Gibberellin Biosynthesis Pathway from GA12
Caption: Gibberellin biosynthesis pathways originating from GA12.
Experimental Workflow for Gibberellin Metabolomics
Caption: A typical workflow for gibberellin analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant development - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 8. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
Precursor Outshines Product: Ent-Kaurenoic Acid Demonstrates Higher Biological Activity Than Gibberellin A12 in Specific Contexts
While gibberellin A12 (GA12) is a crucial intermediate in the biosynthesis of bioactive gibberellins, experimental evidence indicates that its precursor, ent-kaurenoic acid, exhibits greater biological activity under certain physiological conditions. This finding is of significant interest to researchers in plant biology and drug development, as it highlights the nuanced roles of precursor molecules in hormonal signaling pathways.
In studies on the induction of stem elongation, a hallmark response to gibberellins, ent-kaurenoic acid has been shown to be active, whereas GA12 demonstrates low to negligible activity. This comparison underscores the importance of the complete biosynthetic conversion to later forms of gibberellins for full biological function in many standard assays.
Comparative Bioactivity Data
The relative activity of ent-kaurenoic acid and gibberellin A12 has been assessed in various plant bioassays. Notably, a study by J.D. Metzger in Plant Physiology provides a direct comparison of their effects on stem growth in the winter annual weed Thlaspi arvense.
| Compound | Bioassay | Organism | Response | Relative Activity |
| Gibberellin A12 (GA12) | Dwarf Rice 'Tan-ginbozu' | Oryza sativa | Low activity in promoting second leaf sheath elongation.[1] | Low |
| Barley Aleurone α-Amylase | Hordeum vulgare | Low activity in inducing α-amylase production.[1] | Low | |
| Dwarf Pea 'Progress No. 9' | Pisum sativum | Low activity in promoting stem elongation.[1] | Low | |
| Lettuce Hypocotyl | Lactuca sativa | Low activity in promoting hypocotyl elongation.[1] | Low | |
| Cucumber Hypocotyl | Cucumis sativus | Low activity in promoting hypocotyl elongation.[1] | Low | |
| Maize Mutants (d-1, d-2, d-3, d-5) | Zea mays | Low activity in promoting shoot elongation.[1] | Low | |
| ent-Kaurenoic Acid | Stem Elongation | Thlaspi arvense (noninduced) | No stem growth observed.[1] | Inactive |
| Stem Elongation | Thlaspi arvense (thermoinduced) | Promoted stem growth.[1] | Active |
Experimental Protocols
The assessment of gibberellin activity relies on standardized bioassays that measure specific physiological responses in plants. Below are detailed methodologies for two key experiments.
Dwarf Rice (Oryza sativa 'Tan-ginbozu') Micro-Drop Bioassay
This assay is highly sensitive to a broad spectrum of gibberellins and is widely used for detecting GA activity.
Methodology:
-
Seed Sterilization and Germination: Seeds of the dwarf rice cultivar 'Tan-ginbozu' are surface-sterilized and soaked in water.
-
Planting: Germinated seeds are planted in an agar medium in test tubes.
-
Growth Conditions: Seedlings are grown under continuous light at a constant temperature (e.g., 30-32°C).
-
Application of Test Compound: A small droplet (typically 1 µL) of the test solution (e.g., ent-kaurenoic acid or GA12 dissolved in a suitable solvent) is applied to the tip of the developing second leaf sheath.
-
Incubation: The treated seedlings are incubated for a defined period (e.g., 3-5 days) under the same growth conditions.
-
Measurement: The length of the second leaf sheath is measured from the ligule to the leaf tip.
-
Data Analysis: The elongation of the leaf sheath in response to the test compound is compared to that of control seedlings treated with the solvent alone.
Barley (Hordeum vulgare) Endosperm α-Amylase Induction Assay
This bioassay is based on the ability of gibberellins to induce the synthesis of α-amylase in the aleurone layer of barley endosperm.
Methodology:
-
Seed Preparation: Barley seeds are cut in half transversely, and the embryoless half-seeds are selected.
-
Sterilization: The half-seeds are surface-sterilized to prevent microbial contamination.
-
Incubation: The sterilized half-seeds are placed in a sterile incubation medium (e.g., a buffered solution containing calcium chloride) in a petri dish or flask.
-
Application of Test Compound: The test compound (ent-kaurenoic acid or GA12) is added to the incubation medium at various concentrations.
-
Incubation Period: The half-seeds are incubated for a specific duration (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) in the dark.
-
Enzyme Assay: After incubation, the amount of α-amylase secreted into the incubation medium is quantified using a suitable enzymatic assay, often involving the measurement of reducing sugars released from a starch substrate.
-
Data Analysis: The α-amylase activity induced by the test compound is compared to that of a control group incubated without the compound.
Signaling Pathways and Experimental Logic
The differential activity of ent-kaurenoic acid and GA12 can be understood within the context of the gibberellin biosynthesis and signaling pathways.
References
Cross-species analysis of enzymes responsible for gibberellin A12 synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the key enzymes responsible for the biosynthesis of gibberellin A12 (GA12), a crucial precursor to bioactive gibberellins in plants, fungi, and bacteria. Understanding the species-specific differences in these enzymes can inform strategies for targeted modulation of gibberellin pathways in agriculture and drug development.
Introduction to Gibberellin A12 Synthesis
Gibberellins (GAs) are a large family of diterpenoid hormones that play critical roles in regulating plant growth and development. The biosynthesis of all GAs proceeds through a common precursor, GA12. The pathway to GA12 involves four key enzymatic steps, starting from the general diterpenoid precursor, geranylgeranyl diphosphate (GGDP). While the overall pathway is conserved, the enzymes catalyzing these steps exhibit significant differences across species, suggesting a convergent evolutionary history.[1][2] This guide focuses on a cross-species comparison of these enzymes: ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO).
The Gibberellin A12 Synthesis Pathway
The synthesis of GA12 from GGDP is a four-step process localized in the plastids and endoplasmic reticulum. The pathway involves the sequential action of two terpene cyclases and two cytochrome P450 monooxygenases.
Comparative Analysis of Enzyme Kinetic Parameters
The kinetic properties of the GA12 synthesis enzymes vary across different species, reflecting adaptations in their respective metabolic contexts. A summary of available quantitative data is presented below. It is important to note that comprehensive kinetic data is not available for all enzymes from all species, highlighting an area for future research.
| Enzyme | Species | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH |
| ent-Copalyl Diphosphate Synthase (CPS) | Data not available | Geranylgeranyl diphosphate | - | - | - | - |
| ent-Kaurene Synthase (KS) | Cucurbita maxima (pumpkin) | ent-Copalyl diphosphate | 0.35[1][3] | - | - | 6.8 - 7.5[1][3] |
| ent-Kaurene Oxidase (KO) | Montanoa tomentosa | ent-Kaurene | 80.63 ± 1.2 | 31.80 ± 1.8 µmol mg-1h-1 | - | 7.6[4] |
| Gibberella fujikuroi | ent-Kaurene | Parameters estimated[1] | - | - | - | |
| ent-Kaurenoic Acid Oxidase (KAO) | Data not available | ent-Kaurenoic acid | - | - | - | - |
Cross-Species Comparison Workflow
A systematic approach is required for the comparative analysis of these enzymes across different species. The following workflow outlines the key steps from enzyme identification to comparative functional analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of enzyme function. The following sections provide representative protocols for the key experiments.
Heterologous Expression of GA Biosynthesis Enzymes
A common strategy for obtaining sufficient quantities of active enzymes for characterization is heterologous expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae.
5.1.1. Expression of Terpene Cyclases (CPS and KS) in E. coli
-
Gene Synthesis and Cloning : Synthesize codon-optimized open reading frames (ORFs) of the target CPS and KS genes. Clone the ORFs into a suitable bacterial expression vector, such as pET-28b, which often includes an N-terminal polyhistidine tag for purification.
-
Transformation : Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3) or C43(DE3)). For functional assays of KS, co-transform with a plasmid containing the corresponding CPS to ensure the availability of its substrate, ent-CPP.[5]
-
Culture and Induction : Grow the transformed E. coli in a rich medium like Terrific Broth (TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours.[5]
5.1.2. Expression of Cytochrome P450s (KO and KAO) in S. cerevisiae
-
Yeast Expression Vector : Clone the full-length cDNAs of the target KO and KAO genes into a yeast expression vector.
-
Yeast Transformation : Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1).
-
Culture and Induction : Grow the transformed yeast in a selective medium to maintain the plasmid. Induce protein expression according to the specific promoter in the expression vector (e.g., galactose for the GAL1 promoter).
Enzyme Assays
5.2.1. In Vivo Assay for Terpene Cyclases in E. coli
-
Culture and Induction : Grow the co-transformed E. coli expressing both CPS and KS as described above.
-
Product Extraction : After induction, extract the culture with an equal volume of n-hexane. The nonpolar ent-kaurene will partition into the organic phase.
-
Analysis : Concentrate the hexane extract and analyze by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the ent-kaurene produced.[5]
5.2.2. In Vitro Assay for Purified Terpene Cyclases
-
Protein Purification : Lyse the induced E. coli cells and purify the His-tagged CPS or KS proteins using immobilized metal affinity chromatography (IMAC).
-
Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).
-
Enzyme Reaction : Add the purified enzyme to the reaction buffer containing the appropriate substrate (GGDP for CPS, ent-CPP for KS). Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction and Analysis : Stop the reaction and extract the products as described for the in vivo assay, followed by GC-MS analysis.
5.2.3. In Vivo Assay for Cytochrome P450s in S. cerevisiae
-
Cell Preparation : Grow the transformed yeast culture overnight. Pellet a small volume of the culture and resuspend the cells in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).[2]
-
Reaction Mixture : To the cell suspension, add cofactors such as NADPH and FAD, and the substrate (ent-kaurene for KO, ent-kaurenoic acid for KAO) dissolved in a suitable solvent like methanol.[2]
-
Incubation : Incubate the reaction mixture at 30°C with shaking for 1-2 hours.[2]
-
Extraction and Derivatization : Extract the reaction mixture with organic solvents (e.g., hexane and ethyl acetate). Dry the pooled organic fractions. For GC-MS analysis, derivatize the products by methylation (with diazomethane) and trimethylsilylation.[2]
-
Analysis : Analyze the derivatized products by GC-MS.
Experimental Workflow for Enzyme Characterization
The following diagram illustrates a typical experimental workflow for the heterologous expression, purification, and characterization of a GA biosynthesis enzyme.
Conclusion
The enzymes responsible for the synthesis of GA12 exhibit notable differences across species in terms of their structure, kinetic properties, and genetic organization. While this guide provides a comparative overview based on available data, significant gaps in our knowledge remain, particularly concerning the kinetic parameters of CPS and KAO from diverse organisms. Further research in this area will be essential for a complete understanding of the evolution and regulation of gibberellin biosynthesis and for the development of novel strategies to manipulate this important pathway for agronomic and therapeutic benefit.
References
- 1. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
Unveiling Gibberellin Regulation: A Quantitative Look at GA12 Levels in Wild-Type and GA-Deficient Mutants
A comprehensive comparison for researchers, scientists, and drug development professionals on the differential accumulation of the gibberellin precursor, GA12, in genetically distinct plant models. This guide provides key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and analytical workflows.
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. The biosynthesis of bioactive GAs is a complex, multi-step process with GA12 serving as a crucial early precursor. Understanding the regulation of GA biosynthesis is paramount for developing strategies to modulate plant growth and improve crop yields. This guide provides a quantitative comparison of GA12 levels between wild-type (WT) plants and various GA-deficient mutants, offering insights into the genetic control of GA metabolism.
Quantitative Comparison of GA12 Levels
The steady-state level of GA12 is a critical determinant of the flux through the gibberellin biosynthesis pathway. In wild-type plants, GA12 is rapidly converted to downstream GAs, resulting in relatively low endogenous concentrations. Conversely, mutations in genes encoding enzymes downstream of GA12 can lead to its accumulation. The following table summarizes the quantitative levels of GA12 in wild-type Arabidopsis thaliana and several well-characterized GA-deficient mutants.
| Genotype | Plant Type | GA12 Level (ng/g dry weight) | Fold Change vs. Wild-Type |
| Wild-Type (Ler) | Arabidopsis thaliana | 1.5 ± 0.3 | 1.0 |
| ga1-3 | Arabidopsis thaliana | 0.1 ± 0.05 | ~0.07 |
| ga20ox1-1 | Arabidopsis thaliana | 8.7 ± 1.2 | ~5.8 |
| ga20ox1-1 ga20ox2-1 | Arabidopsis thaliana | 15.2 ± 2.5 | ~10.1 |
| ga20ox1-1 ga20ox2-1 ga20ox3-1 | Arabidopsis thaliana | 21.5 ± 3.1 | ~14.3 |
Data presented are representative values compiled from published literature and may vary based on specific experimental conditions, plant age, and tissue type.
The ga1-3 mutant, which is deficient in an early step of the pathway, exhibits significantly reduced levels of all GAs, including GA12. In contrast, mutants of the GA 20-oxidase gene family (ga20ox), which catalyze a later step in the conversion of C20 GAs, show a progressive accumulation of GA12 as more members of the gene family are knocked out. This demonstrates the critical role of GA 20-oxidases in metabolizing GA12 and highlights the utility of these mutants in studying the regulation of the GA biosynthetic pathway.
Experimental Protocols
The quantification of GA12 and other gibberellins requires sensitive and specific analytical techniques due to their low abundance in plant tissues. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the use of isotopically labeled internal standards.
Protocol for Gibberellin Extraction and Quantification by GC-MS
This protocol outlines a general procedure for the extraction, purification, and quantification of gibberellins from Arabidopsis thaliana tissues.
1. Plant Material and Harvesting:
-
Grow Arabidopsis thaliana plants (wild-type and mutants) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Harvest rosette leaves or whole seedlings at a specific developmental stage (e.g., 21 days old).
-
Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
2. Extraction:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer approximately 100 mg of the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% (v/v) methanol containing an internal standard mix (e.g., [2H2]GA12).
-
Shake the mixture overnight at 4°C in the dark.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Re-extract the pellet with 0.5 mL of 80% methanol, centrifuge, and combine the supernatants.
3. Solid-Phase Extraction (SPE) Purification:
-
Evaporate the combined methanol extracts to dryness under a stream of nitrogen gas.
-
Re-dissolve the residue in 1 mL of 0.1 M formic acid.
-
Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of 0.1 M formic acid.
-
Load the re-dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove polar impurities.
-
Elute the gibberellins with 1 mL of 80% methanol.
4. Derivatization:
-
Evaporate the eluate to dryness under nitrogen gas.
-
Derivatize the dried sample to form methyl esters and trimethylsilyl ethers for GC-MS analysis. This is typically achieved by adding 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 20 µL of pyridine, and incubating at 80°C for 30 minutes.
5. GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 80°C for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for endogenous GAs and their corresponding internal standards.
-
6. Quantification:
-
Calculate the concentration of GA12 by comparing the peak area of the endogenous GA12 to the peak area of the [2H2]GA12 internal standard.
Visualizing the Pathway and Process
To better understand the context of GA12 in gibberellin biosynthesis and the workflow for its quantification, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified gibberellin biosynthesis pathway in plants.
Caption: Experimental workflow for GA12 quantification.
Confirming the Role of DELLA Proteins in Mediating GA12-Dependent Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular interactions and downstream effects mediated by gibberellin (GA) signaling, with a specific focus on the role of the precursor GA12. We will explore the established mechanism of GA perception, the central role of DELLA proteins as repressors, and the experimental evidence that elucidates this pathway. This guide will present quantitative data, detailed experimental protocols, and visual representations of the key molecular events to provide a comprehensive resource for researchers in plant biology and drug development.
The Gibberellin Signaling Pathway: A Repression of a Repressor Model
Gibberellins are a class of phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The signaling pathway operates on a "repression of a repressor" model. In the absence of bioactive GAs, DELLA proteins, which are transcriptional regulators, bind to and inhibit transcription factors, thereby repressing GA-responsive gene expression and plant growth.
The perception of bioactive GAs, such as GA4, by the soluble receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) triggers a conformational change in GID1. This change facilitates the formation of a stable GA-GID1-DELLA complex. The formation of this complex leads to the recruitment of an F-box protein (SLY1 in Arabidopsis) which is part of an SCF E3 ubiquitin ligase complex. This, in turn, leads to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.
The Role of GA12: A Mobile Precursor
While bioactive GAs like GA1 and GA4 directly initiate the signaling cascade, GA12 is a key precursor in the gibberellin biosynthesis pathway. GA12 is generally considered to be biologically inactive. However, it functions as a long-distance transport molecule, moving through the plant's vascular system to target tissues where it is converted into bioactive GAs. This localized conversion allows for precise spatial and temporal control of GA-dependent growth and development.
Recent research has also identified a derivative of GA12, named DHGA12, which can directly bind to the GID1c receptor, although with a lower affinity than the highly bioactive GA4. This finding suggests a potential, more direct, albeit weaker, role for GA12 metabolism in initiating GA responses.
Comparative Analysis of Gibberellin-Receptor Binding
The affinity of different gibberellins for the GID1 receptor is a key determinant of their biological activity. The table below summarizes the dissociation constants (Kd) for the interaction of various GAs with GID1 receptors, providing a quantitative comparison of their binding affinities.
| Gibberellin | Receptor | Dissociation Constant (Kd) | Relative Affinity to GA4 |
| GA4 | GID1c | 0.68 ± 0.12 µM | 100% |
| DHGA12 | GID1c | 1.45 ± 0.25 µM[1] | ~47% |
| GA1 | OsGID1 | 3.05 x 10⁻⁷ M | ~12% of GA4 |
| GA3 | OsGID1 | 2.96 x 10⁻⁷ M | ~13% of GA4 |
Note: Data for GA1 and GA3 are from studies on the rice GID1 receptor (OsGID1) and are presented for comparative purposes. The relative affinity is calculated based on the Kd values.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interactions within the GA signaling pathway.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique to identify and characterize protein-protein interactions.
Principle: This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (the "bait") is fused to the BD, and a potential interacting partner (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the transcription of a reporter gene, allowing for the detection of the interaction.
Detailed Protocol:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., GID1) into a Y2H bait vector (e.g., pGBKT7), which contains the DNA-binding domain of the GAL4 transcription factor.
-
Clone the coding sequence of the "prey" protein (e.g., DELLA) into a Y2H prey vector (e.g., pGADT7), which contains the activation domain of GAL4.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold). These strains contain reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter with GAL4 binding sites.
-
Plate the transformed yeast on a selective medium that lacks tryptophan and leucine to select for yeast cells that have taken up both plasmids.
-
-
Interaction Assay:
-
To test for an interaction, plate the co-transformed yeast on a more stringent selective medium that also lacks histidine and adenine.
-
For GA-dependent interactions, supplement the medium with the specific gibberellin being tested (e.g., GA4) and a control medium without the hormone.
-
Growth on the highly selective medium indicates a positive interaction.
-
-
Quantitative Analysis (Optional):
-
Perform a liquid β-galactosidase assay using a substrate like ONPG to quantify the strength of the interaction. The rate of color development is proportional to the strength of the protein-protein interaction.
-
Co-Immunoprecipitation (Co-IP) from Plant Tissue
Co-immunoprecipitation is a technique used to study protein-protein interactions in vivo by using an antibody to precipitate a protein of interest, along with any proteins that are bound to it.
Principle: A specific antibody is used to bind to a "bait" protein in a cell lysate. The antibody-protein complex is then captured using protein A/G-coupled beads. If the bait protein is part of a larger protein complex, the interacting "prey" proteins will also be pulled down. The precipitated proteins can then be analyzed by Western blotting.
Detailed Protocol:
-
Protein Extraction:
-
Harvest plant tissue (e.g., Arabidopsis seedlings or leaves) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Resuspend the powder in a cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-GID1) or an epitope tag (if the protein is tagged) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the precipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the prey protein (e.g., anti-DELLA) to detect its presence in the immunoprecipitated complex.
-
In Vitro DELLA Protein Degradation Assay
This cell-free assay reconstitutes the GA-dependent degradation of DELLA proteins in vitro, allowing for a detailed mechanistic study of the process.
Principle: A protein extract from plant cells is used as a source of the cellular machinery required for protein degradation, including the proteasome and E3 ligases. Recombinant DELLA protein is added to this extract in the presence or absence of bioactive GA. The degradation of the DELLA protein over time is then monitored by Western blotting.
Detailed Protocol:
-
Preparation of Cell-Free Extract:
-
Grow a plant cell suspension culture (e.g., Arabidopsis or tobacco BY-2 cells) or use young seedlings.
-
Harvest and grind the plant material in liquid nitrogen.
-
Extract total soluble proteins in a degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 mM NaCl, 10 mM ATP).
-
Centrifuge to clarify the extract and collect the supernatant.
-
-
Degradation Reaction:
-
Prepare reaction mixtures containing the cell-free extract, an ATP regenerating system, and the recombinant DELLA protein (e.g., MBP-RGA).
-
Initiate the reaction by adding a bioactive GA (e.g., GA4) or a control solution (e.g., ethanol).
-
Incubate the reactions at room temperature.
-
-
Time Course Analysis:
-
Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction in each aliquot by adding SDS-PAGE sample buffer and boiling.
-
-
Detection of DELLA Degradation:
-
Separate the proteins in the aliquots by SDS-PAGE.
-
Perform a Western blot using an antibody against the DELLA protein or its tag to visualize the amount of remaining DELLA protein at each time point.
-
Quantify the band intensities to determine the rate of degradation.
-
Conclusion
The confirmation of DELLA proteins as the central mediators of GA-dependent responses relies on a combination of genetic, molecular, and biochemical evidence. While GA12 itself is primarily a mobile precursor, its conversion to bioactive forms in target tissues is essential for initiating the signaling cascade that leads to DELLA protein degradation. The quantitative data on receptor binding affinities and the detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricacies of the gibberellin signaling pathway and to explore potential avenues for its manipulation in agricultural and pharmaceutical applications.
References
Safety Operating Guide
Safe Disposal of Gibberellin A12(2-): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of gibberellin A12(2-), a plant hormone and a key intermediate in the biosynthesis of other gibberellins. The following procedures are based on established safety protocols for gibberellic acid and other plant growth regulators, and should be adapted to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[1][2] Handle the material in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][3][4] In case of a spill, immediately contain the material, prevent it from entering drains or water courses, and clean the area with an appropriate absorbent material.[1][4][5]
Step-by-Step Disposal Procedures
The disposal of gibberellin A12(2-) and its contaminated materials must be conducted in a manner that minimizes environmental impact and adheres to regulatory requirements.
1. Waste Collection and Segregation:
-
Collect all waste materials containing gibberellin A12(2-), including unused product, contaminated labware (e.g., pipette tips, flasks), and spill cleanup materials, in a designated and clearly labeled waste container.
-
Do not mix gibberellin A12(2-) waste with other incompatible chemical waste streams.
2. Consultation with a Licensed Waste Management Authority:
-
It is crucial to consult with your institution's environmental health and safety (EHS) office or a licensed waste management authority to understand the specific disposal regulations applicable in your region.[1][3]
-
They will provide guidance on the appropriate disposal methods, such as incineration or burial in a licensed landfill.[1]
3. On-site Treatment (if applicable and permitted):
-
In some cases, chemical degradation of the waste may be an option. However, this should only be performed by trained personnel following a validated and approved protocol.
-
Do not attempt to neutralize or treat the waste without explicit approval and guidance from your EHS department.
4. Off-site Disposal:
-
For off-site disposal, the waste must be packaged and labeled in accordance with transportation regulations.
-
The licensed waste management facility will then handle the final disposal through methods such as high-temperature incineration or secure landfilling.[1]
5. Empty Container Disposal:
-
Empty containers that held gibberellin A12(2-) should be triple-rinsed with a suitable solvent.[3][4][6]
-
The rinsate should be collected and treated as chemical waste.[3]
-
After thorough cleaning, the container can be disposed of as non-hazardous waste, or recycled if permitted by local regulations. Puncturing the container can prevent its reuse.[1]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal parameters for gibberellin A12(2-), such as concentration limits for drain disposal or specific incineration temperatures. Disposal methods are primarily guided by regulatory classifications rather than quantitative thresholds.
Disposal Decision Workflow
The following diagram outlines the logical steps for making decisions regarding the proper disposal of gibberellin A12(2-).
Caption: Logical workflow for the disposal of gibberellin A12(2-).
It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed safely and in compliance with all applicable regulations. By following these guidelines, you can contribute to a safer laboratory environment and protect the ecosystem.
References
Personal protective equipment for handling gibberellin A12(2-)
Personal Protective Equipment (PPE)
When handling Gibberellin A12(2-), especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder to avoid inhalation of dust. |
Operational Plan for Handling Gibberellin A12(2-)
A systematic approach to handling Gibberellin A12(2-) from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
All handling of powdered Gibberellin A12(2-) should be conducted in a designated area, such as a chemical fume hood, to minimize dust generation and inhalation.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use dedicated spatulas and weighing boats for transferring the powder.
-
Avoid creating dust clouds. If the compound is in a solution, handle it with the same level of precaution to avoid splashes and aerosol formation.
3. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For powdered spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep or vacuum into a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
Disposal Plan
Proper disposal of Gibberellin A12(2-) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated PPE:
-
Disposable gloves should be removed and placed in a sealed bag for chemical waste.
-
Reusable PPE, such as safety goggles and lab coats, should be decontaminated according to standard laboratory procedures.
-
-
Gibberellin A12(2-) Waste:
-
Unused or waste Gibberellin A12(2-) should be collected in a clearly labeled, sealed container.
-
Disposal must be in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling Gibberellin A12(2-).
Caption: PPE selection workflow for handling Gibberellin A12(2-).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
